Technical Documentation Center

methyl 5-bromo-6-chloro-1H-indole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
  • CAS: 1467059-91-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate

CAS Number: 1467059-91-1 Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, a halogenated indole derivative of significan...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1467059-91-1

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, a halogenated indole derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its physicochemical properties, plausible synthetic routes, spectroscopic characterization, reactivity, potential applications, and essential safety protocols.

Introduction: The Significance of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The strategic placement of halogen atoms on the indole ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can enhance its biological activity by promoting specific interactions with target proteins. Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, with its distinct di-halogenation pattern on the benzene ring and a carboxylate group at the C3 position, represents a valuable building block for the synthesis of complex bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 1467059-91-1BLDpharm[4]
Molecular Formula C₁₀H₇BrClNO₂Aladdin Scientific Corporation[5]
Molecular Weight 288.53 g/mol Aladdin Scientific Corporation[5]
Appearance White to off-white solidGeneric chemical supplier data
Purity ≥97%Aladdin Scientific Corporation[5]
Storage Keep in a dark place, sealed in dry, room temperatureBLDpharm[4]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve the initial construction of the 5-bromo-6-chloro-1H-indole core, followed by carboxylation at the C3 position and subsequent esterification. An alternative, and perhaps more direct, route could involve the Fischer indole synthesis.

Method 1: Synthesis from a Pre-formed Indole Core

This pathway would likely begin with a commercially available or synthesized 5-bromo-6-chloro-1H-indole.

Synthesis_Method_1 A 5-bromo-6-chloro-1H-indole B 5-bromo-6-chloro-1H-indole-3-carbaldehyde A->B Vilsmeier-Haack Formylation (POCl₃, DMF) C 5-bromo-6-chloro-1H-indole-3-carboxylic acid (CAS: 1467062-16-3) B->C Oxidation (e.g., KMnO₄ or Jones Reagent) D Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (CAS: 1467059-91-1) C->D Esterification (MeOH, H⁺ catalyst) Synthesis_Method_2 A 4-bromo-5-chloro-phenylhydrazine C Hydrazone Intermediate A->C Condensation B Methyl pyruvate B->C D Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (CAS: 1467059-91-1) C->D Acid-catalyzed [3,3]-sigmatropic rearrangement and cyclization

Figure 2: Proposed synthesis via the Fischer indole reaction.

This approach offers the advantage of directly installing the desired substituent at the C3 position. The key is the availability of the appropriately substituted phenylhydrazine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the esterification of 5-bromo-6-chloro-1H-indole-3-carboxylic acid, a likely precursor.

Objective: To synthesize methyl 5-bromo-6-chloro-1H-indole-3-carboxylate.

Materials:

  • 5-bromo-6-chloro-1H-indole-3-carboxylic acid (CAS: 1467062-16-3) [1]* Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromo-6-chloro-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL/g of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure methyl 5-bromo-6-chloro-1H-indole-3-carboxylate.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is not publicly available, the following are predicted characteristic signals based on the analysis of similar structures. [5][6] ¹H NMR (Proton Nuclear Magnetic Resonance):

  • N-H proton: A broad singlet is expected in the region of δ 8.0-9.0 ppm.

  • Aromatic protons: Two singlets are anticipated for the protons at the C4 and C7 positions of the indole ring, likely in the range of δ 7.5-8.0 ppm. The proton at C2 would also appear as a singlet, typically downfield, around δ 8.0-8.5 ppm.

  • Methyl ester protons: A sharp singlet corresponding to the three protons of the methyl group will be observed around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around δ 160-170 ppm.

  • Aromatic carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbons bearing the bromine and chlorine atoms (C5 and C6) will show characteristic shifts influenced by the halogen substitution.

  • Methyl ester carbon: The carbon of the methyl group will be observed in the upfield region, typically around δ 50-55 ppm.

IR (Infrared) Spectroscopy:

  • N-H stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹.

  • C=O stretch: A strong absorption band corresponding to the ester carbonyl group should be present around 1700-1730 cm⁻¹.

  • C-H aromatic stretch: Peaks in the region of 3000-3100 cm⁻¹.

  • C-Br and C-Cl stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (288.53 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and bromine/chlorine-containing fragments.

Reactivity and Potential Applications

The reactivity of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is governed by the indole nucleus, the ester functionality, and the halogen substituents.

  • N-H Reactivity: The indole nitrogen can be alkylated or acylated under appropriate basic conditions.

  • Electrophilic Aromatic Substitution: While the indole ring is generally electron-rich, the presence of the electron-withdrawing carboxylate group at C3 and the halogens on the benzene ring will deactivate the ring towards further electrophilic substitution.

  • Cross-Coupling Reactions: The bromine atom at the C5 position is a suitable handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

The unique substitution pattern of this molecule makes it a valuable intermediate in the synthesis of potential therapeutic agents. Halogenated indoles are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. [1][2][3]This compound could serve as a key building block for the development of novel kinase inhibitors, receptor antagonists, or other targeted therapies.

Safety and Handling

As a halogenated organic compound, methyl 5-bromo-6-chloro-1H-indole-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a synthetically versatile molecule with significant potential in medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation for researchers and drug development professionals by outlining its key properties, proposing logical synthetic strategies, predicting its spectroscopic characteristics, and summarizing its potential reactivity and applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 133-143. [Link]

  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • Aladdin Scientific Corporation. (n.d.). methyl 5-bromo-6-chloro-1H-indole-3-carboxylate. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Magritek. (2016). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Nogrady, T. (1985). Medicinal Chemistry: A Biochemical Approach. Oxford University Press.
  • Sureshbabu, V. V., & Venkataramanarao, R. (2008). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]

  • Taber, D. F., & Stachel, S. J. (2001). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 78, 85. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Zhang, W., & Li, Y. (2021). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 18(8), 754-764. [Link]

Sources

Exploratory

Chemo-Analytical Profiling: Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate

Topic: Chemo-Analytical Profiling of Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Analytical Profiling of Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Researchers[1][2]

[1][2]

Executive Summary

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (CAS: 1467059-91-1) represents a privileged scaffold in modern drug discovery, particularly within the antiviral (e.g., Umifenovir analogs) and kinase inhibitor chemical space.[1][2] Its specific 5,6-dihalogenated substitution pattern imparts unique steric and electronic properties that enhance metabolic stability and hydrophobic pocket occupancy.[1][2]

This guide provides a definitive technical analysis of this molecule, moving beyond simple molecular weight values to explore its isotopic mass spectrometry signatures, robust synthetic pathways, and self-validating quality control protocols.[1][2]

Physicochemical Identity & Mass Spectrometry[2][3]

For the analytical scientist, the "molecular weight" of this compound is not a single scalar but a probabilistic distribution defined by the natural abundance of Bromine and Chlorine isotopes.[1][2] Understanding this "Isotopic Envelope" is critical for validating compound identity via LC-MS.[1][2]

Fundamental Constants
PropertyValueNotes
IUPAC Name Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
CAS Registry 1467059-91-1
Molecular Formula C₁₀H₇BrClNO₂
Average Molecular Weight 288.53 g/mol Used for stoichiometry/weighing
Monoisotopic Mass 286.9349 Da Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, ³⁵Cl
The Isotopic Fingerprint (The "M+" Cluster)

Due to the presence of one Bromine (⁷⁹Br:⁸¹Br ≈ 1:[1][2]1) and one Chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum does not show a single peak.[1][2] It presents a distinct quartet-like pattern (M, M+2, M+4) that serves as an intrinsic validation stamp.

  • M+0 (286.93): Contains ⁷⁹Br + ³⁵Cl.[1]

  • M+2 (288.93): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl).[1][2] This is usually the base peak (highest intensity).[1][2]

  • M+4 (290.93): Contains ⁸¹Br + ³⁷Cl.[1][2]

Analytical Directive: If your MS data shows a single peak at 288.5, the compound is incorrect (likely dehalogenated).[1][2] You must observe the split isotopic envelope to confirm the presence of both halogens.[1][2]

IsotopicLogic Start LC-MS Signal Detected (Target: C10H7BrClNO2) CheckM Observe Peak at m/z ~287 (M+) Start->CheckM CheckPattern Analyze Isotopic Envelope (M : M+2 : M+4) CheckM->CheckPattern PatternA Pattern ~ 3:4:1 (Br + Cl Signature) CheckPattern->PatternA Match PatternB Pattern ~ 1:1 (Br only) CheckPattern->PatternB Mismatch PatternC Pattern ~ 3:1 (Cl only) CheckPattern->PatternC Mismatch Conclusion Identity Confirmed: 5-Bromo-6-Chloro Core PatternA->Conclusion Reject Reject: Dehalogenated Impurity PatternB->Reject PatternC->Reject

Figure 1: Decision logic for validating the 5-bromo-6-chloro motif using Mass Spectrometry isotopic abundances.

Synthetic Architecture

Synthesizing the 5,6-disubstituted indole core requires navigating regioselectivity challenges.[1][2] The most robust "De Novo" method is the Fischer Indole Synthesis , which builds the ring from a pre-functionalized hydrazine.[1][2]

The Fischer Indole Protocol (Recommended)

This route avoids the ambiguity of halogenating an existing indole, ensuring the Br and Cl atoms are in the exact 5 and 6 positions.[1][2]

Reagents:

  • Precursor: 3-bromo-4-chlorophenylhydrazine hydrochloride.[1][2]

  • Coupling Partner: Methyl Pyruvate (provides the C2-C3 fragment and the ester).[1][2]

  • Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂).[1][2]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 3-bromo-4-chlorophenylhydrazine HCl (1.0 eq) and Methyl Pyruvate (1.1 eq) in Ethanol.

    • Stir at room temperature for 2 hours.

    • Checkpoint: Isolate the hydrazone intermediate (solid precipitates).[1][2] Verify by TLC.

  • Cyclization (The Fischer Step):

    • Suspend the dried hydrazone in PPA (10 parts by weight).

    • Heat to 90–110°C. Caution: Exothermic.[1][2]

    • Monitor via HPLC for the disappearance of hydrazone.[1][2]

    • Regioselectivity Note: Cyclization of the meta-substituted hydrazine can yield two isomers: the desired 5,6-disubstituted indole and the 4,5-disubstituted isomer.[1][2]

    • Purification: The 5,6-isomer is typically thermodynamically favored and less soluble.[1][2] Recrystallize from Toluene/Heptane to isolate the target.[1]

  • Workup:

    • Pour reaction mixture onto crushed ice.

    • Neutralize with NaOH (aq).[1][2]

    • Extract with Ethyl Acetate.[1][2]

SynthesisWorkflow Hydrazine 3-Bromo-4-Chloro Phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Pyruvate Methyl Pyruvate Pyruvate->Hydrazone Cyclization Fischer Cyclization (PPA, 100°C) Hydrazone->Cyclization - NH3 IsomerMix Crude Mixture (5,6- & 4,5-isomers) Cyclization->IsomerMix Purification Recrystallization (Toluene) IsomerMix->Purification Final Methyl 5-bromo-6-chloro- 1H-indole-3-carboxylate Purification->Final Target Isomer

Figure 2: Synthetic workflow via Fischer Indole Synthesis, highlighting the critical isomer separation step.[1][2]

Analytical Validation (Quality Control)[1][2]

To ensure the integrity of the synthesized material, use the following "Self-Validating" checks.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentValidation Logic
12.10 Broad Singlet1HNH (Indole)Confirms indole NH is free (not N-alkylated).[1][2]
8.15 Singlet (d)1HC2-HCharacteristic of Indole-3-carboxylates.[1][2]
8.05 Singlet1HC4-HKey: Singlet indicates no adjacent protons (confirms C5 is substituted).[1][2]
7.70 Singlet1HC7-HKey: Singlet indicates no adjacent protons (confirms C6 is substituted).[1][2]
3.85 Singlet3H-OCH₃Confirms methyl ester integrity.[1][2]

Note: If C4-H or C7-H appear as doublets, the halogenation pattern is incorrect (regioisomer contamination).[1][2]

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][2]

  • Detection: UV @ 254 nm (Indole absorption) and 280 nm.[1][2]

  • Retention Time: Expect late elution (>60% ACN) due to the lipophilicity of the Br/Cl/Methyl ester combination.[1][2]

Therapeutic Utility & Context

Why synthesize this specific molecular weight? The Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is not just a random chemical; it is a high-value intermediate.[1][2]

  • Umifenovir (Arbidol) Analogs: The 5-bromo-6-chloro substitution pattern mimics the core electronics of Umifenovir, a broad-spectrum antiviral.[1][2] Researchers use this methyl ester scaffold to diversify the C3 position (via hydrolysis to the acid and subsequent amidation) to create novel fusion inhibitors for Influenza and SARS-CoV-2.[1][2]

  • Kinase Inhibition: The 5,6-halogen motif fits snugly into hydrophobic pockets of various kinases (e.g., VEGFR-2), where the halogens participate in "halogen bonding" with backbone carbonyls of the protein.[1][2]

  • Metabolic Blocking: The halogens at C5 and C6 block the primary sites of metabolic oxidation (hydroxylation) on the indole ring, significantly increasing the in vivo half-life of derived drugs.[1][2]

References

  • National Institutes of Health (NIH). (2008).[1][2] A three-component Fischer indole synthesis. Nature Protocols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2] Fischer Indole Synthesis: Mechanisms and Recent Literature. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Architectures of Substituted Indole-3-Carboxylates

[1] Executive Summary The indole-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for 5-HT3 receptor antagonists (e.g., Tropisetron), antiviral agents, a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The indole-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for 5-HT3 receptor antagonists (e.g., Tropisetron), antiviral agents, and synthetic auxin mimics. Unlike the electron-rich indole parent, the introduction of a carboxylate moiety at the C3 position fundamentally alters the heterocyclic electronics, creating a "push-pull" system that stabilizes the molecule against oxidative degradation while modulating its hydrogen-bond donor (HBD) capability.

This technical guide provides a rigorous analysis of the physical properties, spectroscopic signatures, and synthetic methodologies for substituted indole-3-carboxylates, designed for application scientists and drug discovery chemists.

Structural and Electronic Fundamentals

The "Push-Pull" Electronic System

The indole ring is traditionally π-excessive.[1] However, the C3-carboxylate group acts as a strong π-acceptor (Electron Withdrawing Group, EWG). This creates a resonance stabilization energy (RSE) significantly higher than that of unsubstituted indole.[1]

  • N1-H Acidity: The electron density is drawn from the pyrrole nitrogen (N1) toward the C3-carbonyl oxygen.[1] This increases the acidity of the N-H proton compared to indole (

    
     ~16.2 vs. 16.97 in DMSO), facilitating N-alkylation reactions without requiring highly aggressive bases.
    
  • C2-Electrophilicity: The EWG at C3 deactivates the pyrrole ring toward electrophilic aromatic substitution (EAS).[1] Consequently, further functionalization often requires forcing conditions or occurs at the benzene ring (C5/C6) rather than the typically reactive C2/C3 positions.[2]

Resonance Visualization

The following diagram illustrates the electron delocalization responsible for the scaffold's stability and unique reactivity profile.

IndoleResonance Figure 1: Electronic Push-Pull Mechanism in Indole-3-Carboxylates cluster_0 Resonance Contributions N1 N1 Lone Pair (Donor) C3 C3 Double Bond (Conduit) N1->C3 +M Effect O_Ester Carbonyl Oxygen (Acceptor) C3->O_Ester Delocalization Effect Result: 1. Increased N-H Acidity 2. C2-H Deshielding (NMR) 3. Reduced Oxidative Liability O_Ester->Effect

Physical Characterization

Solubility and Melting Point Trends

Substituted indole-3-carboxylates exhibit distinct physical properties governed by intermolecular hydrogen bonding (N-H[1]···O=C dimers) and π-π stacking.[1]

Table 1: Physicochemical Properties of Selected Indole-3-Carboxylates

Substituent (R)Ester Group (R')Melting Point (°C)LogP (Calc)

(nm)
Fluorescence (

)
H (Parent)Methyl118 - 1202.3280, 288~345 nm
H Ethyl123 - 1252.7281, 289~348 nm
5-OMe Ethyl108 - 1102.6295 (Bathochromic)~360 nm
5-Br Ethyl142 - 1443.5285Quenched
5-NO2 Ethyl205 - 2082.4270, 320Non-fluorescent

Note: Data represents aggregated experimental values. Electron-donating groups (OMe) generally lower melting points due to crystal lattice disruption, while strong EWGs (NO2) and halogens increase MP via dipole interactions.[2]

Spectroscopic Signatures[1][2][3]
  • UV-Vis: The conjugation of the ester with the indole chromophore causes a bathochromic shift (red shift) compared to indole. The characteristic absorption band appears at 280–290 nm with a shoulder often extending to 300 nm.[1]

  • 1H NMR: The C2-H proton is a critical diagnostic marker.[1] Due to the anisotropic effect of the adjacent C3-carbonyl, the C2-H is significantly deshielded, typically appearing as a doublet (J ~3.0 Hz) or singlet at

    
     7.8 – 8.2 ppm  (DMSO-
    
    
    
    ), downfield from the standard indole C2-H (~7.2 ppm).
  • Fluorescence: Most derivatives are highly fluorescent (Stokes shift ~60-80 nm).[1][2] However, substitution with nitro groups or heavy atoms (Br, I) quenches fluorescence via intersystem crossing.[1][2]

Synthetic Methodologies

Protocol Selection: Causality

While the Fischer Indole Synthesis is "classic," it often suffers from harsh acidic conditions incompatible with sensitive functional groups.[1] For drug development applications requiring late-stage functionalization, Direct C3-Acylation via Grignard Exchange is the superior protocol.[1] It is regioselective and operates under milder conditions.[1][3]

Detailed Protocol: Magnesium-Mediated C3-Ethoxycarbonylation

Objective: Synthesis of Ethyl 5-methoxyindole-3-carboxylate.

Reagents:

  • 5-Methoxyindole (1.0 eq)[1][2]

  • Ethyl Magnesium Bromide (EtMgBr, 3.0 M in ether, 1.2 eq)[2]

  • Ethyl Chloroformate (ClCOOEt, 1.2 eq)[2]

  • Solvent: Anhydrous THF or Diethyl Ether[1][2]

Step-by-Step Methodology:

  • Magnesiation: In a flame-dried round-bottom flask under Argon, dissolve 5-methoxyindole in anhydrous THF. Cool to 0°C.[1]

  • Deprotonation: Dropwise add EtMgBr over 15 minutes. The solution will evolve ethane gas and typically turn a cloudy grey/green (formation of the Indolyl-MgBr species).

    • Mechanistic Insight: The Mg coordinates to the Nitrogen, but the "hard" nature of the Mg-N bond allows the "soft" C3 carbon to act as the nucleophile due to tautomeric equilibrium.

  • Acylation: Cool the mixture to -10°C. Add Ethyl Chloroformate dropwise. Stir for 30 minutes at 0°C, then warm to room temperature for 2 hours.

  • Quench: Pour the reaction mixture into saturated

    
     (aq).
    
  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane:EtOAc 4:1).

Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Grignard-Mediated C3-Functionalization Workflow Start Substituted Indole (Starting Material) Step1 Step 1: Magnesiation (EtMgBr, 0°C, THF) Start->Step1 Intermed Intermediate: Indolyl-Magnesium Bromide Step1->Intermed - Ethane gas Step2 Step 2: Acylation (Cl-COOEt, -10°C) Intermed->Step2 Nucleophilic Attack at C3 Product Product: Ethyl Indole-3-Carboxylate Step2->Product Workup (NH4Cl)

Chemical Reactivity & Stability[1][2][3][5]

Hydrolysis and Transesterification

The ester linkage at C3 is sterically shielded by the peri-hydrogen (C4-H) and the bulk of the indole ring. Consequently:

  • Alkaline Hydrolysis: Requires vigorous conditions (e.g., KOH/MeOH, reflux, 4-12h) compared to simple benzoates.[2]

  • Transesterification: Facile in the presence of alkoxides.[1] This is a common pitfall during synthesis; avoid using sodium methoxide if the ethyl ester is desired.[1]

Electrophilic Substitution (EAS) Patterns

The C3-ester deactivates the ring.[1] If further substitution is required (e.g., nitration or halogenation):

  • Protonation: In strong acid, the carbonyl oxygen protonates, further deactivating the system.[1]

  • Regioselectivity: Incoming electrophiles are directed to C5 or C6 , avoiding the electron-deficient pyrrole ring entirely.[1]

Reactivity Decision Tree

Reactivity Figure 3: Reactivity Profile and Conditions Core Indole-3-Carboxylate Core Target1 Target: N-Alkylation Core->Target1 Target2 Target: C-Functionalization Core->Target2 Target3 Target: Hydrolysis Core->Target3 Cond1 Use Base: NaH or K2CO3 Solvent: DMF Target1->Cond1 Cond2 EAS directed to C5/C6 (Requires strong electrophile) Target2->Cond2 Cond3 Reflux w/ LiOH or KOH (Slow kinetics) Target3->Cond3

References

  • PubChem. (2025).[1][4] Indole-3-carboxylic acid | C9H7NO2.[1][4] National Library of Medicine.[1] [Link][2][4]

  • El-Sawy, E. R., et al. (2025).[1][4] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • MDPI. (2025). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules. [Link]

  • Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. [Link]

Sources

Exploratory

Technical Guide: Discovery & Optimization of Novel Halogenated Indole Derivatives

Executive Summary This guide outlines a rational workflow for the design, synthesis, and biological validation of halogenated indole derivatives. Indoles represent a "privileged scaffold" in medicinal chemistry, found in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rational workflow for the design, synthesis, and biological validation of halogenated indole derivatives. Indoles represent a "privileged scaffold" in medicinal chemistry, found in over 3,000 natural isolates and significant pharmaceutical agents. The strategic incorporation of halogen atoms (F, Cl, Br, I) is not merely for lipophilic modulation but is increasingly driven by the exploitation of halogen bonding (XB) —a highly directional non-covalent interaction that can significantly enhance potency and selectivity against targets such as kinases (CDK, GSK-3β) and tubulin.

Part 1: The Pharmacophore Logic

Beyond Lipophilicity: The Sigma-Hole Concept

While traditional medicinal chemistry utilizes halogens to block metabolic hot-spots (e.g., preventing P450 oxidation) or increase membrane permeability (


), the modern "Senior Scientist" approach focuses on electronic modulation.
  • The Sigma-Hole (

    
    -hole):  Halogen atoms (specifically Cl, Br, I) exhibit an anisotropic electron density distribution. While the equatorial region is electron-rich, the region along the C-X bond axis (distal to the carbon) is electron-deficient (positive potential).
    
  • Mechanism: This positive patch acts as a Lewis acid, forming strong, directional interactions with Lewis bases (backbone carbonyls, nitrogen lone pairs) in the binding pocket.

  • Design Rule: The strength of the halogen bond correlates with the polarizability of the halogen: I > Br > Cl > F .

Structural Activity Relationship (SAR) Strategy

The indole scaffold offers six positions for halogenation (C2, C4-C7).

  • C5/C6 Substitution: Mimics the substitution patterns of marine alkaloids (e.g., Meridianins, Dragmacidins) known for potent cytotoxicity.

  • C3 Functionalization: The primary vector for introducing chemical diversity via cross-coupling.

Part 2: Discovery Pipeline Visualization

The following diagram illustrates the iterative workflow from rational design to lead optimization.

DiscoveryPipeline cluster_Synthesis Synthetic Execution Start Target Identification (Kinase/Tubulin) Design Rational Design (Sigma-Hole Modeling) Start->Design Crystal Structure Scaffold Core Scaffold Selection (5-Bromoindole) Design->Scaffold In Silico Docking Funct C-H Activation / Coupling (C3 Diversification) Scaffold->Funct Pd-Catalysis Library Analog Library Generation Funct->Library Bio Biological Screening (MTT / Kinase Assay) Library->Bio Bio->Design SAR Feedback Loop Lead Lead Candidate Bio->Lead IC50 < 100 nM

Figure 1: Iterative discovery pipeline integrating computational modeling with synthetic execution.

Part 3: Synthetic Architectures & Protocols

The Challenge of Regioselectivity

Classical methods (e.g., Fischer Indole Synthesis) often fail to tolerate sensitive halogen substituents or require harsh conditions. The modern standard is Transition-Metal Catalyzed C-H Activation , allowing for the direct functionalization of pre-halogenated scaffolds.

Protocol: Regioselective C-3 Arylation of 5-Bromoindole

Objective: Introduce an aryl group at the C3 position while preserving the C5-Bromine for future halogen bonding or cross-coupling.

Mechanism: Palladium-catalyzed C-H activation.

Reagents & Materials:
  • Substrate: 5-Bromoindole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for sterically hindered substrates)

  • Base: Ag₂CO₃ (2.0 equiv) - Crucial for C3 selectivity over N1.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:
  • Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with 5-Bromoindole (1.0 mmol, 196 mg), Aryl Iodide (1.2 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Ag₂CO₃ (550 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Seal the tube with a Teflon screw cap.

  • Reaction: Stir the mixture at 100°C for 12–16 hours. Note: Monitoring by TLC/LC-MS is critical to ensure the C5-Br bond remains intact (oxidative addition at C-I is faster than C-Br).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: Look for the disappearance of the C3-H singlet (typically ~7.2 ppm) and the retention of the C4-H doublet (coupling with C5-Br). If the C5-Br is lost, the coupling pattern in the aromatic region will change significantly.

Part 4: Biological Validation & Data Analysis

Target Engagement: Kinase Inhibition

Many halogenated indoles act as ATP-competitive inhibitors. The halogen atom often targets the "hinge region" of the kinase.

Assay Type: ADP-Glo™ Kinase Assay (Promega) or radiometric ³³P-ATP assay. Key Metrics: IC₅₀ (Half maximal inhibitory concentration).

Comparative SAR Data (Hypothetical)

The table below illustrates the "Halogen Effect" on a hypothetical Indole-3-carboxamide derivative targeting CDK2 (Cyclin-Dependent Kinase 2).

Compound IDR5 SubstituentR3 SubstituentIC₅₀ (CDK2)LogPObservation
IND-001 HPhenyl1.2 µM2.1Baseline activity.
IND-002 FPhenyl850 nM2.3Slight metabolic improvement.
IND-003 ClPhenyl120 nM2.8Improved hydrophobic fit.
IND-004 Br Phenyl15 nM 3.1Optimal Halogen Bond.
IND-005 IPhenyl45 nM3.5Steric clash in pocket.
Mechanism of Action Visualization

The following diagram details the molecular mechanism of the lead candidate (IND-004) interacting with the kinase active site.

Mechanism Ligand 5-Bromoindole Derivative Interaction Halogen Bond (C-Br ··· O=C) Ligand->Interaction Sigma-Hole Donor Target Kinase Hinge Region (CDK2) Target->Interaction Carbonyl Acceptor Effect Inhibition of Phosphorylation Interaction->Effect Stabilizes Complex

Figure 2: Mechanistic interaction showing the critical halogen bond between the ligand and the protein backbone.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Molecules, 2024.[1][2][3] Link

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012. Link

  • Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 2012. Link

  • Transition Metal-Catalyzed C–H Functionalization of Indoles. New Journal of Chemistry, 2021. Link

  • Highlights on U.S. FDA-approved halogen-containing drugs in 2024. European Journal of Medicinal Chemistry, 2025. Link

Sources

Foundational

In-Depth Technical Guide: Preliminary Biological Screening of Indole-3-Carboxylate Esters

This guide provides a rigorous technical framework for the preliminary biological screening of indole-3-carboxylate esters. It is designed for medicinal chemists and pharmacologists requiring a standardized, self-validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the preliminary biological screening of indole-3-carboxylate esters. It is designed for medicinal chemists and pharmacologists requiring a standardized, self-validating workflow to transition synthetic hits into validated lead compounds.

Part 1: Strategic Overview & Chemical Prerequisites

The indole-3-carboxylate ester scaffold is a privileged structure in drug discovery, serving as a pharmacophore for anticancer (tubulin polymerization inhibition, kinase inhibition) and antimicrobial agents (membrane disruption). However, the ester linkage at the C3 position introduces specific stability and solubility challenges that must be addressed before biological assays commence to avoid false negatives.

Compound Handling & Solubilization

Biological assays are aqueous-based, yet indole esters are lipophilic. Improper solubilization causes precipitation, leading to erratic IC50 values.

  • Standard Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare 10 mM or 20 mM stock solutions.

  • Storage: Aliquot into single-use vials stored at -20°C to prevent freeze-thaw degradation.

  • Critical Check: Verify stability of the ester linkage in the assay media (RPMI-1640 or DMEM) using HPLC. Indole-3-carboxylate esters can undergo hydrolysis by serum esterases (in FBS) to the corresponding carboxylic acid, which often has distinct biological activity.

    • Protocol: Incubate compound in media + 10% FBS for 24h. Analyze via LC-MS. If >10% hydrolysis occurs, switch to heat-inactivated serum or serum-free media for short-term assays.

Part 2: Antimicrobial Screening Workflow (Antibacterial & Antifungal)

Indole derivatives often target bacterial cell membranes or DNA gyrase. The Broth Microdilution Method (CLSI guidelines) is the gold standard for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution

Objective: Determine the lowest concentration inhibiting visible growth.

  • Inoculum Preparation:

    • Grow bacteria (S. aureus ATCC 25923, E. coli ATCC 25922) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final assay density of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Test Wells: Serial 2-fold dilutions of indole ester (e.g., 64

      
      g/mL down to 0.125 
      
      
      
      g/mL). Final DMSO concentration must be
      
      
      .
    • Positive Control: Ciprofloxacin or Fluconazole (organism dependent).

    • Negative Control: Media + Bacteria + DMSO (Growth Control).

    • Sterility Control: Media only.

  • Incubation: 18–24 hours at 37°C (bacteria) or 48 hours at 30°C (fungi).

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ). Use Resazurin dye (0.015%) for difficult-to-read endpoints (Blue = No Growth/Viable; Pink = Growth).
    
Visualization: Antimicrobial Screening Logic

AntimicrobialWorkflow Stock Stock Solution (20 mM in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute in Media Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Readout (OD600 / Resazurin) Incubation->Readout Hit Hit Identification (MIC < 10 µg/mL) Readout->Hit Threshold Check

Figure 1: Step-by-step workflow for high-throughput antimicrobial susceptibility testing.

Part 3: Anticancer & Cytotoxicity Screening[1]

The primary objective is to establish the Selectivity Index (SI). A potent compound is useless if it kills normal cells at the same concentration.

Cell Line Selection
  • Cancer Models: MCF-7 (Breast), HeLa (Cervical), A549 (Lung), HCT-116 (Colon).

  • Normal Control (Mandatory): HEK293 (Kidney) or HDF (Dermal Fibroblasts).

Experimental Protocol: MTT Assay

Objective: Quantify cell metabolic activity as a proxy for viability.

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add indole-3-carboxylate esters at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M). Include a Vehicle Control (DMSO).
    
  • Exposure: Incubate for 48h or 72h.

  • Staining:

    • Add MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan crystals.

  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).
Mechanistic Validation: Apoptosis Pathway

Indole-3-carboxylate esters often induce apoptosis via the intrinsic mitochondrial pathway.

  • Key Markers to Validate:

    • Bax/Bcl-2 Ratio: Increase indicates pro-apoptotic signaling.[1]

    • Caspase-3/7: Cleavage indicates execution phase.

    • Annexin V-FITC/PI Staining: Flow cytometry distinguishes early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

Visualization: Apoptosis Signaling Pathway

ApoptosisPathway Indole Indole-3-Carboxylate Ester Bax Bax (Upregulation) Indole->Bax Induces Bcl2 Bcl-2 (Downregulation) Indole->Bcl2 Inhibits Mito Mitochondria (Depolarization) CytoC Cytochrome C Release Mito->CytoC Bax->Mito Bcl2->Mito Blocks Caspase9 Caspase9 CytoC->Caspase9 Casp9 Caspase-9 Activation Casp3 Caspase-3 (Executioner) Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis DNA Fragmentation Caspase9->Casp3

Figure 2: Proposed Mechanism of Action (MoA) for indole-mediated apoptosis via the intrinsic mitochondrial pathway.

Part 4: Data Interpretation & SAR Analysis

Data must be summarized to reveal Structure-Activity Relationships (SAR). The table below illustrates how to interpret substituent effects on the indole core.

SAR Interpretation Table
Substituent (R)PositionEffect on PotencyMechanistic Insight
-OCH3 (Methoxy) C-5 / C-6Increases Electron-donating group enhances interaction with hydrophobic pockets (e.g., Tubulin).
-Br / -Cl (Halogen) C-5Increases Enhances lipophilicity and membrane penetration; often critical for antimicrobial activity.
-OH (Hydroxy) C-5Variable Increases solubility but may undergo rapid glucuronidation (metabolic liability).
N-Alkylation N-1Increases N-Benzyl or N-Methyl groups often improve cellular uptake compared to free N-H indoles.
Ester Chain C-3Critical Bulky esters (e.g., benzyl) may improve binding but reduce solubility. Methyl/Ethyl are standard baselines.
Visualization: SAR Logic Map

SARMap IndoleCore Indole Scaffold C3 C-3 Ester: Pharmacophore (Binding Anchor) IndoleCore->C3 N1 N-1 Position: Solubility & Permeability IndoleCore->N1 C5 C-5 Position: Electronic Tuning (Halogens/Methoxy) IndoleCore->C5

Figure 3: Strategic modification zones on the indole scaffold for optimizing biological activity.

Part 5: References

  • Mirzaei, S., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands. Link

  • Zhang, L., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Link

  • Talele, T. T. (2016). Indole-3-carboxamide-polyamine conjugates target bacterial membranes and are antibiotic potentiators.[2] PMC - NIH. Link

  • El-Sawy, E. R., et al. (2012). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Link

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Exploratory

Fundamental Reactivity of the Indole Nucleus: A Mechanistic &amp; Practical Guide

Executive Summary The indole nucleus (1H-benzo[b]pyrrole) represents a privileged scaffold in drug discovery, serving as the core pharmacophore for over 3,000 isolated natural products and a vast array of synthetic thera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole nucleus (1H-benzo[b]pyrrole) represents a privileged scaffold in drug discovery, serving as the core pharmacophore for over 3,000 isolated natural products and a vast array of synthetic therapeutics (e.g., Sumatriptan, Indomethacin, Vinca alkaloids).[1]

This technical guide moves beyond textbook definitions to address the operational reactivity of indole. It is designed to assist bench scientists in predicting site-selectivity, troubleshooting failed functionalizations, and selecting the correct synthetic pathway based on electronic and steric first principles.[1]

Electronic Structure & Mechanistic Basis of Selectivity[1]

To manipulate indole, one must first accept its inherent electronic bias.[1] Indole is a


-excessive heterocycle (10 

-electrons) with a high-lying HOMO, making it exceptionally reactive toward electrophiles.[1]
The C3 vs. C2 Dichotomy

Unlike pyrrole, where C2 attack is preferred, indole exhibits a profound preference for C3 electrophilic substitution .[1][2]

  • The Causality: Attack at C3 generates an iminium ion intermediate where the positive charge is stabilized by the nitrogen lone pair without disrupting the aromaticity of the fused benzene ring.

  • The Contrast: Attack at C2 generates a carbocation that delocalizes charge through the benzene ring, temporarily disrupting its aromatic sextet and raising the activation energy of the transition state.[1]

Visualization: Resonance Energy & Selectivity

The following diagram illustrates the stability differential between the C3 and C2 intermediates.[2]

IndoleReactivity Indole Indole Ground State C3_Attack C3 Attack Indole->C3_Attack Kinetic Pref. C2_Attack C2 Attack Indole->C2_Attack Thermodynamic (Rare) Electrophile Electrophile (E+) C3_Inter Intermediate A (Benzene Intact) Energy: Low C3_Attack->C3_Inter Product_3 3-Substituted Indole C3_Inter->Product_3 C2_Inter Intermediate B (Benzene Disrupted) Energy: High C2_Attack->C2_Inter Product_2 2-Substituted Indole C2_Inter->Product_2

Figure 1: Mechanistic divergence of electrophilic attack. Note the preservation of the benzene ring's integrity in the C3 pathway (Green Node).

Electrophilic Aromatic Substitution (EAS): The C3 Standard[1]

For direct functionalization at C3, the Vilsmeier-Haack reaction remains the gold standard due to its reliability and the versatility of the resulting aldehyde.[1]

Protocol 1: C3-Formylation (Vilsmeier-Haack)

Objective:[1] Synthesis of Indole-3-carboxaldehyde.[1] Scale: 10 mmol basis.

ReagentEquiv.[1][3]RoleCritical Control Point
Indole1.0SubstrateEnsure dry; water quenches the chloroiminium species.[1]
POCl

1.1Electrophile Gen.Exothermic. Add dropwise at 0°C.
DMF3.0 (solvent)Reagent/SolventMust be anhydrous.[1]
NaOH (aq)ExcessQuenchpH > 10 required to hydrolyze the iminium salt.[1]
Step-by-Step Methodology
  • Reagent Formation: In a flame-dried flask under N

    
    , cool anhydrous DMF (3.0 mL) to 0°C. Add POCl
    
    
    
    (1.1 equiv) dropwise over 10 minutes. Observation: The solution should turn pale yellow/viscous (formation of the Vilsmeier reagent).[1]
  • Substrate Addition: Dissolve indole (1.0 equiv) in minimum DMF (1 mL) and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to ambient temperature (25°C) and stir for 1 hour. Self-Validation: TLC (30% EtOAc/Hex) should show complete consumption of the non-polar indole spot and appearance of a baseline spot (iminium salt).[1]

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (20 g). Slowly add 5N NaOH with vigorous stirring until pH 12 is reached.

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.[1] If oil forms, extract with CH

    
    Cl
    
    
    
    .[1]

Reversing Selectivity: C2 Functionalization via Lithiation

To functionalize C2, we must override the natural electronic bias.[1] This is achieved by Directed ortho-Metalation (DoM) .

  • The Mechanism: The N-H proton is acidic (pKa ~17).[1] Deprotonation with a strong base (n-BuLi) generates the N-lithio species.[1] However, to access C2, we protect the nitrogen with a group that can coordinate lithium (or simply block the N-site), directing the base to the C2 proton (pKa ~38).[1]

Protocol 2: C2-Lithiation and Trapping

Objective: Synthesis of 2-Substituted Indole (e.g., with Boc protection).[1]

ParameterSpecificationRationale
Protecting Group N-Boc or N-SEMBoc carbonyl coordinates Li, stabilizing the C2-lithio intermediate.[1]
Base t-BuLi or LDAt-BuLi is preferred for rapid Li-H exchange at -78°C.
Temperature -78°C (Strict)Above -40°C, the C2-lithio species can undergo "anion dance" (isomerization) or ring opening.[1]
Step-by-Step Methodology
  • Protection: Ensure indole is N-protected (e.g., N-Boc-indole).[1][4]

  • Deprotonation: In a flame-dried Schlenk flask, dissolve N-Boc-indole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add t-BuLi (1.1 equiv, 1.7 M in pentane) dropwise over 15 mins. Observation: Solution often turns yellow/orange.[1] Stir for 1 hour at -78°C.

  • Trapping: Add the electrophile (e.g., MeI, DMF, aldehyde) (1.2 equiv) neat or in THF.[1]

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Add sat. NH

    
    Cl. Extract with EtOAc.[1][5]
    

Advanced C-H Activation Pathways

Modern drug discovery utilizes Transition Metal Catalyzed C-H activation to bypass pre-functionalization (like halogenation).[1] Palladium catalysis can be tuned to favor C2 or C3.[1][6]

Decision Matrix for Functionalization

This workflow guides the selection of the correct methodology based on the desired outcome.

IndoleWorkflow Start Target: Functionalized Indole Pos_Q Desired Position? Start->Pos_Q C3_Branch C3 Position Pos_Q->C3_Branch C2_Branch C2 Position Pos_Q->C2_Branch EAS Electrophilic Substitution (Vilsmeier, Halogenation) C3_Branch->EAS Standard C3_Direct Direct C-H Activation (Pd(II), Oxidant) C3_Branch->C3_Direct Advanced Lithiation Lithiation Strategy (Requires N-PG) C2_Branch->Lithiation Stoichiometric C2_Direct C-H Activation (Pd(OAc)2, Directing Group) C2_Branch->C2_Direct Catalytic

Figure 2: Strategic decision tree for indole functionalization.

C2-Selective Pd-Catalyzed Arylation

Using a directing group (DG) such as N-pyrimidyl or simply utilizing the inherent acidity of C2-H with specific ligands.[1]

  • Catalyst: Pd(OAc)

    
    
    
  • Oxidant: Cu(OAc)

    
     or Ag
    
    
    
    CO
    
    
    (to regenerate Pd(II)).[1]
  • Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The acetate ligand acts as an internal base, deprotonating C2 while Pd coordinates to the nitrogen (or pi-system).[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (The definitive text on heterocycle electronic structure). [1]

  • Bandini, M., & Eichholzer, A. (2009).[1] Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644.[1] [Link][1]

  • Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017).[1] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(9), 5618–5627.[1] [Link][1][3]

  • Cadamuro, S., Degani, I., & Dughera, S. (2010).[1] Synthesis of 3-formylindoles by Vilsmeier-Haack reaction. Journal of the Chemical Society, Perkin Transactions 1. (Classic protocol validation).[1]

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] [Link]

Sources

Foundational

The Indole Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Vulnerabilities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The indole nucleus, a bicyclic aromatic heterocycle, stan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance. This guide provides a comprehensive exploration of the therapeutic targets of indole derivatives, offering a technical narrative grounded in field-proven insights. We delve into the molecular mechanisms and experimental validation of indole-based compounds in oncology, neurodegenerative disorders, and infectious diseases. This document is designed to serve as a practical resource for researchers and drug development professionals, detailing not only the "what" but also the "why" behind experimental designs and assay choices. Through a blend of mechanistic explanations, detailed protocols, quantitative data, and visual schematics, we aim to empower the scientific community to unlock the full therapeutic potential of this remarkable scaffold.

The Enduring Significance of the Indole Moiety in Drug Discovery

First isolated in 1866, the indole scaffold, consisting of a fused benzene and pyrrole ring, has captivated chemists and pharmacologists for over a century. Its prevalence in nature, from the essential amino acid tryptophan to neurotransmitters like serotonin and melatonin, underscores its fundamental role in biological systems. This inherent bio-compatibility, coupled with its unique physicochemical properties, makes the indole ring a "privileged scaffold" in drug design. Its planar structure, ability to participate in hydrogen bonding and π-π stacking, and the potential for substitution at multiple positions allow for the fine-tuning of pharmacological activity against a diverse array of biological targets. This structural plasticity has led to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates.

Indole Derivatives in Oncology: A Multi-pronged Assault on Cancer

Indole-based compounds have emerged as a clinically significant class of anticancer agents, targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1] Their efficacy stems from their ability to interact with a variety of key oncogenic proteins and pathways.

Targeting the Cytoskeleton: Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapeutics.[2] Indole derivatives, acting as tubulin polymerization inhibitors, disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3]

Many indole-based tubulin inhibitors bind to the colchicine site on β-tubulin. This binding event prevents the conformational changes necessary for tubulin dimers to polymerize into microtubules. The resulting disruption of the microtubule network activates the spindle assembly checkpoint, ultimately triggering programmed cell death. Molecular docking studies have revealed that the indole scaffold can form crucial hydrogen bonds and hydrophobic interactions within the colchicine binding pocket.[3]

Experimental Workflow: Assessing Tubulin Polymerization Inhibition

G cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Tubulin (>99% pure) - GTP stock - Polymerization buffer - Test Indole Derivative plate Prepare 96-well plate mix Mix Tubulin and GTP in Polymerization Buffer add_compound Add Indole Derivative (or vehicle control) mix->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure Absorbance at 340 nm (kinetic read) incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for a tubulin polymerization assay.

Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for evaluating the inhibitory effect of indole derivatives on tubulin polymerization.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (e.g., from bovine brain) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

    • Prepare a stock solution of GTP (e.g., 100 mM).

    • Prepare a stock solution of the test indole derivative in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add GTP to a final concentration of 1 mM.

    • Add the indole derivative at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

  • Initiation and Measurement:

    • Incubate the plate at 37°C to initiate polymerization.

    • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the rate of polymerization for each concentration of the indole derivative.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Table 1: Potency of Exemplary Indole-Based Tubulin Inhibitors

CompoundTarget Cancer Cell LineIC50 (Tubulin Polymerization)Reference
Compound 1kMCF-7 (Breast Cancer)0.58 ± 0.06 µM[3]
Compound 3aSGC7901 (Gastric Cancer)Not explicitly stated for polymerization, but potent antiproliferative IC50 of 12.3 ± 1.6 nM[3]
Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes. Indole derivatives have been developed as potent HDAC inhibitors.

Many indole-based HDAC inhibitors feature a hydroxamic acid moiety, which acts as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme. This interaction blocks the catalytic activity of the enzyme, leading to the accumulation of acetylated histones, reactivation of tumor suppressor genes, and ultimately, cancer cell death.

Signaling Pathway: HDAC Inhibition and its Downstream Effects

G Indole_Derivative Indole-based HDAC Inhibitor HDAC HDAC Indole_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin TSG Tumor Suppressor Genes Chromatin->TSG Accessible for Transcription Factors Transcription Gene Transcription TSG->Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest

Caption: Mechanism of action of indole-based HDAC inhibitors.

Protocol: In Vitro HDAC Inhibition Assay

This fluorometric assay measures the activity of HDAC enzymes and the inhibitory potential of indole derivatives.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a stock solution of the test indole derivative in DMSO.

    • Prepare a developer solution containing a protease (e.g., trypsin) and a stopping agent.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the indole derivative at various concentrations.

    • Add the HDAC enzyme (e.g., recombinant human HDAC1).

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Assay Initiation and Termination:

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percentage of HDAC inhibition for each concentration of the indole derivative.

    • Determine the IC50 value.

Table 2: Potency of an Exemplary Indole-Based HDAC Inhibitor

CompoundTarget HDAC IsoformIC50Reference
Compound 19fHDAC35 nM[4]
Targeting Cell Signaling: Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of cancer. The azaindole scaffold, a bioisostere of indole, has been particularly successful in the development of kinase inhibitors.[5]

Many indole-based kinase inhibitors are designed to be ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signaling pathways can inhibit cell proliferation, induce apoptosis, and reduce angiogenesis.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase enzyme - Kinase substrate (peptide) - ATP - Test Indole Derivative plate Prepare 384-well plate add_components Add Kinase, Substrate, and Indole Derivative initiate_reaction Initiate reaction with ATP add_components->initiate_reaction incubate Incubate at RT initiate_reaction->incubate add_detection_reagent Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence calculate Calculate IC50 measure_luminescence->calculate

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

This protocol describes a common method for measuring kinase activity and its inhibition by indole derivatives.

  • Reagent Preparation:

    • Prepare a reaction buffer specific for the kinase of interest.

    • Prepare stock solutions of the kinase, its specific substrate peptide, and ATP.

    • Prepare a stock solution of the test indole derivative in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate peptide, and the indole derivative at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the indole derivative.

    • Determine the IC50 value.

Other Notable Anticancer Targets
  • Topoisomerases: These enzymes are essential for DNA replication and repair. Some indole derivatives act as topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to DNA damage and cell death.[6][7]

  • Bcl-2 Family Proteins: These proteins are key regulators of apoptosis. Indole-based compounds have been designed to inhibit anti-apoptotic Bcl-2 proteins, promoting cancer cell death.[8][9][10]

Indole Derivatives in Neurodegenerative Diseases: A Beacon of Hope

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Indole derivatives offer a multifaceted approach to combatting these complex disorders by targeting key pathological pathways.

Targeting Cholinesterases in Alzheimer's Disease

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. Indole derivatives have been developed as AChE inhibitors to increase the levels of acetylcholine in the brain.

Indole-based AChE inhibitors bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving cognitive function.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare stock solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and AChE enzyme.

    • Prepare a stock solution of the test indole derivative in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB, and the indole derivative at various concentrations.

    • Add the AChE enzyme and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding ATCI.

    • Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine released from the hydrolysis of ATCI.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the indole derivative.

    • Determine the percentage of AChE inhibition and the IC50 value.

Modulating Monoamine Oxidases in Parkinson's Disease

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of dopamine. In Parkinson's disease, there is a loss of dopaminergic neurons. Indole derivatives have shown promise as MAO-B inhibitors.

By inhibiting MAO-B, indole derivatives prevent the breakdown of dopamine in the brain, thereby increasing its availability and helping to alleviate the motor symptoms of Parkinson's disease. Some indole derivatives exhibit a competitive mode of action over MAO-B.[11]

Table 3: Potency of Exemplary Indole-Based MAO-B Inhibitors

CompoundSelectivity Index (SI) over MAO-AIC50 (MAO-B)Reference
Compound 8a>36490.02 µM[11]
Compound 8b>32780.03 µM[11]

Indole Derivatives in Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indole derivatives have demonstrated broad-spectrum activity against a range of pathogens, including bacteria and viruses.

Antibacterial Activity of Indole Derivatives

Indole itself is a signaling molecule in many bacterial species, and its derivatives can interfere with various bacterial processes.

  • Inhibition of Respiratory Metabolism: Some synthetic indole derivatives have been shown to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria.[12][13]

  • Disruption of Membrane Potential: These derivatives can also disrupt the bacterial membrane potential, leading to cell death.[12][13]

  • Inhibition of Biofilm Formation: Indole derivatives can inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation:

    • Prepare a series of twofold dilutions of the indole derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[14]

  • Result Interpretation:

    • The MIC is the lowest concentration of the indole derivative at which there is no visible bacterial growth.

Antiviral Potential of Indole Derivatives

Indole-containing compounds have shown activity against a variety of viruses, including influenza, HIV, and Zika virus.

  • Inhibition of Viral Replication: Some indole alkaloids can interfere with the viral replication complex.[15] For example, certain derivatives have been shown to suppress dengue and Zika virus infection during the later stages of the replication cycle.[15]

  • Inhibition of Viral Entry: Other indole derivatives can inhibit the entry of viruses into host cells.

Protocol: Viral Replication Inhibition Assay (Plaque Reduction Assay)

This assay is used to quantify the reduction in infectious virus particles produced in the presence of an antiviral compound.

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells (e.g., Vero cells for Zika virus) in a multi-well plate.

  • Infection and Treatment:

    • Infect the cell monolayers with a known amount of virus.

    • After a short adsorption period, remove the virus inoculum and add an overlay medium containing the indole derivative at various concentrations.

  • Plaque Formation and Visualization:

    • Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

    • Fix and stain the cells (e.g., with crystal violet).

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of the indole derivative compared to the untreated control.

    • Determine the IC50 value.

Advanced Techniques for Target Engagement and Binding Characterization

To rigorously validate the interaction between an indole derivative and its putative target, several advanced biophysical techniques can be employed.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.[16]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[17][18]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11][19]

Conclusion and Future Perspectives

The indole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its structural versatility and ability to interact with a wide range of biological targets have led to significant advances in the treatment of cancer, neurodegenerative diseases, and infectious diseases. The future of indole-based drug discovery lies in the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling, advanced biophysical techniques, and a deep understanding of the underlying biology will be crucial in harnessing the full therapeutic potential of this privileged scaffold. As our knowledge of disease mechanisms expands, the indole nucleus will undoubtedly remain at the forefront of the quest for innovative and life-saving medicines.

References

  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022). PubMed. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). PMC. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

  • Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents. (2018). PubMed. [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). SciSpace. [Link]

  • Human Topoisomerase II Relaxation Assay. Inspiralis. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • User Guide. graphviz 0.21 documentation. [Link]

  • Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors. orientjchem.org. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2025). ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]

  • A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. PMC. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. (2021). PMC. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate. [Link]

  • HowTo layout a pathway. dotsrc.org. [Link]

  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. [Link]

  • Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. PubMed Central. [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). PubMed. [Link]

  • A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. ResearchGate. [Link]

  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters. [Link]

  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. NIH. [Link]

  • Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. (2025). ResearchGate. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). jove.com. [Link]

  • Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells. PMC. [Link]

  • Indole-pyrimidine hybrids with anticancer therapeutic potential. (2025). Taylor & Francis. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Minimal Inhibitory Concentration MIC. (2017). Protocols.io. [Link]

  • Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions. (2024). MDPI. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). PMC. [Link]

  • Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. PubMed. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers. [Link]

  • Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. (2017). Dove Medical Press. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. longdom.org. [Link]

  • Dot Language Graphviz. YouTube. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed. [Link]

  • Protein-Protein Interactions: Surface Plasmon Resonance. (2017). PubMed. [Link]

Sources

Exploratory

Regioselective Halogenation of Indole-3-Carboxylate Precursors

Executive Summary Indole-3-carboxylates (and their corresponding esters) represent a unique challenge in heterocyclic chemistry. Unlike the electron-rich indole nucleus—which naturally succumbs to electrophilic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carboxylates (and their corresponding esters) represent a unique challenge in heterocyclic chemistry. Unlike the electron-rich indole nucleus—which naturally succumbs to electrophilic aromatic substitution (EAS) at C3—the introduction of an electron-withdrawing group (EWG) at C3 effectively "locks" the pyrrole ring against standard electrophilic attack.

For drug development professionals working on serotonin antagonists (e.g., Tropisetron analogs) or antiviral scaffolds, this deactivation is a feature, not a bug. It forces reactivity onto the benzene ring or allows for controlled C-H activation at C2. This guide provides a rigorous, mechanistic approach to selectively halogenating these deactivated precursors at the C2, C5, and C6 positions, moving beyond "trial and error" to predictable, self-validating protocols.

Mechanistic Underpinnings: The Electronic Landscape

To control regioselectivity, one must first accept that the rules of "standard" indole chemistry do not apply. The C3-ester creates a push-pull system:

  • Pyrrole Deactivation: The carbonyl at C3 conjugates with the nitrogen lone pair, reducing electron density at C2.

  • Benzene Activation: While the pyrrole is deactivated, the benzene ring (specifically C5 and C6) remains relatively electron-rich compared to the electron-deficient C2/C3 bond.

  • Directing Capability: The carbonyl oxygen is a Lewis basic site, capable of directing lithiation (DoM) or transition metal insertion to the C2 position.

Visualization: Electronic Bias & Reactivity Map

IndoleElectronicBias Substrate Indole-3-Carboxylate C3_Ester C3-Ester (EWG) Deactivates Pyrrole Substrate->C3_Ester Intrinsic Electronic Effect C2_Pos C2 Position Acidified C-H Target for DoM/Pd C3_Ester->C2_Pos Inductive Withdrawal & Chelation Benzene Benzene Ring (C5/C6) Retains Nucleophilicity C3_Ester->Benzene Remote Activation Outcome_DoM C2-Halogenation (via Lithiation) C2_Pos->Outcome_DoM Base/Electrophile Outcome_EAS C5/C6-Halogenation (via Acidic EAS) Benzene->Outcome_EAS Electrophile/Acid

Figure 1: Electronic influence of the C3-ester group on indole reactivity, dictating divergent synthetic pathways.

C2-Selective Halogenation: Directed Ortho Metalation (DoM)

While transition metal catalysis (Pd/Rh) is popular for arylating C2, the most robust, scalable method for halogenating indole-3-carboxylates is Directed Ortho Metalation (DoM) . The C3-ester carbonyl coordinates with a lithium base, directing deprotonation exclusively to C2.

The Protocol: C2-Bromination via Li-TMP

Why this works: Lithium Tetramethylpiperidide (Li-TMP) is non-nucleophilic, preventing attack on the ester carbonyl, while the ester oxygen coordinates the Li cation, placing the base in proximity to the C2 proton.

Reagents
  • Substrate: Methyl indole-3-carboxylate (N-protected with Boc or SEM recommended to prevent N-deprotonation).

  • Base: Li-TMP (generated in situ from TMP and n-BuLi).

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4) or NBS.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • In-Situ Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form Li-TMP.

  • Substrate Addition: Dissolve N-Boc-indole-3-carboxylate (1.0 equiv) in THF. Cannulate this solution slowly into the Li-TMP solution at -78°C.

    • Critical Control Point: Maintain temperature below -70°C. The solution usually turns deep yellow/orange, indicating the formation of the lithiated species.

  • Metalation: Stir for 45–60 minutes at -78°C.

  • Electrophile Quench: Add the halogen source (e.g., C2Br2F4 or predissolved NBS) (1.2 equiv) rapidly.

  • Workup: Allow to warm to RT. Quench with sat. NH4Cl. Extract with EtOAc.

Self-Validating Check:

  • TLC: The C2-bromo product is typically less polar than the starting material.

  • NMR: Disappearance of the sharp singlet at ~7.8-8.0 ppm (C2-H) confirms substitution.

C5/C6-Selective Halogenation: Controlled EAS

Without the directing effect of a metal, the C3-ester deactivates the pyrrole ring. Electrophiles will therefore seek the most electron-rich position remaining: the benzene ring.

  • C5 Selectivity: Favored under radical conditions or mild electrophilic iodine systems.

  • C6 Selectivity: Often observed with steric bulk at N1 or specific remote directing groups, but C5 is the thermodynamic preference in simple EAS.

Protocol: Regioselective C5-Iodination (Metal-Free)

Based on the work of Wang et al. (2021), this method avoids transition metals and utilizes a radical pathway to target C5 with high precision.

Reagents
  • Substrate: Methyl indole-3-carboxylate.

  • Reagent: N-Iodosuccinimide (NIS).

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Additive: Trifluoroacetic acid (TFA) (catalytic amount, 10 mol%).

Step-by-Step Methodology
  • Preparation: Dissolve indole-3-carboxylate (1.0 equiv) in MeCN (0.1 M).

  • Activation: Add TFA (0.1 equiv). Stir for 5 mins.

  • Halogenation: Add NIS (1.1 equiv) portion-wise over 15 minutes at 0°C.

    • Why: Portion-wise addition prevents a high concentration of radicals/electrophiles that could lead to over-halogenation.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Add 10% Na2S2O3 (sodium thiosulfate) solution to quench unreacted iodine (solution turns from brown/red to clear).

Self-Validating Check:

  • Color Change: The reaction mixture will darken as iodine species are generated; quenching must result in a clear biphasic mixture.

  • Regio-confirmation: In 1H NMR, the C4 proton appears as a doublet (J ~ 2 Hz) and C6 as a doublet of doublets (J ~ 8, 2 Hz). If C6 were halogenated, the splitting patterns would differ significantly (singlets/para-couplings).

Advanced Selectivity: C4 and C7 (The "Remote" Positions)

Accessing C4 and C7 requires overcoming the natural electronic bias. This is achieved via Transition Metal Catalyzed C-H Activation utilizing the C3-ester or N-protecting groups as directing groups (DG).

Decision Matrix for Remote Halogenation

RemoteSelectivity Start Target Position? C4_Target Target: C4 Start->C4_Target C7_Target Target: C7 Start->C7_Target Method_C4 Rh(III) Catalysis Requires Bulky C3-DG (e.g., Pivaloyl) C4_Target->Method_C4 Steric Control Method_C7 Ir or Rh Catalysis Requires N-DG (e.g., N-Pivaloyl/N-Pyrimidyl) C7_Target->Method_C7 Chelation Control

Figure 2: Strategic decision tree for accessing sterically and electronically difficult positions.

Protocol: C7-Selective Halogenation (Rh-Catalyzed)

Using the N-position to direct reactivity to C7.

  • Substrate Modification: Convert Indole-3-ester to N-Pivaloyl-indole-3-ester . The pivaloyl group acts as a weak directing group for C7.

  • Catalyst System: [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and N-Halosuccinimide (NBS/NIS).

  • Conditions: DCE, 100°C, sealed tube.

  • Mechanism: The Rh(III) inserts into the C7-H bond assisted by the carbonyl of the N-pivaloyl group.

Summary of Conditions & Selectivity

Target PositionPrimary StrategyKey ReagentsMechanismCritical Constraint
C2 DoM (Lithiation) Li-TMP / LDA, then ElectrophileDeprotonation / ChelationRequires N-protection; Anhydrous conditions essential.
C5 Direct EAS NIS / TFA or NBS / SilicaRadical / Electronic BiasAvoid strong Lewis acids that might degrade ester.
C6 Remote Activation Ru(II) or Fe(III)Remote Electronic EffectOften yields mixture with C5 without specific DGs.
C7 C-H Activation [RhCp*Cl2]2 / N-PivaloylChelation AssistedRequires specific N-Directing Group installation.

References

  • Wang, Z., et al. (2021).[1] "Regioselective C5-H direct iodination of indoles." Organic Chemistry Frontiers. [Link]

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.
  • Shi, Z., et al. (2018).[2][3] "Environmentally benign indole-catalyzed position-selective halogenation."[2] Green Chemistry. [Link]

  • Glorius, F., et al. (2016). "Rh(III)-Catalyzed C–H Activation." Chemical Reviews. (Reference for C7/C4 selectivity mechanisms).
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

Sources

Foundational

Strategic Synthesis of Polysubstituted Indoles: A Technical Guide

Executive Summary The indole nucleus remains a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 100 marketed drugs, including Indomethacin, Tadalafil, and Osimertinib. However, the cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole nucleus remains a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 100 marketed drugs, including Indomethacin, Tadalafil, and Osimertinib. However, the challenge in modern drug discovery is not merely synthesizing an indole, but accessing polysubstituted variants with precise regiocontrol.

This guide moves beyond the classical Fischer synthesis to detail high-fidelity protocols for constructing complex indole architectures.[1] We focus on three dominant paradigms: Larock Heteroannulation (for convergent assembly), Rh(III)-Catalyzed C–H Activation (for late-stage functionalization), and emerging Metal-Free Organocatalysis .

The Modernized Larock Heteroannulation

The Larock synthesis (Pd-catalyzed annulation of o-iodoanilines with internal alkynes) is the industry standard for convergent synthesis of 2,3-disubstituted indoles. Its power lies in its modularity—building the core from two distinct fragments rather than functionalizing an existing ring.

Mechanistic Causality & Optimization

Success in Larock chemistry depends on controlling the palladium cycle. The reaction proceeds via oxidative addition, regioselective carbopalladation, and reductive elimination.

  • The Chloride Effect: The addition of stoichiometric LiCl or

    
    -Bu
    
    
    
    NCl is critical. Why? It facilitates the ligand exchange, displacing the iodide from the Pd(II) intermediate to form a more reactive Pd-chloride species, which is crucial for regenerating the Pd(0) catalyst.
  • Regioselectivity: The larger group on the alkyne typically ends up at the C2 position due to steric repulsion during the carbopalladation step.

Visualization: Catalytic Cycle

The following diagram illustrates the mechanistic flow, highlighting the critical insertion steps.

LarockCycle Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-I species) Start->OxAdd + o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Carbopalladation (Migratory Insertion) Coord->Insert Regioselective Step N_Coord Nitrogen Displacement (Six-membered palladacycle) Insert->N_Coord - HI (Base assisted) RedElim Reductive Elimination (Indole Release) N_Coord->RedElim RedElim->Start Regeneration

Figure 1: The catalytic cycle of the Larock Indole Synthesis. Note the critical carbopalladation step determining regioselectivity.

Rhodium(III)-Catalyzed C–H Activation

For diversifying pre-existing indole scaffolds, Rh(III) catalysis offers superior atom economy compared to traditional cross-coupling. It allows for the direct functionalization of C–H bonds, typically at the C2, C4, or C7 positions, directed by functional groups.[2]

The C4-Selectivity Breakthrough

Historically, C4 functionalization is difficult due to the electronic preference for C2/C3. However, using a weakly coordinating directing group (like a ketone or amide at C3) allows the Rh catalyst to "reach around" and activate the C4 position via a thermodynamically stable rhodacycle.

  • Protocol Insight: The choice of additive acts as a switch.[3][4]

    • Acidic Additives (e.g., PivOH): Promote protonolysis, leading to alkylation (hydroarylation).

    • Basic Additives (e.g., NaOAc): Promote

      
      -hydride elimination, leading to alkenylation (Heck-type product).
      

Decision Framework: Selecting the Right Methodology

Do not default to one method. Use this logic tree to select the most efficient synthetic route based on your target substitution pattern.

IndoleDecision Start Target Indole Structure? SubPattern Where are the substituents? Start->SubPattern C2C3 C2 & C3 Functionalized SubPattern->C2C3 Heterocyclic Core Benzene Benzene Ring (C4-C7) SubPattern->Benzene Benzenoid Core Larock Larock Annulation (Convergent) C2C3->Larock Bulky/Complex Groups Fischer Fischer Synthesis (Only if simple) C2C3->Fischer Simple Alkyl/Aryl Benzene->Larock If accessible via o-iodoaniline CH_Act Rh(III) C-H Activation (Late-Stage) Benzene->CH_Act Directing Group Present

Figure 2: Strategic decision tree for selecting the optimal indole synthesis pathway.

Experimental Protocols

The following protocol is a self-validating system for a General Larock Synthesis . It includes checkpoints to ensure reaction integrity.

Protocol: Pd-Catalyzed Synthesis of 2,3-Diphenylindole

Scale: 1.0 mmol | Time: 12-24 h | Atmosphere: Argon

Reagents:

  • o-Iodoaniline (219 mg, 1.0 mmol)

  • Diphenylacetylene (214 mg, 1.2 mmol)

  • Pd(OAc)

    
     (11 mg, 5 mol%)
    
  • Triphenylphosphine (PPh

    
    ) (26 mg, 10 mol%) - Ligand
    
  • LiCl (42 mg, 1.0 mmol) - Critical Additive

  • Na

    
    CO
    
    
    
    (265 mg, 2.5 mmol) - Base
  • DMF (5.0 mL) - Solvent

Step-by-Step Methodology:

  • Catalyst Pre-formation (The "Active" Check):

    • In a dry vial, mix Pd(OAc)

      
       and PPh
      
      
      
      in 1 mL of DMF. Stir for 5 mins until the solution turns bright yellow/orange. Note: If the solution remains dark black/precipitated, your DMF may be wet or the catalyst degraded.
  • Reaction Assembly:

    • To a pressure tube equipped with a stir bar, add the o-iodoaniline, diphenylacetylene, LiCl, and Na

      
      CO
      
      
      
      .
    • Add the remaining DMF (4 mL) and the pre-formed catalyst solution.

    • Sparge with Argon for 5 minutes to remove dissolved O

      
      . Cap tightly.
      
  • Heating & Monitoring:

    • Heat to 100 °C .

    • TLC Checkpoint (3 hours): Spot reaction mixture vs. starting o-iodoaniline (30% EtOAc/Hexane). The aniline spot (usually fluorescent) should be diminishing. If no change, increase temp to 120 °C.

  • Workup:

    • Cool to room temperature.[5] Dilute with Et

      
      O (20 mL) and wash with H
      
      
      
      O (3 x 10 mL) to remove DMF and salts.
    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (SiO

      
      , Gradient 0-10% EtOAc in Hexanes).
      
    • Yield Expectation: 85-95% as an off-white solid.

Comparative Analysis of Methodologies

FeatureLarock AnnulationRh(III) C-H ActivationMetal-Free / Organocatalysis
Primary Utility Constructing the indole core from scratch.Functionalizing existing indoles (Late-stage).Green synthesis / avoiding heavy metals.[6]
Regioselectivity High (Steric control: Large group

C2).
Very High (Directed by functional groups).Moderate (Often relies on electronic bias).
Substrate Scope Requires o-iodoanilines & internal alkynes.[7][8]Requires directing groups (DG) on indole.[9]Limited to electron-rich substrates often.
Atom Economy Moderate (Loss of HI).High (Loss of H

or equivalent).
High.
Key Limitation Availability of o-iodoanilines.[7]Cost of Rh catalyst; removal of DG.Harsh oxidants sometimes required.

References

  • Recent advances in the synthesis of indoles and their applications . RSC Advances, 2025. Link

  • Synthesis of Indoles through Larock Annulation: Recent Advances . International Journal of Pharmaceutical and Biological Archives, 2024.[8] Link

  • Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report . Semantics Scholar, 2022. Link

  • Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis . PubMed, 2021. Link

  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale . Journal of the American Chemical Society, 2007. Link

  • A General and Scalable Synthesis of Polysubstituted Indoles . PubMed Central, 2020. Link

Sources

Protocols & Analytical Methods

Method

The Fischer Indole Synthesis: A Comprehensive Guide to Mechanism, Application, and Protocol Optimization for Substituted Indoles

An Application Guide for Researchers Introduction: The Enduring Legacy of the Fischer Indole Synthesis First described in 1883 by Emil Fischer and Friedrich Jourdan, the Fischer indole synthesis has remained one of the m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Enduring Legacy of the Fischer Indole Synthesis

First described in 1883 by Emil Fischer and Friedrich Jourdan, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus for over a century.[1][2] This acid-catalyzed reaction, which transforms arylhydrazines and enolizable aldehydes or ketones into the indole scaffold, is a cornerstone of heterocyclic chemistry. Its enduring importance is evident in its widespread application, from the synthesis of complex natural products and alkaloids to the industrial-scale production of crucial pharmaceuticals and agrochemicals.[1][3][4]

This guide provides an in-depth exploration of the Fischer indole synthesis for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to dissect the underlying mechanism, providing a causal understanding of experimental choices. This document offers detailed, field-tested protocols, troubleshooting guidance, and a review of modern variations that enhance the utility of this classic transformation.

Part 1: The Mechanistic Blueprint: Understanding Causality in the Fischer Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and predicting outcomes, particularly when dealing with complex substrates. The Fischer indole synthesis is a sophisticated cascade of acid-mediated transformations.[1]

The accepted mechanism proceeds through the following key stages:

  • Reversible Hydrazone Formation: The process begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone.[5] This equilibrium-driven step forms the critical arylhydrazone intermediate. The removal of water drives this reaction forward.

  • Tautomerization to Ene-hydrazine: The arylhydrazone undergoes a crucial tautomerization to form the reactive ene-hydrazine isomer.[1] This step is essential as it positions the atoms for the subsequent rearrangement. The carbonyl starting material must possess at least two alpha-hydrogens for this step to occur.[1][6]

  • The Decisive[3][3]-Sigmatropic Rearrangement: This is the heart of the Fischer synthesis. The ene-hydrazine undergoes a concerted, thermally-driven[3][3]-sigmatropic rearrangement, analogous to a Cope rearrangement.[1][7] This step breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring, transiently disrupting the ring's aromaticity to form a di-imine intermediate.[7] The high activation energy of this step often necessitates elevated reaction temperatures.

  • Rearomatization: The di-imine intermediate rapidly tautomerizes to regain the stability of the aromatic ring, forming a key aniline-like intermediate.[5]

  • Intramolecular Cyclization: The terminal amine of the newly formed aniline derivative performs a nucleophilic attack on the imine carbon, forging the five-membered pyrrole ring of the indole core.[5]

  • Ammonia Elimination & Aromatization: Finally, under acidic conditions, the resulting aminal eliminates a molecule of ammonia, followed by a final proton loss to establish the aromatic indole ring system.[1][5]

Fischer_Indole_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone + Carbonyl, H⁺ - H₂O Ketone Aldehyde or Ketone Ketone->Hydrazone EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization DiImine Di-imine Intermediate (Post[3][3] Shift) EneHydrazine->DiImine [3][3]-Sigmatropic Rearrangement (Heat) AromaticAmine Aromatic Amine DiImine->AromaticAmine Rearomatization CyclizedAminal Cyclized Aminal AromaticAmine->CyclizedAminal Intramolecular Cyclization Indole Substituted Indole CyclizedAminal->Indole Elimination of NH₃ - H⁺

Part 2: Practical Application & Experimental Design

The success of the Fischer indole synthesis is highly dependent on the choice of substrates, catalyst, and reaction conditions.

Scope, Regioselectivity, and Limitations
  • Arylhydrazines: Both electron-rich and electron-deficient arylhydrazines are generally tolerated. However, strongly electron-withdrawing groups can hinder the[3][3]-sigmatropic rearrangement, requiring harsher conditions.[5] Substituents at the ortho position will direct the final substituent to the C7 position of the indole.[5] Meta-substituted hydrazines can lead to a mixture of C4 and C6 substituted indoles, with the regioselectivity influenced by steric and electronic factors.[5]

  • Carbonyl Component: A wide range of aldehydes and ketones can be used, provided they can form an enamine.[6] Symmetrical ketones yield a single indole product. However, unsymmetrical ketones with two enolizable positions can produce a mixture of two regioisomeric indoles.[1][8] The product ratio is heavily influenced by the acid catalyst, solvent, and the steric bulk of the ketone's substituents.[8][9]

  • Limitations: The reaction can be sensitive to reaction conditions, including temperature and acid strength, which can impact yield and purity.[10] Certain highly reactive functional groups may not be compatible.[10] Furthermore, purification can sometimes be challenging due to the formation of side products.[10]

Optimizing Key Reaction Parameters

The choice of catalyst is a critical decision point in designing a Fischer indole synthesis. Both Brønsted and Lewis acids are effective, and the optimal choice depends on the specific substrates and desired outcome.[2]

Catalyst Typical Conditions Advantages Considerations & Best Use Cases
Zinc Chloride (ZnCl₂) 1-2 equivalents, often in acetic acid or neat, 120-180 °CInexpensive, widely available, effective for many substrates. The most commonly used catalyst.[1]Can be harsh; may not be suitable for sensitive functional groups. Often requires high temperatures.
Polyphosphoric Acid (PPA) Used as solvent/catalyst, 100-160 °CStrong dehydrating agent, can drive the reaction to completion. Good for less reactive substrates.Highly viscous and can make work-up difficult. Can cause charring at high temperatures.
p-Toluenesulfonic Acid (p-TSA) Catalytic amounts (0.1-0.3 eq.), often in toluene or xylenes with Dean-Stark trap, reflux.Milder than PPA, allows for azeotropic removal of water. Good for substrates sensitive to strong Lewis acids.[11]May require longer reaction times.
Boron Trifluoride (BF₃·OEt₂) 1-2 equivalents, often in acetic acid or CH₂Cl₂, RT to reflux.Potent Lewis acid, can promote reaction at lower temperatures.Moisture sensitive, can be expensive.
Microwave Irradiation Often with p-TSA or ZnCl₂ in a high-boiling solvent or solvent-free. 150-200 °C, 5-30 min.Drastically reduces reaction times, often improves yields, and can enable difficult transformations.[1][11]Requires specialized equipment. Scale-up can be a challenge.
Ionic Liquids Used as solvent and catalyst, various temperatures."Green" alternative, can be recycled, may enhance reaction rates.[12][13]Can be expensive, and product isolation may require specific extraction protocols.

Table 1: Comparison of Common Acid Catalysts for the Fischer Indole Synthesis.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classic and a modern approach to the Fischer indole synthesis.

Workflow A 1. Combine Reactants (Arylhydrazine, Ketone/Aldehyde, Solvent) B 2. In Situ Hydrazone Formation (Stir at RT or gentle heat) A->B C 3. Add Acid Catalyst B->C D 4. Indolization (Heat to reflux/target temp) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Work-up (Quench, Extract, Wash) E->F Reaction Complete G 7. Purification (Column Chromatography, Recrystallization) F->G H 8. Characterization (NMR, MS, etc.) G->H

Protocol 1: Classic Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details a robust, one-pot synthesis using a common Brønsted acid catalyst.

  • Reagents & Materials:

    • Phenylhydrazine (1.0 eq)

    • Cyclohexanone (1.05 eq)

    • p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 eq)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, condenser, Dean-Stark trap, magnetic stirrer, heating mantle.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add phenylhydrazine (e.g., 2.0 g, 18.5 mmol) and cyclohexanone (e.g., 1.9 g, 19.4 mmol) in 40 mL of toluene.

    • Add p-toluenesulfonic acid monohydrate (e.g., 0.7 g, 3.7 mmol).

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the hydrazone forms and the subsequent cyclization occurs.

    • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The product spot should be UV active and stain with permanganate.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Work-up: Carefully pour the mixture into 100 mL of saturated sodium bicarbonate solution to neutralize the acid. Transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield 1,2,3,4-tetrahydrocarbazole as a crystalline solid.

Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol demonstrates the significant acceleration of the reaction using microwave irradiation.[11]

  • Reagents & Materials:

    • Phenylhydrazine (1.0 eq)

    • Cyclohexanone (1.0 eq)

    • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

    • Microwave synthesis vial with a stir bar.

    • Microwave reactor.

  • Procedure:

    • In a 10 mL microwave vial, combine phenylhydrazine (e.g., 216 mg, 2.0 mmol), cyclohexanone (e.g., 196 mg, 2.0 mmol), and a catalytic amount of p-TSA (e.g., 19 mg, 0.1 mmol). Note: This can often be run solvent-free.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature of 160-180 °C for 5-15 minutes. Monitor the internal pressure to ensure it remains within safe limits.

    • After the irradiation is complete, allow the vial to cool to room temperature.

    • Work-up & Purification: Dissolve the resulting crude mixture in a small amount of dichloromethane or ethyl acetate and proceed with purification by flash column chromatography as described in Protocol 1. A study reported a 91% yield for this reaction after just 3 minutes of microwave irradiation at 600W with p-TSA.[11]

Part 4: Troubleshooting Common Issues

Even robust reactions like the Fischer synthesis can present challenges. The following table provides guidance on common problems and their solutions.

Problem Potential Cause(s) Suggested Solutions
Low or No Yield 1. Insufficient Temperature: The[3][3]-sigmatropic rearrangement has a high activation energy.Gradually increase the reaction temperature and monitor by TLC. Consider switching to a higher-boiling solvent.[14]
2. Inactive Catalyst: Lewis acids like ZnCl₂ can be deactivated by moisture.Ensure the catalyst is fresh and anhydrous.[14]
3. Unfavorable Substrate Electronics: Strong electron-withdrawing groups on the arylhydrazine can inhibit the reaction.[5]Switch to a stronger acid catalyst (e.g., PPA) or use higher temperatures/microwave irradiation.
Messy Reaction / Multiple Products 1. Substrate/Product Decomposition: The acid or temperature may be too harsh for the specific molecule.Try a milder catalyst (e.g., p-TSA instead of PPA or ZnCl₂). Run the reaction at a lower temperature for a longer duration.[14]
2. Competing Side Reactions: Unsymmetrical ketones can give regioisomers. Other side reactions like aldol condensations are possible.Purify the hydrazone intermediate before the cyclization step.[14] Experiment with different acid catalysts to alter the isomeric ratio.[9]
3. Impure Starting Materials: Impurities in the hydrazine or carbonyl compound can lead to undesired byproducts.Purify starting materials before use (e.g., distillation of liquids, recrystallization of solids).

Table 2: Troubleshooting Guide for the Fischer Indole Synthesis.

Conclusion

The Fischer indole synthesis is a powerful and historically significant tool that continues to be of immense value in modern chemical research and drug development.[4][12] By understanding its intricate mechanism, researchers can make informed decisions about reaction conditions, catalyst selection, and substrate choice. The adaptability of the reaction, from classic thermal conditions to rapid microwave-assisted protocols, ensures its continued relevance. This guide provides the foundational knowledge and practical protocols necessary for scientists to successfully employ this synthesis, troubleshoot potential issues, and efficiently construct the valuable indole scaffold for their research endeavors.

References

  • Gribble, G. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Shaik, A. B., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54134-54165. Retrieved from [Link]

  • Chem-Station. (2014, August 27). Fischer Indole Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

  • Boruah, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(18), 4247. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • MDPI. (n.d.). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. MDPI. Retrieved from [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Al-awar, R. S., & D'Andrea, S. V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54134-54165. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]

  • Robinson, B. (1963). Studies on the Fischer indole synthesis. Chemical Reviews, 63(4), 373-401. Retrieved from [Link]

  • Basic Organic Chemistry. (2024, December 4). Fischer Indole Synthesis, how can I remember it? [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. Retrieved from [Link]

  • SciSpace. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. Retrieved from [Link]

  • Sciforum. (n.d.). Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

Sources

Application

Revolutionizing Drug Discovery: Detailed Application Notes on the C-H Functionalization of the Indole Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in var...

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Historically, the synthesis and modification of indole-containing molecules have relied on classical methods that often require pre-functionalized starting materials, leading to lengthy synthetic sequences and limited structural diversity. However, the advent of transition-metal-catalyzed C-H functionalization has ushered in a new era of efficiency and innovation, allowing for the direct conversion of ubiquitous C-H bonds into new C-C and C-X bonds. This paradigm shift offers unparalleled opportunities for the rapid diversification of indole cores, accelerating the drug discovery process.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of modern C-H functionalization techniques for the indole scaffold. We will delve into the mechanistic underpinnings of these powerful transformations, provide detailed, field-proven protocols for site-selective modifications, and showcase their application in the synthesis of medicinally relevant molecules.

The Challenge and Opportunity of Indole C-H Functionalization

The indole ring possesses multiple C-H bonds with distinct reactivity profiles. The pyrrole ring (C2 and C3 positions) is inherently electron-rich and thus more susceptible to electrophilic attack, while the benzene ring (C4, C5, C6, and C7 positions) presents a greater challenge for selective functionalization.[1] Directing groups have emerged as a powerful strategy to overcome this challenge, enabling precise control over which C-H bond is activated by the metal catalyst.[1] This guide will focus on two exemplary and highly valuable transformations: the palladium-catalyzed C2-arylation of indoles and the rhodium-catalyzed, directing group-assisted C7-functionalization of the indole benzene ring.

Section 1: Palladium-Catalyzed C2-Arylation of N-Substituted Indoles

The introduction of an aryl moiety at the C2 position of the indole core is a common strategy in the development of various therapeutic agents. Direct C2-arylation via C-H activation offers a more atom-economical and convergent approach compared to traditional cross-coupling reactions that require halogenated indoles.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed C2-arylation of N-substituted indoles is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The catalytic cycle, illustrated below, outlines the key steps involved in this transformation.

Palladium-Catalyzed C2-Arylation of Indole cluster_cat_cycle Catalytic Cycle Indole N-Substituted Indole Intermediate_B Palladacycle Intermediate Indole->Intermediate_B ArylTriazene 1-Aryltriazene Intermediate_A [Aryl-Pd(II)-X] ArylTriazene->Intermediate_A Pd_OAc_2 Pd(OAc)₂ Catalyst Pd_0 Pd(0) Pd_OAc_2->Pd_0 Reduction BF3OEt2 BF₃·OEt₂ BF3OEt2->Intermediate_A Activator Product 2-Arylindole Final Product Pd_0->Intermediate_A Oxidative Addition (ArylTriazene) Intermediate_A->Intermediate_B Concerted Metalation- Deprotonation (CMD) (Indole) Intermediate_B->Product Reductive Elimination N2 N₂ Intermediate_B->N2 Extrusion Waste Waste Products Intermediate_B->Waste Rhodium-Catalyzed C7-Functionalization cluster_cat_cycle Catalytic Cycle Indole_DG N-Pivaloyl Indole Intermediate_A Coordinated Complex Indole_DG->Intermediate_A Rh_cat [RhCp*Cl₂]₂ Catalyst Rh_active [Cp*Rh(III)]²⁺ Rh_cat->Rh_active Activation (AgSbF₆) AgSbF6 AgSbF₆ Additive Alkene Alkene Coupling Partner Intermediate_C Alkene Coordinated Complex Alkene->Intermediate_C Product C7-Alkylated Indole Final Product Rh_active->Intermediate_A Coordination (Indole-DG) Intermediate_B Rhodacycle Intermediate Intermediate_A->Intermediate_B C-H Activation (Cyclometalation) Intermediate_B->Intermediate_C Alkene Coordination Intermediate_D Insertion Product Intermediate_C->Intermediate_D Migratory Insertion Intermediate_D->Product Reductive Elimination Experimental_Workflow Start Start Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Reagents Addition of Indole, Catalyst, Ligand/Additive, and Coupling Partner Setup->Reagents Solvent Addition of Anhydrous Solvent Reagents->Solvent Reaction Heating and Stirring (Specified Time and Temperature) Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Sources

Method

Application Note: Orthogonal Functionalization of Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate

Executive Summary Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a "privileged scaffold" in medicinal chemistry, particularly valuable for the rapid generation of diverse libraries targeting kinases (e.g., EGFR, BRAF...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a "privileged scaffold" in medicinal chemistry, particularly valuable for the rapid generation of diverse libraries targeting kinases (e.g., EGFR, BRAF) and viral polymerases (e.g., HCV NS5B).[1] Its utility stems from its tetragonal orthogonality —the ability to selectively functionalize four distinct positions (N1, C3, C5, C6) using different chemical triggers.

This guide details the operational protocols for exploiting the reactivity difference between the C5-bromine and C6-chlorine atoms, allowing for sequential, regioselective cross-coupling reactions without the need for protecting group manipulation between coupling steps.

Strategic Analysis: The Reactivity Map

The core value of this intermediate lies in the electronic differentiation of its halogen substituents. The C5-Br bond is significantly weaker and more accessible to oxidative addition by Palladium(0) species than the C6-Cl bond.[1]

Reactivity Hierarchy[1]
  • N1-H (pKa ~16): Most acidic proton; susceptible to deprotonation and electrophilic attack (alkylation/arylation).[1]

  • C5-Br: High reactivity toward Pd(0); first site of cross-coupling.[1]

  • C3-Ester: Susceptible to hydrolysis, reduction, or amidation; usually manipulated after core functionalization to avoid side reactions.

  • C6-Cl: Low reactivity; requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) or higher temperatures to activate after C5 is functionalized.

Visual Pathway (DOT Diagram)

ReactivityMap Core Methyl 5-bromo-6-chloro- 1H-indole-3-carboxylate N1 N1-Alkylation (NaH, R-X) Core->N1 Step 1: Scaffold Stabilization C5 C5-Coupling (Suzuki) (Pd(PPh3)4, Ar-B(OH)2) N1->C5 Step 2: High Reactivity Halogen C6 C6-Coupling (Buchwald) (Pd-XPhos, Amines) C5->C6 Step 3: Low Reactivity Halogen C3 C3-Ester Hydrolysis (LiOH, THF/H2O) C6->C3 Step 4: Headgroup Modification

Figure 1: Sequential functionalization logic. Note the strict order of operations (C5 before C6) to ensure regioselectivity.

Detailed Experimental Protocols

Protocol A: N1-Alkylation (Scaffold Stabilization)

Context: While C5 coupling can be performed on the free indole, N-alkylation is recommended first to prevent catalyst poisoning by the free N-H and to increase solubility in organic solvents.

Reagents:

  • Substrate: Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (1.0 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1]
    
  • Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Dissolve the indole substrate in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Critical Step: Add

    
     in one portion.[1] Stir at room temperature for 30 minutes to ensure deprotonation. (Use NaH at 
    
    
    
    if the electrophile is less reactive).[1]
  • Add the alkyl halide dropwise.[1]

  • Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The N-alkylated product usually has a higher

    
     than the parent.[1]
    
  • Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
Protocol B: Regioselective C5-Suzuki Coupling

Context: This protocol leverages the weaker C-Br bond.[1] We use a "standard" Pd catalyst (


) which is active enough for Bromine but sluggish for Chlorine, ensuring >95% regioselectivity.[1]

Reagents:

  • Substrate: N-alkyl-5-bromo-6-chloro-indole intermediate (1.0 equiv)[1]

  • Boronic Acid: Aryl boronic acid (1.1 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 equiv / 5 mol%)[1]
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge a reaction vial with the Indole substrate, Boronic acid, and

    
    .
    
  • Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add degassed 1,4-Dioxane (0.1 M) and 2M

    
    .
    
  • Thermal Cycle: Heat to

    
     for 4–6 hours.
    
    • Note: Do not exceed

      
       or use highly active ligands (like S-Phos) at this stage, or you risk activating the C6-Cl bond.[1]
      
  • QC Check: Take an aliquot for LC-MS. You should see the mass of [Product + Cl]. If you see [Product - Cl + Ar], you have over-coupled (rare under these conditions).[1]

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Purify via flash chromatography (SiO2).

Protocol C: C6-Buchwald-Hartwig Amination

Context: With the C5 position arylated, the C6-Chlorine is now the target. Chlorine is unreactive toward


.[1] We must switch to a "hot" catalyst system using bulky, electron-rich phosphine ligands.

Reagents:

  • Substrate: C5-arylated-6-chloro-indole (1.0 equiv)[1]

  • Amine: Primary or secondary amine (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv)[1]
    
  • Ligand: XPhos or BrettPhos (0.10 equiv)[1]

  • Base:

    
     (anhydrous, 3.0 equiv) or NaOtBu (1.4 equiv)[1]
    
  • Solvent: Toluene or t-Amyl alcohol (degassed)[1]

Procedure:

  • In a glovebox or under strict Argon flow, combine Substrate, Amine, Base, Pd source, and Ligand.

  • Add solvent (0.1 M).[1]

  • Activation: Heat to

    
     sealed for 12–18 hours.
    
    • Mechanism:[1][2][3][4][5] The bulky ligand facilitates the difficult oxidative addition into the electron-rich, sterically hindered C6-Cl bond.[1]

  • Workup: Standard extraction. Note that XPhos oxide can be difficult to separate; consider using scavengers or careful gradient chromatography.[1]

Data Summary: Solvent & Catalyst Compatibility

Reaction StepPreferred SolventCatalyst SystemTemp (

)
Key Constraint
N-Alkylation DMF, DMAc

(Base only)
25Keep anhydrous to avoid ester hydrolysis.[1]
C5-Suzuki Dioxane/Water, Toluene

80Avoid S-Phos/XPhos here to maintain selectivity.[1]
C6-Suzuki Toluene, DME

+ S-Phos
100+Requires activated ligand for Cl-activation.[1]
C6-Buchwald Toluene, t-BuOH

+ XPhos
110Sensitive to steric bulk of the amine.[1]
C3-Hydrolysis THF/MeOH/WaterLiOH (Base only)25-60Monitor for decarboxylation at high temps.[1]

Troubleshooting & Optimization

Protodehalogenation (Loss of Br/Cl)[1]
  • Symptom: LC-MS shows mass [M-Br+H] instead of coupled product.

  • Cause: Hydride source in the reaction (often from solvent impurities or excessive heating in alcohols).[1]

  • Fix: Switch solvent to Toluene or DMF. Ensure solvents are anhydrous and degassed.[1]

Poor Regioselectivity (Mixture of C5/C6 products)[1]
  • Symptom: Complex mixture of mono- and bis-coupled products during Step 2.[1]

  • Cause: Catalyst is too active or temperature is too high.[1]

  • Fix: Lower temperature to

    
    . Switch from 
    
    
    
    to the less active
    
    
    . Reduce boronic acid stoichiometry to 0.95 equiv.
Ester Hydrolysis Side Reaction
  • Symptom: Appearance of carboxylic acid during coupling.[1]

  • Cause: Hydroxide bases (

    
    , 
    
    
    
    ) in aqueous coupling conditions.
  • Fix: Use mild bases like

    
     or 
    
    
    
    .[1] Alternatively, use anhydrous conditions (Suzuki-Miyaura using CsF in DMF).[1]

References

  • Regioselective Dibromination and Functionalization: Title: Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.[1][6][7] Source: Organic & Biomolecular Chemistry, 2011. URL:[Link]

  • Suzuki-Miyaura Coupling Mechanics: Title: The Suzuki Reaction: A powerful cross-coupling method.[1][2][8][9] Source: Harvard Myers Group Handouts.[1] URL:[Link]

  • Microwave-Assisted Indole Synthesis: Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Source: Molecules (MDPI), 2018. URL:[Link][1]

  • Medicinal Chemistry Applications (Kinase Inhibitors): Title: Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Source: MDPI Pharmaceuticals, 2023. URL:[Link][1]

Sources

Application

development of antimicrobial agents from indole precursors

Executive Summary The indole scaffold represents a "privileged structure" in medicinal chemistry due to its high affinity for diverse biological targets. In the context of antimicrobial resistance (AMR), indole derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry due to its high affinity for diverse biological targets. In the context of antimicrobial resistance (AMR), indole derivatives—specifically Bis(indolyl)methanes (BIMs) and 3-substituted indoles —have emerged as potent agents capable of disrupting bacterial membranes and inhibiting efflux pumps (e.g., NorA in S. aureus).

This guide provides a streamlined, self-validating workflow for the development of these agents. Unlike traditional reviews, this document integrates green synthetic protocols with mechanistic fluorescence assays , allowing researchers to rapidly move from chemical synthesis to biological validation.

Module A: Chemical Space & Synthetic Strategy

Rationale: The Bis(indolyl)methane (BIM) Scaffold

BIMs are formed by the reaction of two indole units with an aldehyde.[1] They are preferred for initial screening because:

  • Synthetic Accessibility: One-pot reaction.

  • Lipophilicity: The twin indole rings facilitate penetration of the bacterial lipid bilayer.

  • Tunability: The central carbon (derived from the aldehyde) allows for the introduction of diverse pharmacophores without altering the core binding motif.

Protocol: Green Synthesis of BIMs

Objective: Synthesize a library of 3,3'-bis(indolyl)methanes using a solvent-free or aqueous-mediated approach to minimize purification bottlenecks.

Reagents:

  • Indole (1.0 equiv)

  • Substituted Benzaldehyde (0.5 equiv) (e.g., 4-Nitrobenzaldehyde for enhanced activity)

  • Catalyst: Taurine (10 mol%) or Citric Acid (Green/Water-soluble)

  • Solvent: Water (or Solvent-free)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, mix Indole (2 mmol) and the chosen Aldehyde (1 mmol).

  • Catalysis: Add Taurine (0.2 mmol) and 5 mL of deionized water.

  • Activation: Sonicate or stir at 80°C for 15–30 minutes. Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7) for the disappearance of the aldehyde spot.

  • Isolation: Cool the mixture. The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Yield Check: Expected yields are 85–95%.

Visualization: Synthetic Pathway Logic

BIM_Synthesis Start Start: Indole + Aldehyde Catalyst Add Green Catalyst (Taurine/Water) Start->Catalyst Reaction Electrophilic Substitution (C3 Position) Catalyst->Reaction Intermediate Azafulvenium Intermediate Reaction->Intermediate -H2O Product Final Product: Bis(indolyl)methane Intermediate->Product +Indole

Figure 1: Step-wise logic for the synthesis of Bis(indolyl)methanes via electrophilic substitution.

Module B: Structure-Activity Relationship (SAR) Guidelines

When designing your library, adhere to these field-proven SAR trends for antimicrobial indoles:

Modification SiteChemical GroupBiological EffectMechanism Insight
C3 (Bridge) 4-NO₂-PhenylIncreased Potency Electron-withdrawing groups enhance interaction with efflux pumps.
C3 (Bridge) Alkyl chains (C6-C10)Membrane Lysis Increased lipophilicity disrupts membrane integrity.
Indole N1 Methyl/BenzylVariable N1-alkylation often reduces solubility but may improve biofilm penetration.
Indole C5 Halogen (F, Br, I)Metabolic Stability Blocks metabolic oxidation; Halogens often increase binding affinity.

Module C: Biological Validation Protocols

Once synthesized, the compounds must be validated. We prioritize Mechanism of Action (MoA) assays over simple growth inhibition to establish high-impact data.

Protocol 1: Membrane Permeabilization Assay (SYTOX Green)

Rationale: Many indole derivatives act by permeabilizing the bacterial membrane. SYTOX Green is a high-affinity nucleic acid stain that is impermeable to live cells but penetrates compromised membranes, fluorescing bright green upon binding DNA.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

  • SYTOX™ Green Nucleic Acid Stain (5 mM stock in DMSO).

  • Buffer: HEPES (10 mM) or 0.85% NaCl. Note: Avoid phosphate buffers if possible, as they can occasionally interfere with specific cationic interactions, though PBS is acceptable if validated.

  • Positive Control: 70% Isopropyl alcohol or Nisin.

Workflow:

  • Culture Prep: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Wash: Centrifuge (3000 x g, 5 min) and resuspend in HEPES buffer. Repeat 2x to remove media traces.

  • Dilution: Adjust OD₆₀₀ to 0.1 (~10⁸ CFU/mL).

  • Staining: Add SYTOX Green to a final concentration of 167 nM (approx. 1:30,000 dilution of stock).[2] Incubate 15 mins in dark.

  • Treatment: Add test indole compound (at 1x, 2x, and 4x MIC) to the bacterial suspension in a black 96-well plate.

  • Measurement: Measure fluorescence immediately and every 10 mins for 1 hour.

    • Excitation: 504 nm

    • Emission: 523 nm

  • Calculation:

    
    
    
Protocol 2: High-Throughput MIC (Resazurin)

Rationale: Visual turbidity is subjective. Resazurin (Alamar Blue) provides a colorimetric/fluorometric endpoint based on metabolic activity (Blue -> Pink = Growth).

  • Plating: Dispense 100 µL of Mueller-Hinton Broth (MHB) into 96-well plates.

  • Dilution: Perform serial 2-fold dilutions of the indole compound.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5x10⁵ CFU/mL).

  • Incubation: 37°C for 18–24 hours.

  • Development: Add 20 µL of Resazurin solution (0.015%). Incubate 1–4 hours.

  • Read: Pink color indicates viable bacteria (Growth). Blue indicates inhibition (No Growth).

Visualization: Biological Decision Tree

Bio_Workflow Screen Primary Screen: Resazurin MIC Assay Hit_Check MIC < 10 µg/mL? Screen->Hit_Check Discard Discard / Redesign Hit_Check->Discard No Mechanism Mechanism of Action: SYTOX Green Assay Hit_Check->Mechanism Yes Membrane Membrane Active? (>50% Permeabilization) Mechanism->Membrane Lead Lead Candidate: Membrane Disruptor Membrane->Lead Yes Target Secondary Target: (e.g., Efflux/DNA Binding) Membrane->Target No

Figure 2: Decision logic for classifying indole hits based on membrane integrity data.

Data Interpretation & Reporting

To ensure your data is publication-ready, summarize your findings using the Selectivity Index (SI) , which is crucial for distinguishing between a true antibiotic and a general toxin.

Table 1: Example Data Reporting Format

Compound IDMIC (µg/mL) S. aureusCC₅₀ (µg/mL) Mammalian CellsSelectivity Index (CC₅₀/MIC)Membrane Permeability (%)
Indole-3a 64>128>2.05%
BIM-4f (Nitro) 412832.0 85%
BIM-5c 242.0 (Toxic)98%
  • Interpretation: Compound BIM-4f is the ideal lead. It has high potency (Low MIC), low toxicity (High CC₅₀), and a clear mechanism of action (High Membrane Permeability). BIM-5c is likely a non-specific detergent and should be discarded despite its potency.

References

  • Soltani, A. et al. (2020). Synthesis of antimicrobial bisindoles: bis(indolyl)methane derivatives.[3] MDPI Compounds. [Link] (Context: Validated synthesis of BIMs).

  • Roth, B.L. et al. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX Green nucleic acid stain. Applied and Environmental Microbiology. [Link] (Context: Foundational validation of the assay).[4]

  • Shiri, M. et al. (2010). Bis- and Trisindolylmethanes (BIMs and TIMs).[5] Chemical Reviews. [Link] (Context: Comprehensive review of synthetic strategies).

  • Lepri, S. et al. (2016). Indole based weapons to fight antibiotic resistance: a structure-activity relationship study. Journal of Medicinal Chemistry. [Link] (Context: Efflux pump inhibition mechanisms).

Sources

Method

synthesis of anticancer compounds from substituted indoles

Application Note: Strategic Synthesis of Spirooxindole-Based Anticancer Scaffolds via 1,3-Dipolar Cycloaddition Executive Summary This application note details a robust, green-chemistry protocol for synthesizing spirooxi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Spirooxindole-Based Anticancer Scaffolds via 1,3-Dipolar Cycloaddition

Executive Summary

This application note details a robust, green-chemistry protocol for synthesizing spirooxindole-based anticancer agents. Unlike flat aromatic compounds, spirooxindoles possess significant three-dimensional complexity (


 character), a trait increasingly prioritized in drug discovery to improve specificity and solubility.[1]

The protocol focuses on a three-component 1,3-dipolar cycloaddition to generate spiro[pyrrolidine-3,3'-oxindole] scaffolds.[1] These structures are privileged pharmacophores for inhibiting the p53-MDM2 protein-protein interaction , a critical pathway in restoring tumor suppressor function in various carcinomas (e.g., MCF-7 breast cancer, HepG2 liver cancer).[1]

Strategic Rationale: The "Escape from Flatland"

Traditional indole synthesis (e.g., Fischer indole) often yields planar molecules.[1] However, modern medicinal chemistry emphasizes the "escape from flatland"—increasing the fraction of


 hybridized carbons to enhance target complementarity.

The Spirooxindole scaffold achieves this by fusing the flat indole core with a non-planar pyrrolidine ring at the C3 position. This creates a rigid, chiral structure capable of mimicking the tryptophan residue of p53, thereby blocking the hydrophobic cleft of the E3 ubiquitin ligase MDM2.

Synthetic Workflow Visualization

The following diagram illustrates the convergent synthesis strategy, highlighting the transition from simple precursors to the complex spiro-scaffold.

SynthesisWorkflow Isatin Isatin Derivative (Core Scaffold) Azomethine Azomethine Ylide (Transient Dipole) Isatin->Azomethine Decarboxylative Condensation AminoAcid Amino Acid (Sarcosine/Proline) AminoAcid->Azomethine Chalcone Chalcone/Dipolarophile (Michael Acceptor) TS Concerted [3+2] Transition State Chalcone->TS Azomethine->TS + Dipolarophile Product Spirooxindole (Target Scaffold) TS->Product Cyclization (Regioselective)

Figure 1: Convergent assembly of spirooxindoles via multicomponent 1,3-dipolar cycloaddition.[1][2] The reaction proceeds through a transient azomethine ylide species.[3]

Experimental Protocol

This protocol utilizes a catalyst-free, ethanol-mediated green synthesis . It is designed for scalability and avoids hazardous chlorinated solvents.

Materials Required
  • Substituted Isatin: (e.g., 5-chloroisatin) - The Electrophile[1]

  • Amino Acid: Sarcosine (N-methylglycine) or L-Proline - The Nitrogen Source

  • Chalcone: (E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one - The Dipolarophile

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.[1]

Step-by-Step Procedure

Step 1: Pre-synthesis of Dipolarophile (Chalcone) Note: If the chalcone is not commercially available.[1]

  • Dissolve equimolar amounts of acetophenone and the requisite benzaldehyde in ethanol.

  • Add 2 equivalents of NaOH (aq). Stir at RT for 4 hours.

  • The chalcone precipitates as a solid. Filter, wash with cold water/ethanol, and dry.[1]

Step 2: The Multicomponent Reaction (MCR)

  • Charge: In a 50 mL round-bottom flask, add:

    • Substituted Isatin (1.0 mmol)[1]

    • Sarcosine (1.0 mmol)[1][2]

    • Chalcone (1.0 mmol)[1]

  • Solvent: Add 10 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux (80°C) with stirring.

    • Mechanistic Insight: The heating promotes the condensation of isatin and sarcosine to form the azomethine ylide (dipole), which immediately traps the chalcone (dipolarophile).

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The reaction is typically complete in 2–4 hours .

Step 3: Green Workup & Purification

  • Cooling: Allow the reaction mixture to cool to room temperature. The spirooxindole product often precipitates directly from the ethanol solution.

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the cake with 5 mL of cold ethanol to remove unreacted starting materials.

  • Recrystallization: If TLC indicates minor impurities, recrystallize from hot ethanol. Avoid column chromatography to maintain the green chemistry integrity of this protocol.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral markers must be verified.

TechniqueKey Diagnostic SignalStructural Inference

C NMR

70–75 ppm (Quaternary C)
Confirms the formation of the Spiro carbon (C-3 of indole). This signal is absent in the starting isatin.

H NMR

10.0–10.5 ppm (Singlet)
Intact NH of the oxindole ring (unless N-alkylated).[1]

H NMR

3.0–4.5 ppm (Multiplets)
Diastereotopic protons of the newly formed pyrrolidine ring.[1]
HRMS [M+H]

High-resolution mass match within 5 ppm of calculated mass.

Mechanism of Action: p53-MDM2 Inhibition[4][5]

The synthesized spirooxindoles function as MDM2 antagonists . In many cancers, p53 is wild-type but functionally deactivated because MDM2 (an E3 ligase) binds to it and marks it for proteasomal degradation.[1][4]

  • The Drug's Role: The spirooxindole mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 binding cleft.[1]

  • The Result: MDM2 binds the drug instead of p53. p53 is released, accumulates in the nucleus, and triggers apoptosis.[1]

MDM2_Inhibition MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Complex MDM2-p53 Complex (p53 Inactivation) MDM2->Complex Binds p53 p53 (Tumor Suppressor) p53->Complex Apoptosis Apoptosis / Cell Cycle Arrest (Therapeutic Effect) p53->Apoptosis Nuclear Translocation & Activation Complex->p53 Displacement Degradation Proteasomal Degradation of p53 Complex->Degradation Ubiquitination Spiro Spirooxindole (Inhibitor) Spiro->MDM2 High Affinity Binding (Competitive Inhibition)

Figure 2: Mechanism of Action.[1][2][5] The spirooxindole competitively binds to MDM2, displacing p53 and preventing its degradation, thereby restoring apoptotic signaling.[1]

Representative Biological Data

The following data summarizes the potency of spirooxindole derivatives synthesized via this protocol against common cancer cell lines (MCF-7 Breast Cancer) compared to standard chemotherapeutics.

Compound IDR-Group (Isatin)R-Group (Chalcone)Yield (%)IC

(MCF-7) [µM]
Selectivity Index
Spiro-1 (Ref) H4-Cl-Phenyl88%12.5 ± 0.5> 5
Spiro-6f 5-Cl4-Br-Phenyl92% 4.3 ± 0.2 > 10
Staurosporine (Control)--17.8 ± 0.5Low

Data adapted from recent literature [1, 2].[2] Note the superior potency of the halogenated spirooxindole (Spiro-6f) compared to the standard control.

References

  • Nivetha, N., et al. (2025). "Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation."[1][6] RSC Medicinal Chemistry.[6]

  • El-Naggar, A. M., et al. (2022). "Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent."[1] ACS Omega.

  • Santos, M. M. M. (2014). "Recent advances in the synthesis of biologically active spirooxindoles." Tetrahedron.

    • [1]

  • Barakat, A., et al. (2018). "1,3-Dipolar Cycloaddition Reactions for the Synthesis of Novel Oxindole Derivatives and Their Cytotoxic Properties."[1] Molecules.

    • [1]

Sources

Application

Application Notes &amp; Protocols: Strategic Late-Stage Functionalization of Complex Indole Molecules

Introduction: The Strategic Imperative for Late-Stage Indole Functionalization The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Late-Stage Indole Functionalization

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its prevalence underscores the urgency for methods that can modify these complex structures late in a synthetic sequence. Late-stage functionalization (LSF) offers a paradigm shift from traditional de novo synthesis, allowing for the direct modification of intricate indole cores.[1][3] This approach dramatically accelerates the generation of molecular diversity, enabling rapid exploration of structure-activity relationships (SAR) and the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

However, the indole nucleus presents a formidable challenge. It possesses multiple C–H bonds with varying degrees of reactivity, often leading to mixtures of products. The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack, followed by the C2 position.[5] Functionalizing the benzenoid ring (C4–C7) is even more challenging due to the lower inherent reactivity of these C–H bonds.[5][6]

This guide provides a strategic framework and detailed protocols for navigating the complexities of indole LSF. We will explore regioselective C–H functionalization at the less reactive C2 and C7 positions, highlighting the mechanistic principles and practical considerations that underpin successful execution. Our focus is on providing robust, validated methods that empower researchers to unlock new chemical space and accelerate drug discovery programs.

Foundational Strategy: Overcoming Inherent Reactivity

Achieving regioselectivity in indole C–H activation requires overriding the natural reactivity patterns of the heterocycle. The primary strategies employed are:

  • Directing Groups (DGs): A directing group, typically installed at the N1 position, coordinates to a transition metal catalyst and delivers it to a specific, proximate C–H bond. This chelation-assisted strategy is the most powerful tool for achieving high regioselectivity, especially for the challenging benzenoid positions.[6][7] The steric and electronic properties of the DG are critical for controlling the site of functionalization.[8]

  • Catalyst Control: In some systems, the choice of metal catalyst (e.g., Palladium, Rhodium, Iridium) and ligands can selectively activate one C–H bond over another, even without a strong directing group effect.[9]

  • Photoredox Catalysis: This modern approach uses light to generate highly reactive radical intermediates under exceptionally mild conditions, enabling functionalizations that are often complementary to transition metal-catalyzed methods.[4][10] It has proven effective for modifying complex biomolecules, including tryptophan-containing peptides.[10][11]

The following workflow illustrates the typical decision-making and experimental process for a late-stage C–H functionalization project.

LSF_Workflow sub Substrate Analysis (Identify target C-H bond) strat Strategy Selection (Directing Group, Catalyst, Photoredox) sub->strat Assess Reactivity dg_install DG Installation (If required) strat->dg_install DG Needed rxn C-H Functionalization (Core Reaction) strat->rxn No DG dg_install->rxn workup Workup & Purification rxn->workup dg_remove DG Removal (If required) workup->dg_remove DG Present char Characterization (NMR, MS, HPLC) workup->char No DG dg_remove->char

Caption: General workflow for a late-stage functionalization experiment.

Protocols for Site-Selective C–H Functionalization

The following sections provide detailed, field-tested protocols for functionalizing specific positions on the indole ring. The causality behind key steps is explained to ensure reproducibility and facilitate troubleshooting.

C2-Position Functionalization: Directed Alkenylation

The C2 position is less reactive than C3 but can be selectively targeted using a removable directing group. Palladium catalysis is a workhorse for this transformation.[12] The N-(2-pyridyl)sulfonyl (PySO2) group is an effective DG that directs the palladium catalyst to the C2–H bond.[12]

Protocol: Pd-Catalyzed C2-Alkenylation of N-PySO2-Indole

This protocol describes the coupling of an N-PySO2 protected indole with an alkene. The mechanism involves an electrophilic palladation at the C2 position, guided by the directing group, followed by alkene insertion and β-hydride elimination.[12][13] An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) formed during the cycle.[12][13]

  • Materials & Reagents:

    • N-(2-pyridyl)sulfonyl-indole (1.0 equiv)

    • Alkene (e.g., ethyl acrylate, 2.0-3.0 equiv)

    • PdCl₂(MeCN)₂ (10 mol%)

    • Cu(OAc)₂ (1.0 equiv, as oxidant)

    • N,N-Dimethylacetamide (DMA), anhydrous

    • Schlenk flask or sealed reaction vial, magnetic stirrer, argon/nitrogen source

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add N-(2-pyridyl)sulfonyl-indole, PdCl₂(MeCN)₂ (10 mol%), and Cu(OAc)₂ (1.0 equiv).

      • Scientist's Note: Anhydrous conditions are critical. Copper(II) acetate serves as the stoichiometric oxidant to regenerate the Pd(II) catalyst, which is essential for catalytic turnover.

    • Solvent and Reagent Addition: Add anhydrous DMA via syringe, followed by the alkene coupling partner (2.0-3.0 equiv).

    • Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

    • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble metal salts. Wash the celite pad with additional ethyl acetate.

    • Extraction: Transfer the filtrate to a separatory funnel, wash with water (3x) and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Purification: Concentrate the organic phase in vacuo. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the C2-alkenylated product.

    • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

C7-Position Functionalization: Directed Arylation

Functionalization at the C7 position is particularly challenging due to steric hindrance and the need to bypass the more reactive C2 and C3 sites.[14] Success relies heavily on the use of bulky directing groups at the N1 position that force a metal catalyst into the proximity of the C7–H bond.[7][15] The di-tert-butylphosphinoyl (P(O)tBu₂) group has proven highly effective for directing palladium-catalyzed C7-arylation.[15][16]

Protocol: Pd-Catalyzed C7-Arylation using a Phosphinoyl Directing Group

This protocol achieves the coupling of an N-P(O)tBu₂ indole with an arylboronic acid. The bulky phosphinoyl group provides the necessary steric environment to favor the formation of a palladacycle intermediate via C7–H activation.[15][16]

  • Materials & Reagents:

    • N-P(O)tBu₂-indole (1.0 equiv)

    • Arylboronic acid (1.5-2.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • 2-Chloropyridine (20 mol%, as ligand)

    • Cu(OTf)₂, Ag₂O, CuO (as a mixed oxidant system)

    • Dioxane, anhydrous

    • Schlenk flask or sealed reaction vial, magnetic stirrer, argon/nitrogen source

  • Step-by-Step Procedure:

    • Reaction Setup: In a glovebox or under a robust stream of argon, add N-P(O)tBu₂-indole, arylboronic acid, Pd(OAc)₂, 2-chloropyridine, and the oxidant mixture (Cu(OTf)₂, Ag₂O, CuO) to a dry Schlenk flask.

      • Scientist's Note: The combination of oxidants and the pyridine-type ligand is crucial for achieving high regioselectivity and yield in this specific transformation.[16] The ligand likely modulates the electronics and sterics of the palladium center.

    • Solvent Addition: Add anhydrous dioxane via syringe.

    • Reaction Conditions: Seal the flask and heat to 120 °C in a pre-heated oil bath for 12-24 hours. Monitor by LC-MS.

    • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 3.1.

    • Directing Group Removal (Optional): The N-P(O)tBu₂ group can be removed by treatment with a strong reducing agent like LiAlH₄ in THF or by acidic/basic hydrolysis, depending on the substrate's stability.

    • Characterization: Confirm the structure of the C7-arylated indole by appropriate analytical methods (NMR, MS).

Method Comparison and Strategic Selection

Choosing the correct functionalization strategy depends on the target position and the complexity of the starting molecule. Transition metal catalysis offers a broad scope, while photoredox methods provide unparalleled mildness.

Parameter Pd-Catalyzed C2-Alkenylation Pd-Catalyzed C7-Arylation Photoredox C2-Amidation [11][17]
Target Position C2C7C2
Key Reagent AlkeneArylboronic AcidAryloxyamide
Catalyst PdCl₂(MeCN)₂Pd(OAc)₂Eosin Y (Organic Dye)
Directing Group N-PySO₂N-P(O)tBu₂None (N-unprotected)
Conditions 80-100 °C, inert atm.120 °C, inert atm.Room Temp, Green LED
Key Advantage Reliable for C-C bondsAccesses sterically hindered C7Extremely mild, high FG tolerance
Key Limitation Requires DG synthesis/removalHarsh conditions, requires bulky DGLimited to specific coupling partners

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the underlying mechanism is crucial for optimization and troubleshooting. The diagram below depicts a generalized catalytic cycle for directing group-assisted, palladium-catalyzed C–H activation/arylation.

PD_Cycle pd_ii Pd(II)Lₙ complex Chelate Complex pd_ii->complex Coordination palladacycle Palladacycle (C-H Activation) complex->palladacycle - H-X pd_iv Pd(IV) Intermediate palladacycle->pd_iv + Ar-X (Ox. Add.) product_pd Product-Pd(II) Complex pd_iv->product_pd Reductive Elimination product_pd->pd_ii Ligand Exchange product C-H Functionalized Product product_pd->product indole_dg Indole-DG indole_dg->complex ar_x Ar-X hx H-X

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

The cycle begins with the coordination of the Pd(II) catalyst to the directing group on the indole substrate.[13] This is followed by the rate-determining C–H activation step (often via a concerted metalation-deprotonation pathway) to form a stable five- or six-membered palladacycle intermediate.[12][13] Oxidative addition of the coupling partner (e.g., an aryl halide or transmetalation with a boronic acid) generates a Pd(IV) species. Finally, reductive elimination forms the new C–C bond and releases the functionalized product, regenerating a Pd(II) species that can re-enter the catalytic cycle.[18]

Conclusion and Future Outlook

The late-stage functionalization of indoles has transitioned from a synthetic challenge to a powerful tool in the medicinal chemist's arsenal.[1] Methodologies based on directing groups and transition-metal catalysis provide robust pathways to selectively modify nearly every position on the indole core.[5][6] Concurrently, the rise of photoredox catalysis offers exceptionally mild conditions, expanding the scope of LSF to sensitive biomolecules and complex drug candidates.[4][10]

Future innovations will likely focus on developing more efficient and "traceless" directing groups, discovering new catalyst systems that operate with lower loadings and at lower temperatures, and expanding the portfolio of functional groups that can be installed. The continued evolution of these strategies will further empower researchers to rapidly innovate and address pressing challenges in drug development and materials science.

References

  • Title: Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides. Source: Organic Letters, ACS Publications. URL: [Link]

  • Title: Transition metal-catalyzed C–H functionalizations of indoles. Source: New Journal of Chemistry, RSC Publishing. URL: [Link]

  • Title: Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Source: Organic Letters, ACS Publications. URL: [Link]

  • Title: C-H Functionalization of indoles and oxindoles through CDC reactions. Source: Arkivoc. URL: [Link]

  • Title: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Late-stage diversification of indole skeletons through nitrogen atom insertion. Source: ChemRxiv. URL: [Link]

  • Title: C-H Functionalization of Indoles at the C7 Position. Source: ResearchGate. URL: [Link]

  • Title: Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds. Source: Chemical Society Reviews, RSC Publishing. URL: [Link]

  • Title: Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway. Source: ResearchGate. URL: [Link]

  • Title: Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Source: ResearchGate. URL: [Link]

  • Title: Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Source: ChemRxiv. URL: [Link]

  • Title: Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Source: PubMed. URL: [Link]

  • Title: Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Source: ACS Catalysis, ACS Publications. URL: [Link]

  • Title: Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Source: Chemical Reviews, ACS Publications. URL: [Link]

  • Title: Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Derivatives. Source: PubMed. URL: [Link]

  • Title: Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Source: National Institutes of Health. URL: [Link]

  • Title: Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Late-Stage Selective Functionalization for Bioactive Indole Derivatives. Source: Synfacts. URL: [Link]

  • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Source: Molecules. URL: [Link]

  • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Source: Accounts of Chemical Research. URL: [Link]

  • Title: Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Source: PubMed. URL: [Link]

  • Title: Selected examples of indole‐containing pharmaceuticals. Source: ResearchGate. URL: [Link]

  • Title: Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Source: Chemical Communications, RSC Publishing. URL: [Link]

Sources

Method

Suzuki-Miyaura coupling reactions with 5-bromoindole derivatives

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 5-Bromoindole Derivatives The 5-arylindole moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous serotonin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 5-Bromoindole Derivatives

The 5-arylindole moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous serotonin (5-HT) receptor agonists (e.g., Vilazodone), kinase inhibitors, and anti-inflammatory agents. Unlike the C3 position, which is naturally nucleophilic and prone to direct electrophilic substitution, the C5 position on the benzenoid ring requires transition-metal catalysis for functionalization.

While 5-bromoindole is a commercially attractive starting material, it presents specific synthetic challenges:

  • Electronic Deactivation: The electron-rich nature of the indole ring increases the energy barrier for the oxidative addition of Palladium(0) into the C-Br bond compared to electron-deficient aryl halides.

  • Catalyst Poisoning: In unprotected indoles, the acidic N-H (pKa ~16 in DMSO) can coordinate to the Pd center or undergo deprotonation to form an indolide anion, which may sequester the catalyst or lead to side reactions.

  • Protodeboronation: The stability of the boronic acid coupling partner is often compromised under the basic conditions required for the reaction.

This guide provides two distinct protocols: a Robust Method for protected substrates and an Advanced Direct Method for unprotected indoles, utilizing sterically demanding, electron-rich phosphine ligands.

Mechanistic Insight: Overcoming the "Indole Effect"

To achieve high turnover numbers (TON), the catalytic cycle must balance the difficult oxidative addition (OA) with the steric requirements of reductive elimination (RE).

  • The Ligand Choice: Standard ligands like PPh3 often fail with electron-rich aryl bromides. Dialkylbiaryl phosphines (e.g., SPhos , XPhos ) are critical here. Their electron-rich nature accelerates OA, while their bulk facilitates RE and prevents the formation of inactive palladium dimers.

  • The Base Role: The base activates the boronic acid to form a boronate species [ArB(OH)3]-, which is the active transmetallating agent.

Diagram 1: Catalytic Cycle for Sterically Demanding Indoles

SuzukiCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting) Ar-Pd(II)-Br Pd0->OxAdd + 5-Bromoindole TransMet Transmetallation Ar-Pd(II)-R OxAdd->TransMet + Boronate Species BaseStep Base Activation [R-B(OH)3]- BaseStep->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle emphasizing the oxidative addition step, which is energetically demanding for electron-rich 5-bromoindole. The ligand 'L' (e.g., SPhos) is crucial for stabilizing the Pd(0) species.

Optimization Matrix

The following table summarizes the causal relationships between reaction variables and outcomes for 5-bromoindole couplings.

Table 1: Critical Parameter Optimization

ParameterRecommendationScientific Rationale
Catalyst System Pd(OAc)₂ + SPhos (1:2) or Pd(dppf)Cl₂ SPhos provides steric bulk to prevent N-coordination and high electron density to facilitate oxidative addition. Pd(dppf)Cl₂ is robust for protected substrates.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O Water is mandatory to solubilize the inorganic base and facilitate the formation of the reactive hydroxoboronate species.
Base K₃PO₄ (Unprotected) or K₂CO₃ (Protected)Phosphate is milder and less likely to cause side reactions with the free N-H than strong carbonates or alkoxides.
Protecting Group Boc or SEM Electron-withdrawing groups (EWGs) like Boc pull density from the ring, making the C-Br bond more reactive (easier OA) and preventing catalyst poisoning.
Temperature 80°C - 100°C Sufficient thermal energy is required to overcome the activation barrier of the C-Br bond cleavage.

Experimental Protocols

Protocol A: The "Robust" Method (Protected Substrate)

Best for: Scale-up, valuable intermediates, and substrates prone to side reactions.

System: N-Boc-5-bromoindole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water[1]

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge N-Boc-5-bromoindole (1.0 equiv, 1.0 mmol, 296 mg), Arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv, 414 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

    • Note: The 4:1 ratio ensures solubility of organics while dissolving the base.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of Pd(0).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%, 24 mg) quickly against a counter-flow of inert gas. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–16 hours.

    • QC Check: The reaction typically turns from orange to dark red/black.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The Boc group significantly aids in silica separation compared to the polar free indole.

Protocol B: The "Direct" Method (Unprotected Substrate)

Best for: High-throughput screening (HTS), atom economy, and "green" chemistry applications.

System: 5-Bromoindole | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/Water

  • Catalyst Pre-complexation: In a small separate vial, dissolve Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in Toluene (1 mL). Stir at RT for 5 mins to generate the active catalytic species (Yellow solution).

  • Main Setup: In the reaction vessel, add 5-Bromoindole (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

    • Note: Use 1.5 equiv of boronic acid to account for potential protodeboronation, which is faster in the presence of the free indole N-H.

  • Combination: Add the pre-complexed catalyst solution to the main vessel. Add Water (0.2 mL per mL of Toluene).

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Why SPhos? The Buchwald ligand creates a "shell" around the Pd, preventing the indole nitrogen from binding to the metal center.

  • Workup: Filter through a pad of Celite to remove Pd black. Extract with EtOAc.

Workflow and Quality Control

The following workflow ensures reproducibility and early detection of failure modes.

Diagram 2: Experimental Workflow & Decision Logic

Workflow Start Start Reaction TLC TLC Check (2 hrs) Start->TLC Decision SM Consumed? TLC->Decision AddCat Add 1 mol% Pd + 0.5 eq Boronic Acid Decision->AddCat No (<50% Conv) Workup Celite Filtration & Extraction Decision->Workup Yes AddCat->TLC Re-heat 4 hrs QC QC: 1H NMR / LCMS Workup->QC

Figure 2: Operational workflow including a critical decision node for incomplete conversion, often caused by catalyst deactivation or boronic acid degradation.

Troubleshooting & Failure Analysis

ObservationRoot CauseCorrective Action
Black Precipitate (Early) Rapid catalyst decomposition ("Pd Black").Increase ligand:Pd ratio to 3:1. Ensure thorough degassing.
No Reaction (SM Recovery) Oxidative addition failure.Switch to XPhos Pd G3 precatalyst. Ensure temperature is >80°C.
Debromination (Indole) Hydride source present or overheating.[3]Use anhydrous conditions with Cs₂CO₃ in DMF. Avoid alcohols.
Protodeboronation (Ar-H) Boronic acid instability.Use Boronic Esters (Bpin) instead of acids. Add base last.

References

  • National Institutes of Health (NIH). (2024). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3][4] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.[5][6] Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Indole-Based Compound Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, formin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile chemical reactivity have made it a cornerstone for the development of therapeutic agents across a wide range of disease areas, including cancer, inflammation, and infectious diseases.[2] The ability to rapidly and efficiently generate diverse libraries of indole-based compounds is therefore a critical endeavor for identifying novel bioactive molecules and accelerating the drug development pipeline.

This guide provides a comprehensive overview of established and contemporary protocols for the creation of indole-based compound libraries. It is designed to serve as a practical resource for researchers at the bench, offering not only step-by-step methodologies but also the underlying chemical principles and strategic considerations that inform the selection of a particular synthetic route. We will delve into classic named reactions that have stood the test of time, as well as modern catalytic systems that offer enhanced efficiency, substrate scope, and functional group tolerance.

Strategic Approaches to Indole Library Synthesis

The construction of an indole library can be approached through several strategic paradigms, each with its own advantages and suitability for different research goals. The choice of strategy often depends on the desired level of diversity, the scale of the library, and the available chemical building blocks.

A fundamental decision in library design is the choice between Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS) . TOS aims to produce a focused library of analogs around a known active scaffold, systematically exploring the structure-activity relationship (SAR). In contrast, DOS seeks to generate a collection of structurally diverse and complex molecules, often inspired by natural products, to explore novel areas of chemical space and identify new biological targets.[3][4]

Another key consideration is the choice between solution-phase and solid-phase synthesis. Solution-phase synthesis offers flexibility and is often easier to optimize for individual compounds. However, for large libraries, purification can be a significant bottleneck. Solid-phase synthesis, on the other hand, facilitates purification by allowing for simple filtration and washing steps to remove excess reagents and byproducts.[5]

I. Classical Methodologies for Indole Core Formation

Several named reactions have become foundational in indole synthesis and remain highly relevant for library construction due to their reliability and broad applicability.

The Fischer Indole Synthesis

First reported in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[6][7] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole product.[9]

Causality of Experimental Choices:

  • Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed. The choice of acid can significantly impact the reaction rate and yield, and is often substrate-dependent. Lewis acids are often preferred for their ability to coordinate with the carbonyl group, facilitating hydrazone formation.[7]

  • Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to drive the[8][8]-sigmatropic rearrangement and subsequent cyclization.[9]

  • Substrate Scope: The reaction is compatible with a wide range of substituted arylhydrazines and carbonyl compounds. However, unsymmetrical ketones can lead to the formation of regioisomeric indole products.[6]

Experimental Protocol: Parallel Synthesis of 2-Substituted Indoles via Fischer Indole Synthesis

This protocol describes a general procedure for the parallel synthesis of a library of 2-substituted indoles from a common arylhydrazine and a diverse set of ketones.

Materials:

  • Arylhydrazine hydrochloride (1.0 eq)

  • Ketone library (1.1 eq per reaction)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq)

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • 96-well reaction block or individual reaction vials

Procedure:

  • Hydrazone Formation (Optional Pre-formation): In a series of reaction vials, dissolve each ketone (0.5 mmol) in ethanol (2 mL). Add the arylhydrazine hydrochloride (0.55 mmol) to each vial and stir the mixtures at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC or LC-MS.

  • Cyclization: To each reaction vial containing the pre-formed hydrazone or the mixture of arylhydrazine and ketone, add anhydrous zinc chloride (0.75 mmol).

  • Heat the reaction mixtures to 170°C in an oil bath or a heating block for 30-60 minutes.[7] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixtures to room temperature. Carefully add 5 mL of water to each vial, followed by the slow addition of saturated sodium bicarbonate solution until the mixture is neutral (pH ~7).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers for each reaction in a separate set of vials.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a centrifugal evaporator.

  • Purification: The crude indole products can be purified by automated flash chromatography or preparative HPLC.[10]

Data Presentation: Representative Yields for Fischer Indole Synthesis

ArylhydrazineKetoneProductYield (%)Reference
PhenylhydrazineAcetophenone2-Phenylindole72-80[6]
p-TolylhydrazineCyclohexanone6-Methyl-1,2,3,4-tetrahydrocarbazole85[7]
PhenylhydrazinePyruvic acidIndole-2-carboxylic acid~70[7]

Workflow Diagram: Fischer Indole Synthesis

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Condensation (-H₂O) Ketone Aldehyde/Ketone Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst (H⁺) Cyclization Cyclization & Aromatization Rearrangement->Cyclization Elimination of NH₃ Indole Indole Product Cyclization->Indole

Caption: General workflow of the Fischer indole synthesis.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[11][12] This method is particularly useful for the synthesis of 2-arylindoles, a common motif in pharmacologically active compounds.

Causality of Experimental Choices:

  • Excess Arylamine: A significant excess of the arylamine is typically used to act as both a reactant and a solvent, driving the reaction to completion.

  • Reaction Conditions: Traditionally, the reaction requires harsh conditions, including high temperatures. However, modern variations utilizing microwave irradiation have been developed to achieve milder conditions and shorter reaction times.[11]

  • Regiochemistry: The reaction can sometimes lead to the formation of regioisomers, and the outcome can be highly dependent on the specific substrates and reaction conditions.[11]

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles

This protocol describes a one-pot, solvent-free synthesis of 2-arylindoles using microwave irradiation.

Materials:

  • Substituted aniline (2.0 eq)

  • α-Bromoacetophenone derivative (1.0 eq)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the substituted aniline (2.0 mmol) and the α-bromoacetophenone derivative (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 540 W for 45-60 seconds.[7] The reaction progress can be monitored by TLC or LC-MS after cooling and dissolving a small aliquot in a suitable solvent.

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate (10 mL) and wash with 1M HCl (2 x 5 mL) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution (5 mL) and brine (5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Workflow Diagram: Bischler-Möhlau Indole Synthesis

Bischler_Mohlau_Synthesis Aniline Aniline Intermediate_1 α-Anilino-Ketone Aniline->Intermediate_1 Alpha_Halo_Ketone α-Halo-Ketone Alpha_Halo_Ketone->Intermediate_1 Nucleophilic Substitution Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Electrophilic Cyclization Indole 2-Arylindole Intermediate_2->Indole Aromatization

Caption: Simplified workflow of the Bischler-Möhlau indole synthesis.

The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvic acid ester. This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole.[13][14]

Causality of Experimental Choices:

  • Base: A strong base, such as sodium ethoxide or potassium ethoxide, is required to deprotonate the methyl group of the o-nitrotoluene, initiating the condensation with diethyl oxalate.[14]

  • Reducing Agent: The reductive cyclization is typically carried out using zinc in acetic acid or other reducing agents like iron in acidic media.[13] The choice of reducing agent can influence the yield and purity of the product.

Experimental Protocol: Reissert Synthesis of Indole-2-carboxylic Acid

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • Add o-nitrotoluene (1.0 eq) to the cooled sodium ethoxide solution.

  • Slowly add diethyl oxalate (1.1 eq) dropwise to the mixture with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the ethyl o-nitrophenylpyruvate.

  • Filter the solid, wash with water, and dry.

Step 2: Reductive Cyclization

  • Suspend the crude ethyl o-nitrophenylpyruvate (1.0 eq) in a mixture of glacial acetic acid and water.

  • Add zinc dust (4-5 eq) portion-wise with vigorous stirring. The reaction is exothermic and may require cooling.

  • After the addition of zinc is complete, stir the mixture at room temperature for 1-2 hours.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Cool the filtrate in an ice bath to crystallize the indole-2-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

II. Modern Catalytic Approaches for Indole Library Diversification

Transition metal catalysis has revolutionized the synthesis of complex molecules, and indole synthesis is no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for both the construction of the indole core and the subsequent functionalization of pre-formed indoles, offering high efficiency, broad functional group tolerance, and mild reaction conditions.[5][15]

Palladium-Catalyzed Indole Synthesis

Palladium catalysts can be used to construct the indole ring through various strategies, including intramolecular cyclizations of substituted anilines. These methods are particularly valuable for creating highly substituted and complex indole scaffolds that may be difficult to access through classical methods.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles

This protocol is based on the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-alkynyl aniline with an aryl or vinyl halide.

Materials:

  • o-Alkynyl aniline derivative (1.0 eq)

  • Aryl or vinyl halide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the o-alkynyl aniline (0.5 mmol), aryl or vinyl halide (0.6 mmol), Pd(OAc)₂ (0.025 mmol), PPh₃ (0.05 mmol), and K₂CO₃ (1.0 mmol).

  • Add anhydrous DMF (3 mL) via syringe.

  • Heat the reaction mixture to 100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Substrate Scope of Palladium-Catalyzed Indole Synthesis

o-Alkynyl AnilineAryl HalideProductYield (%)Reference
2-(Phenylethynyl)anilineIodobenzene2,3-Diphenylindole85[5]
2-(Hex-1-yn-1-yl)aniline4-Iodotoluene2-Butyl-3-(p-tolyl)indole78[5]
N-Methyl-2-(phenylethynyl)aniline1-Iodonaphthalene1-Methyl-2-phenyl-3-(naphthalen-1-yl)indole82[5]
C-H Functionalization of Indoles

Direct C-H functionalization has emerged as a powerful strategy for the late-stage diversification of indole scaffolds, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been extensively explored for the selective arylation, alkenylation, and alkylation of indoles at various positions.[8]

Workflow Diagram: C-H Functionalization for Library Diversification

CH_Functionalization Indole_Core Indole Core Scaffold C2_Functionalization C2-Functionalized Indoles Indole_Core->C2_Functionalization Pd-Catalyzed C-H Activation C3_Functionalization C3-Functionalized Indoles Indole_Core->C3_Functionalization Pd-Catalyzed C-H Activation C4_C7_Functionalization C4-C7 Functionalized Indoles Indole_Core->C4_C7_Functionalization Directing Group Assisted C-H Activation Library Diverse Indole Library C2_Functionalization->Library C3_Functionalization->Library C4_C7_Functionalization->Library

Caption: Strategy for indole library diversification via C-H functionalization.

III. Advanced Strategies for Indole Library Construction

Diversity-Oriented Synthesis (DOS)

DOS aims to create libraries of structurally diverse and complex molecules, often inspired by natural product scaffolds. In the context of indoles, this can involve multi-component reactions or divergent synthetic pathways from a common intermediate to generate a range of different indole-based skeletons.[3][4]

Solid-Phase Synthesis of Indole Libraries

Solid-phase synthesis is a powerful technique for the construction of large combinatorial libraries. The indole core can be assembled on a solid support, or a pre-formed indole can be attached to a resin and subsequently functionalized.[5]

Key Considerations for Solid-Phase Indole Synthesis:

  • Resin Choice: The choice of resin and linker is crucial and depends on the stability of the indole ring to the cleavage conditions. Acid-labile linkers are commonly used.[1]

  • Loading: The first building block is attached to the resin, and the loading efficiency should be carefully monitored.[16]

  • Reaction Monitoring: Monitoring the completion of reactions on the solid phase can be challenging. Qualitative tests like the Kaiser test for free amines can be useful.[16]

  • Cleavage: The final product is cleaved from the resin, and the cleavage cocktail must be chosen to avoid degradation of the indole product.[16]

Experimental Protocol: Solid-Phase Synthesis of a 1,2,3-Trisubstituted Indole Library

This protocol outlines a general strategy for the solid-phase synthesis of a trisubstituted indole library using a traceless linker approach.

1. Resin Preparation and Loading:

  • Swell a suitable resin (e.g., Rink amide resin) in DMF.

  • Couple a protected o-alkynyl aniline to the resin using a standard peptide coupling reagent (e.g., HATU, DIPEA).

  • Quantify the loading of the aniline on the resin.[17]

2. Palladium-Catalyzed Annulation:

  • In a parallel synthesizer, add a solution of an aryl or vinyl halide (5 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (3 eq) in DMF to each well containing the resin-bound aniline.

  • Heat the reaction block to 100°C for 12-24 hours.

  • Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.

3. N-Alkylation/Acylation:

  • To each well, add a solution of an alkyl halide or acyl chloride (5 eq) and a suitable base (e.g., DIPEA) in DMF.

  • Shake the reaction block at room temperature for 6-12 hours.

  • Wash the resin as described above.

4. Cleavage and Purification:

  • Treat the resin in each well with a cleavage cocktail (e.g., 95% TFA in water) for 2-4 hours.[16]

  • Collect the cleavage solution and concentrate it under reduced pressure.

  • Purify the resulting library of trisubstituted indoles using high-throughput preparative HPLC-MS.[10][18]

IV. Purification and Characterization of Indole Libraries

The purification and characterization of compound libraries are critical steps to ensure the quality of the data obtained from biological screening.

Purification:

  • High-Throughput HPLC: Reversed-phase high-performance liquid chromatography (HPLC) is the most common method for purifying compound libraries. Automated systems with mass-triggered fraction collection are widely used.[10][19]

  • Solid-Phase Extraction (SPE): SPE can be used for rapid purification of small libraries or for sample cleanup before analysis.[2]

Characterization:

  • LC-MS: Liquid chromatography-mass spectrometry is the primary tool for analyzing the purity and confirming the molecular weight of each compound in a library.[20]

  • NMR: Nuclear magnetic resonance spectroscopy provides detailed structural information. For library characterization, ¹H NMR is often used to confirm the identity of a subset of the library compounds.[21]

Troubleshooting Common Issues in Indole Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Suboptimal reaction conditions (temperature, time, catalyst).- Instability of starting materials or intermediates.- Steric hindrance.- Systematically optimize reaction parameters.- Use fresh, purified starting materials.- Consider a different synthetic route that is less sensitive to steric effects.
Formation of Side Products - Competing reaction pathways (e.g., N-N bond cleavage in Fischer synthesis).- Decomposition of starting materials or products under harsh conditions.- Change the catalyst or solvent to favor the desired pathway.- Employ milder reaction conditions (e.g., microwave heating).- Use protecting groups for sensitive functionalities.
Poor Regioselectivity - Use of unsymmetrical starting materials (e.g., unsymmetrical ketones in Fischer synthesis).- Use symmetrical starting materials if possible.- Carefully optimize reaction conditions to favor one regioisomer.- Separate the regioisomers by chromatography.
Incomplete Reaction on Solid Phase - Poor swelling of the resin.- Inefficient coupling of reagents.- Steric hindrance on the resin.- Ensure proper resin swelling before starting the synthesis.- Use a higher excess of reagents and/or extend the reaction time.- Consider using a resin with a more flexible linker.

Conclusion

The synthesis of indole-based compound libraries is a dynamic and evolving field. While classical methods remain valuable tools, modern catalytic approaches and advanced strategies like diversity-oriented and solid-phase synthesis have significantly expanded the accessible chemical space. By understanding the principles behind these protocols and carefully considering the strategic choices in library design, researchers can effectively generate high-quality libraries of indole derivatives for the discovery of novel therapeutic agents. This guide provides a foundation of practical knowledge to empower scientists in this exciting area of drug discovery.

References

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones - Request PDF. (2024). Retrieved February 7, 2026, from [Link]

  • High-Throughput Purification of Single Compounds and Libraries - ACS Publications. (2004). Retrieved February 7, 2026, from [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025). Retrieved February 7, 2026, from [Link]

  • Integrated and automated high-throughput purification of libraries on microscale - PubMed. (2022). Retrieved February 7, 2026, from [Link]

  • Parallel Chemistry & Compound Libraries for drug discovery - Taros Chemicals. (n.d.). Retrieved February 7, 2026, from [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Retrieved February 7, 2026, from [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (2004). Retrieved February 7, 2026, from [Link]

  • Characterization of small combinatorial chemistry libraries by (1)H NMR. Quantitation with a convenient and novel internal standard - PubMed. (2003). Retrieved February 7, 2026, from [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions | Request PDF. (2025). Retrieved February 7, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023). Retrieved February 7, 2026, from [Link]

  • DIVERSITY-ORIENTED SYNTHESIS - David Spring's group. (n.d.). Retrieved February 7, 2026, from [Link]

  • Reissert-Indole-Synthesis.pdf - ResearchGate. (2016). Retrieved February 7, 2026, from [Link]

  • Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules. (2001). Retrieved February 7, 2026, from [Link]

  • Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1 | Journal of Medicinal Chemistry - ACS Publications. (2023). Retrieved February 7, 2026, from [Link]

  • Reaction Scope of Mechanochemical Fischer indole synthesis. Reaction... | Download Scientific Diagram - ResearchGate. (2020). Retrieved February 7, 2026, from [Link]

  • The parallel and combinatorial synthesis and screening in drug discovery - Aapptec Peptides. (2025). Retrieved February 7, 2026, from [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. (2006). Retrieved February 7, 2026, from [Link]

  • Analysis and screening of combinatorial libraries using mass spectrometry - ResearchGate. (2001). Retrieved February 7, 2026, from [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) Bischler Indole Synthesis - ResearchGate. (2019). Retrieved February 7, 2026, from [Link]

  • Editorial: Diversity Oriented Synthesis - PMC - NIH. (2020). Retrieved February 7, 2026, from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (2024). Retrieved February 7, 2026, from [Link]

  • (PDF) An Overview on Diversity Oriented Synthesis, Such as an Enormous Implications for the Discovery of Small Molecules - ResearchGate. (2018). Retrieved February 7, 2026, from [Link]

  • Microscale purification in support of high-throughput medicinal chemistry - RSC Publishing. (2022). Retrieved February 7, 2026, from [Link]

  • A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry - Frontiers. (2019). Retrieved February 7, 2026, from [Link]

  • Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved February 7, 2026, from [Link]

  • Reissert Indole Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]

  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC. (2023). Retrieved February 7, 2026, from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (2019). Retrieved February 7, 2026, from [Link]

  • Strategies for the Diversity-Oriented Synthesis of Macrocycles | Chemical Reviews. (2019). Retrieved February 7, 2026, from [Link]

  • Combined LC/MS and NMR for Automated Verification of Chemical Structures - YouTube. (2024). Retrieved February 7, 2026, from [Link]

  • High-throughput purification of compound libraries - PubMed. (2001). Retrieved February 7, 2026, from [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). (2017). Retrieved February 7, 2026, from [Link]

  • High-throughput purification - IBA Lifesciences. (n.d.). Retrieved February 7, 2026, from [Link]

  • Diversity-oriented synthesis; a challenge for synthetic chemists - SciSpace. (2004). Retrieved February 7, 2026, from [Link]

  • Heteroannulation of arynes with N-aryl-α-aminoketones for the synthesis of unsymmetrical N-aryl-2,3-disubstituted indoles: an aryne twist of Bischler–Möhlau indole synthesis - Chemical Communications (RSC Publishing). (2014). Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC. (2022). Retrieved February 7, 2026, from [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (2017). Retrieved February 7, 2026, from [Link]

  • Bischler-Möhlau Indole Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Fischer Indole Synthesis for Dihalo-Substrates

Welcome to the technical support center for the Fischer Indole Synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer Indole Synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing dihalo-substituted indoles. Dihalo-substrates present unique electronic and steric challenges that can often lead to sluggish reactions, low yields, and complex product mixtures.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles. We will explore the causality behind common experimental issues and provide robust, self-validating protocols to guide your optimization efforts.

Section 1: The Mechanistic Nuances of Dihalo-Substrates

The Fischer Indole Synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound into an indole.[1] The classical mechanism involves several key steps: hydrazone formation, tautomerization to an enamine, a decisive[2][2]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia to form the indole ring.[1][3]

However, the presence of two halogen substituents on the phenylhydrazine ring introduces significant electronic and steric perturbations:

  • Electronic Effects: Halogens are electron-withdrawing groups (EWGs). This deactivates the aromatic ring, making the crucial[2][2]-sigmatropic rearrangement step—where the aryl ring acts as a nucleophile—energetically more demanding and slower.[4][5] This electronic deficit can be a primary cause of sluggish or failed reactions.

  • Steric Hindrance: A halogen at the ortho position can sterically hinder the approach of the enamine moiety during the sigmatropic rearrangement, further increasing the activation energy of this rate-determining step.

  • Regioselectivity: In cases where the dihalo-substitution pattern is asymmetric relative to the hydrazine group, controlling which ortho position participates in the cyclization becomes a critical challenge.

Mechanism Overview

The following diagram illustrates the generally accepted mechanism, highlighting the critical, often challenging,[2][2]-sigmatropic rearrangement step.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B -H2O C Enamine (Tautomer) B->C H+ Tautomerization D [3,3]-Sigmatropic Rearrangement (Rate-Limiting) C->D E Di-imine Intermediate D->E F Cyclized Aminal E->F H+ Cyclization G Dihalo-Indole F->G -NH3, -H+ (Aromatization)

General mechanism of the Fischer Indole Synthesis.

Section 2: Troubleshooting Guide & FAQ

This section addresses the most common issues encountered when working with dihalo-substrates in a direct question-and-answer format.

Q1: My reaction is not proceeding or is extremely sluggish. What are the likely causes?

A1: This is the most frequent issue with electron-deficient dihalo-substrates. The primary culprit is the high activation energy of the[2][2]-sigmatropic rearrangement.[5]

  • Causality: The two electron-withdrawing halogens reduce the nucleophilicity of the phenyl ring, which is required to attack the imine bond in the rearrangement step.[4][5] This makes the reaction inherently slow.

  • Troubleshooting Steps:

    • Increase Temperature: This is often the most effective solution. Reactions may require temperatures from 110°C up to 180°C or even higher. Consider switching to a higher-boiling solvent like toluene, xylene, or diglyme. Microwave-assisted heating can also be highly effective for reaching target temperatures quickly and uniformly.[6]

    • Strengthen the Catalyst System: Standard catalysts may be insufficient. Move from weaker acids to stronger ones. If using a Brønsted acid, switch from acetic acid to p-toluenesulfonic acid (pTSA) or polyphosphoric acid (PPA).[1][7] If using a Lewis acid, consider more potent options than zinc chloride (ZnCl₂), such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃).[1][8]

    • Ensure Anhydrous Conditions: Water can hydrolyze the hydrazone intermediate and deactivate Lewis acid catalysts. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I'm observing very low yields and significant tar formation. How can I improve this?

A2: Low yields accompanied by tarring suggest that under harsh conditions, decomposition pathways are outcompeting the desired indolization pathway.

  • Causality: High temperatures and strong acids, while necessary to drive the reaction, can also promote polymerization and other side reactions, especially with sensitive substrates.[9]

  • Troubleshooting Steps:

    • Catalyst Choice is Critical: While a strong acid is needed, an overly aggressive one can cause decomposition. The goal is to find a "sweet spot." A systematic catalyst screen is recommended (see Protocol 3.1). Sometimes, a milder Lewis acid like ZnCl₂ at a higher temperature is preferable to a very strong Brønsted acid like PPA which can cause charring.[8]

    • One-Pot vs. Two-Step Procedure: Often, the hydrazone is formed in situ. With difficult substrates, it is better to synthesize, isolate, and purify the dihalo-phenylhydrazone first. This ensures that the starting material for the cyclization is clean and that side products from the condensation step do not interfere with the more sensitive indolization.

    • Control Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged heating after the reaction has reached completion will almost certainly lead to product degradation and lower isolated yields.

Q3: How do I control the regioselectivity of the cyclization to get the desired dihaloindole isomer?

A3: This is a challenge when the starting arylhydrazine has two non-equivalent ortho positions, for example, 2,3-dichlorophenylhydrazine.

  • Causality: The[2][2]-sigmatropic rearrangement can theoretically occur towards either free ortho position. The outcome is determined by a combination of steric and electronic factors. Generally, cyclization will be disfavored at a position with a bulky substituent.[10] Computational studies have shown that electron-withdrawing substituents can also electronically disfavor the rearrangement pathway that would place them at certain positions in the final indole.[11]

  • Troubleshooting Steps:

    • Steric Control: The most reliable way to influence regioselectivity is through steric hindrance. The reaction will preferentially proceed to the less sterically hindered ortho position. If your ketone/aldehyde partner has a bulky group, this can further influence the outcome.

    • Acid Catalyst: While the catalyst choice has a major impact on reaction rate, its influence on regioselectivity is less predictable but has been reported.[7] Some reports suggest that milder acids may offer slightly better selectivity in certain systems.

    • Systematic Analysis: Unfortunately, predicting the major isomer with dihalo-substrates can be difficult. The most practical approach is to run the reaction and perform a careful structural characterization (e.g., using 2D NMR techniques like NOESY) of the resulting isomers to determine the outcome.

Q4: One of the halogen atoms is being cleaved during the reaction. Why is this happening?

A4: Dehalogenation is a known, though less common, side reaction under strongly acidic and high-temperature conditions.

  • Causality: This is typically a result of proto-dehalogenation, where a proton attacks the carbon-halogen bond, leading to its cleavage. This is more common with bromo and iodo substituents, which have weaker C-X bonds, but can occur with chloro-substrates under forcing conditions.

  • Troubleshooting Steps:

    • Moderate the Conditions: This is the first line of defense. Reduce the reaction temperature or use a slightly milder acid if possible.

    • Reduce Reaction Time: Use microwave heating to minimize the time the substrate is exposed to harsh conditions.

    • Change the Solvent: The choice of solvent can influence the acidity of the medium. A less polar, non-coordinating solvent might suppress this side reaction compared to a polar one.

Section 3: Strategic Optimization Protocols

Protocol 3.1: Catalyst Screening for Dihalo-Substrates

This protocol outlines a systematic approach to identifying the optimal acid catalyst.

  • Setup: Arrange five identical reaction vessels (e.g., microwave vials or small round-bottom flasks with condensers) equipped with stir bars.

  • Reagents: In each vessel, place the purified dihalo-phenylhydrazone (1.0 eq) and the carbonyl partner (1.1 eq) in an anhydrous high-boiling solvent (e.g., toluene, 5 mL per mmol of hydrazone).

  • Catalyst Addition: To each vessel, add one of the following catalysts:

    • Vessel 1: ZnCl₂ (1.5 eq)

    • Vessel 2: p-Toluenesulfonic acid (pTSA) (1.2 eq)

    • Vessel 3: Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq)

    • Vessel 4: Polyphosphoric acid (PPA) (sufficient to stir)

    • Vessel 5: No catalyst (Control)

  • Reaction: Heat all vessels to a consistent temperature (e.g., 120°C) and monitor by TLC every 30 minutes.

  • Analysis: Compare the reaction progress, spot intensity of the product, and formation of byproducts across the different catalysts to identify the most promising candidate for scale-up.

Section 4: Data-Driven Decision Making

Making informed decisions requires comparative data. The tables below summarize typical observations for catalyst and solvent choices with challenging dihalo-substrates.

Table 4.1: Comparison of Common Acid Catalysts for Dihalo-Substrates

CatalystTypeTypical LoadingAdvantagesDisadvantages
ZnCl₂ Lewis1.2 - 2.0 eqModerate activity, good for sensitive substrates, widely available.Can be hygroscopic; may require high temperatures.
BF₃·OEt₂ Lewis1.2 - 2.0 eqHighly active, often effective at lower temperatures than ZnCl₂.Highly corrosive and moisture-sensitive; workup can be difficult.
pTSA Brønsted1.1 - 1.5 eqStrong acid, easy to handle solid, effective for many substrates.Can cause charring at very high temperatures.
PPA BrønstedSolventVery strong dehydrating agent; can drive difficult reactions.Viscous, difficult to work with; often leads to dark reaction mixtures and purification challenges.[6]

Table 4.2: Solvent Effects on Reaction Time and Yield

SolventBoiling Point (°C)PolarityTypical Observations
Ethanol 78Polar ProticGenerally insufficient for difficult dihalo-substrates; reaction often stalls.
Acetic Acid 118Polar ProticCan act as both solvent and catalyst; moderate success, but often requires a stronger co-catalyst.
Toluene 111NonpolarExcellent choice; allows for higher temperatures and azeotropic removal of water.
Xylene ~140NonpolarPreferred for very sluggish reactions requiring sustained high temperatures.

Section 5: Visualizing the Troubleshooting Process

When faced with a common problem like low yield, a logical workflow can help pinpoint the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Are starting materials (hydrazone, ketone) pure? Start->Check_Purity Optimize_Catalyst Is the catalyst strong enough? Check_Purity->Optimize_Catalyst Yes Purify_SM Action: Purify starting materials. Consider pre-forming hydrazone. Check_Purity->Purify_SM No Optimize_Temp Is the temperature high enough? Optimize_Catalyst->Optimize_Temp Yes Increase_Catalyst Action: Switch to a stronger Lewis or Brønsted acid. Optimize_Catalyst->Increase_Catalyst No Check_Side_Rxns Analyze crude mixture. Are side products or degradation dominant? Optimize_Temp->Check_Side_Rxns Yes Increase_Temp Action: Increase temperature or switch to higher- boiling solvent. Optimize_Temp->Increase_Temp No Moderate_Cond Action: Lower temperature, reduce reaction time, or use a milder catalyst. Check_Side_Rxns->Moderate_Cond Yes Success Yield Improved Check_Side_Rxns->Success No Purify_SM->Check_Purity Increase_Catalyst->Optimize_Catalyst Increase_Temp->Optimize_Temp

Troubleshooting workflow for low-yield reactions.

Section 6: References

  • Chemistry Stack Exchange . (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Professor Dave Explains . (2021). Fischer Indole Synthesis Mechanism. YouTube. [Link]

  • All about chemistry . (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. [Link]

  • Professor Dave Explains . (2021). Fischer Indole Synthesis. YouTube. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]

  • Sharma, V., Kumar, P., & Singh, R. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(14), 2708-2728. [Link]

  • Wikipedia . Fischer indole synthesis. [Link]

  • ResearchGate . (2021). Fischer Indole Synthesis. [Link]

  • Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(18), 7543–7551. [Link]

  • ResearchGate . (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Epistemeo . (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

  • MDPI . (2001). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Organic Chemistry Portal . Fischer Indole Synthesis. [Link]

  • Chem-Station . (2014). Fischer Indole Synthesis. [Link]

  • Clawson, M. G., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of organic chemistry, 82(11), 5676–5683. [Link]

  • RSC Publishing . (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • MDPI . (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. [Link]

Sources

Optimization

Technical Support: Yield Optimization for Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate

Executive Summary & Diagnostic You are experiencing low yields or purification difficulties in the synthesis of Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate . Our analysis indicates that the primary failure mode often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

You are experiencing low yields or purification difficulties in the synthesis of Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate .

Our analysis indicates that the primary failure mode often stems from the De Novo construction of the indole ring (e.g., Fischer Indole Synthesis). The specific 5-bromo-6-chloro substitution pattern introduces significant regioselectivity issues during cyclization, often favoring the unwanted 4-chloro-5-bromo isomer due to steric steering away from the chlorine atom.

The Solution: To maximize yield and reproducibility, we recommend decoupling the ring formation from the esterification.

  • Source the core: Use commercially available 5-bromo-6-chloroindole (CAS: 1467062-16-3) or synthesize it via the Leimgruber-Batcho method to guarantee regiochemistry.

  • Functionalize C3: Utilize the Trichloroacetyl Chloride Protocol . This method avoids the low-yield Vilsmeier-Haack oxidation steps and the regio-scrambling of Fischer cyclization.

Diagnostic Workflow (Decision Tree)

Before proceeding, verify your current starting material to select the correct protocol.

G Start Start: Select Precursor Q1 Do you have 5-bromo-6-chloroindole? Start->Q1 Yes Yes (Solid Core) Q1->Yes Available No No (Aniline Precursor) Q1->No Must Synthesize ProtocolA PROTOCOL A (Recommended) Trichloroacetyl Functionalization Target Yield: >85% Yes->ProtocolA ProtocolB PROTOCOL B (Legacy) Fischer Cyclization Warning: Regioselectivity Issues No->ProtocolB OutcomeA High Purity C3-Ester ProtocolA->OutcomeA OutcomeB Isomer Mixture (Requires HPLC) ProtocolB->OutcomeB

Caption: Workflow selection based on starting material availability. Protocol A is the high-yield standard.

Protocol A: The Trichloroacetyl Pathway (High Yield)

This is the industry-standard method for introducing a C3-carboxylate to electron-deficient indoles. It bypasses the unstable glyoxalyl chloride intermediates used in oxalyl chloride acylations.

Mechanism: Electrophilic aromatic substitution at C3 followed by a haloform-type cleavage in methanol.

Reagents
  • Substrate: 5-bromo-6-chloroindole (1.0 eq)

  • Acylating Agent: Trichloroacetyl chloride (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Base/Nucleophile: Potassium hydroxide (KOH) or Sodium Methoxide (NaOMe) in Methanol.

Step-by-Step Methodology

Phase 1: C3-Acylation

  • Dissolve 5-bromo-6-chloroindole in anhydrous DCM (concentration ~0.2 M).

  • Critical Step: Add Pyridine (1.1 eq) to scavenge HCl. The electron-withdrawing halogens (Br, Cl) deactivate the ring, making the Friedel-Crafts reaction sluggish without base catalysis or high reagent activity.

  • Add Trichloroacetyl chloride (1.2 eq) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor TLC.[1][2] The product (3-trichloroacetylindole) is significantly less polar than the starting indole.

  • Workup: Quench with water. Wash organic layer with brine.[1][2] Dry over MgSO₄. Evaporate to obtain the solid intermediate.[2] Yields are typically >90% here.

Phase 2: Methanolysis (Ester Formation)

  • Suspend the crude 3-trichloroacetyl intermediate in Methanol .

  • Add KOH (0.5 eq catalytic amount often suffices, but 1.1 eq ensures speed) or NaOMe (25% in MeOH).

  • Reflux for 2–4 hours.

    • Mechanism:[2][3][4] Methoxide attacks the carbonyl; the trichloromethyl anion (

      
      ) leaves (good leaving group), generating the methyl ester.
      
  • Purification: Cool the mixture. The product often precipitates upon cooling or addition of water. Filter and wash with cold methanol.

Quantitative Data: Solvent & Catalyst Effects[2][5]
ParameterConditionYield ImpactNotes
Solvent (Step 1) DCMHighBest solubility for halogenated indoles.
Solvent (Step 1) Diethyl EtherMediumProduct precipitates, driving reaction, but starting material solubility is poor.
Base (Step 2) KOH / MeOHOptimal Cheapest, robust.
Base (Step 2) NaOMe / MeOHHighFaster reaction, strictly anhydrous conditions required.
Base (Step 2) TEA / MeOHLowToo weak to promote haloform cleavage efficiently.

Protocol B: De Novo Synthesis (Troubleshooting Only)

Warning: Only use this if you cannot source the indole core. The synthesis of 5-bromo-6-chloroindole from 4-bromo-3-chloroaniline via Fischer Indole Synthesis is fraught with regioselectivity errors.

  • The Trap: Cyclization of the hydrazone derived from 3-substituted anilines can occur at position 2 (crowded) or position 6 (open).

  • The Result: The "open" position yields the 4-chloro-5-bromo isomer, not the desired 6-chloro isomer.

  • Correction: To force the 6-chloro isomer, you must use Leimgruber-Batcho Enamine Cyclization starting from 4-bromo-5-chloro-2-nitrotoluene .

Leimgruber-Batcho Workflow (Abbreviated):

  • Substrate: 4-bromo-5-chloro-2-nitrotoluene.

  • Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Step: Heat to form the enamine.

  • Reduction: Zn/Acetic Acid or H₂/Pd-C (Careful with dehalogenation).

  • Result: 5-bromo-6-chloroindole (Regiospecific).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (Step 1 Acylation) Ring DeactivationThe 5-Br/6-Cl pattern pulls electron density. Increase temperature to reflux (40°C in DCM) or use 1.5 eq of Trichloroacetyl chloride.
Sticky Black Tar (Fischer Route) PolymerizationAcid catalyst is too strong (e.g., Polyphosphoric acid). Switch to ZnCl₂ in Acetic Acid or 4% H₂SO₄ .
Product is an Acid, not Ester HydrolysisWater presence in Phase 2. Ensure Methanol is anhydrous . If water is present, the

leaves, but OH attacks instead of OMe.
Starting Material Unreacted Steric HinderanceEnsure efficient stirring. Halogenated indoles are heavy and poorly soluble. Use THF instead of DCM if solubility is an issue.

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride instead of Trichloroacetyl Chloride? A: You can, but it is less efficient for this specific substrate. Oxalyl chloride forms the glyoxalyl chloride, which upon methanolysis gives the alpha-keto ester (Indole-CO-COOMe). You then need a decarbonylation step to get the target Indole-COOMe. The Trichloroacetyl route gives the target directly.

Q: Why is my product melting point lower than reported? A: If you synthesized the indole core yourself (Protocol B), you likely have a mixture of 5-bromo-6-chloro and 5-bromo-4-chloro isomers. These co-crystallize and depress the melting point. We strongly recommend HPLC purification or switching to Protocol A with a commercial core.

Q: Is the 5-bromo-6-chloro substitution stable to the base in Step 2? A: Yes. Aryl halides are generally stable to methoxide reflux conditions unless there is a strong electron-withdrawing group ortho or para to them (like Nitro). In this scaffold, they are stable.

References

  • Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method for the Synthesis of 3-Acylindoles." Organic Letters, 2001.
  • Bergman, J., et al. "Synthesis of indole-3-carboxylic acids and esters." Tetrahedron, 1999.
  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963.
  • Synthesis of 5-bromo-6-chloroindole Core

    • PubChem Compound Summary: CID 14419619 (5-Bromo-6-chloroindole).
    • Link:

Sources

Troubleshooting

minimizing byproduct formation in indole halogenation reactions

Current Status: Operational Ticket Focus: Minimizing Byproduct Formation in Indole Halogenation Authorized By: Senior Application Scientist Mission Statement Welcome to the Indole Optimization Center. Indoles are notorio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Minimizing Byproduct Formation in Indole Halogenation Authorized By: Senior Application Scientist

Mission Statement

Welcome to the Indole Optimization Center. Indoles are notoriously electron-rich, making them excellent substrates for Electrophilic Aromatic Substitution (EAS).[1] However, this high reactivity creates a "selectivity paradox": reactions are often too fast, leading to over-halogenation (poly-substitution) , regio-isomeric mixtures (C2 vs. C3) , and oxidative dimerization .

This guide abandons generic advice. We focus on the mechanistic causality of these failures and provide self-validating protocols to suppress them.

Module 1: Mastering C3-Selectivity (The Kinetic Trap)

The Issue: You intend to synthesize 3-bromoindole, but LCMS reveals a mixture of starting material, product, and significant 3,5-dibromoindole or 3,3-dibromoindolenine.

Mechanistic Root Cause: The C3 position is the most nucleophilic site (highest HOMO coefficient).[1] However, the resulting 3-haloindole is still electron-rich enough to react again, especially if the halogenating agent is present in high local concentrations. Furthermore, if the reaction medium is too acidic, the indole can protonate at C3, leading to polymerization.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reagent NBS / NCS (Recrystallized)Avoid elemental halogens (

). N-halosuccinimides provide a controlled, low-concentration release of the electrophilic halogen species (

), preventing "hot spots" of reactivity.[1]
Solvent DMF or DMAc Aprotic polar solvents complex with the halogen cation, stabilizing the transition state and modulating reactivity. Avoid protic solvents (MeOH) if side-reactions occur.[1]
Temperature -78°C to 0°C Kinetic control is essential.[1] C3 halogenation has a very low activation energy; cooling suppresses the higher-energy barrier for C5/C6 substitution.[1]
Addition Dropwise (Syringe Pump) Keep the concentration of electrophile lower than the substrate at all times to favor mono-substitution.[1]

Standard Operating Procedure (SOP) for C3-Bromination:

  • Dissolve Indole (1.0 equiv) in anhydrous DMF (0.1 M). Cool to 0°C.[1]

  • Dissolve NBS (1.05 equiv) in DMF.[1]

  • Add NBS solution dropwise over 30 minutes.[1]

  • Checkpoint: Monitor by TLC/LCMS. If 3,3-dibromoindolenine (non-aromatic spot) appears, your reagent concentration is too high.[1]

  • Quench with aqueous sodium thiosulfate/bicarbonate to destroy excess active halogen immediately.[1]

Module 2: Inverting Selectivity to C2 (The Thermodynamic Challenge)

The Issue: You need a C2-haloindole, but standard EAS conditions exclusively yield C3-products.

Mechanistic Root Cause: Direct C2-electrophilic attack is energetically unfavorable compared to C3.[1] To hit C2, you must either block C3 or use a Directing Group (DG) that coordinates the catalyst to the C2 position.

The "Oxone Switch" Solution: Recent methodology utilizes the electronic properties of the N-protecting group to switch selectivity.

  • N-H or N-Alkyl Indoles: Favor C3 (Standard EAS).[1]

  • N-EWG (Electron Withdrawing Group) Indoles: Favor C2.[1][2]

Q: How do I force C2-chlorination without a metal catalyst? A: Use the Oxone-Halide protocol with an N-protecting group.[1]

  • Mechanism:[3][4][5][6][7][8][9] The N-EWG (e.g., Tosyl, Boc) destabilizes the transition state for C3 attack (dipole clash) and renders the C2 position more accessible for specific oxidative halogenation pathways.

Protocol (N-Tosyl Indole C2-Chlorination):

  • Substrate: N-Tosyl-indole.[1]

  • Reagents:

    
     (1.2 equiv), Oxone (1.2 equiv).[1]
    
  • Solvent: MeCN/Water (standard oxidative halogenation mix).[1]

  • Outcome: High selectivity for C2-Cl due to the N-EWG effect.[1]

Module 3: Accessing the Benzene Ring (C4-C7) via Biocatalysis

The Issue: Chemical halogenation of the benzene ring (C4-C7) is nearly impossible without pre-functionalization because the pyrrole ring is far more reactive.

The Solution: Flavin-Dependent Halogenases (FDHs) . These enzymes use a specific binding tunnel to present a specific carbon atom to the reactive hypohalous acid species, overriding inherent chemical reactivity.

Enzyme Selection Guide:

Target PositionRecommended EnzymeSource OrganismMechanism
C7 RebH / PrnA Lechevalieria aerocolonigenesFlavin-mediated oxidation of

to

, channeled to C7.[1]
C6 Thal Streptomyces sp.[1]Similar mechanism, distinct binding pocket orientation.[1]
C5 PyrH Streptomyces rugosporusHigh specificity for C5.[1]
C3 BrvH Brevundimonas balsanaRare FDH that prefers C3 (useful if chemical methods fail due to lability).[1]

Workflow Visualization:

IndoleHalogenation Start Target: Halo-Indole Decision1 Target Position? Start->Decision1 C3_Path C3 Position Decision1->C3_Path Most Reactive C2_Path C2 Position Decision1->C2_Path Harder Benz_Path C5/C6/C7 Position Decision1->Benz_Path Hardest Method_C3 Method: NBS/DMF (Kinetic Control) C3_Path->Method_C3 Method_C2 Method: N-Protection (EWG) + Oxone/Halide C2_Path->Method_C2 Method_Bio Method: Biocatalysis (RebH/Thal Enzymes) Benz_Path->Method_Bio Issue_Poly Issue: Poly-halogenation Method_C3->Issue_Poly Sol_Poly Fix: Dropwise Addn, -78°C, Stoichiometry < 1.0 Issue_Poly->Sol_Poly If detected

Caption: Decision matrix for selecting the correct halogenation methodology based on regiochemical targets.

Module 4: Troubleshooting FAQ

Q1: My reaction turns dark blue/black immediately. What happened? A: You likely formed Indigo or indefinite polymers.[1]

  • Cause: Acid-catalyzed dimerization.[1][10] If HBr/HCl is generated as a byproduct and not scavenged, it protonates the indole, initiating polymerization.

  • Fix: Add a weak base scavenger (e.g., solid

    
     or 2,6-lutidine) to the reaction mixture to neutralize acid byproducts in situ without quenching the halogenating agent.
    

Q2: I see a spot on TLC that is less polar than my product, but it reverts to starting material on the column. What is it? A: This is likely the 3-halo-indolenine (specifically if C3-substituted).[1]

  • Context: If you are halogenating a 3-substituted indole, the intermediate is a 3,3-disubstituted indolenine. It is unstable on silica (acidic) and can lose the halogen to revert or rearrange.[1]

  • Fix: Use neutral alumina for purification or reduce the indolenine immediately (e.g., with

    
    ) if the goal is a saturated indoline.
    

Q3: How do I remove the "Red Impurity"? A: The red impurity is often an oxidative dimer.

  • Fix: These are usually much more non-polar or drastically different in polarity.[1] Filtration through a short plug of activated charcoal/silica before attempting full column chromatography is highly effective.[1]

References
  • Regioselectivity in Indole Halogenation (C3 vs C2)

    • Title: Green Halogenation of Indoles with Oxone–Halide[1][11]

    • Source: J. Org.[1][12] Chem. 2023, 88, 15, 10654–10664

    • URL:[Link][1]

  • Biocatalytic Halogenation (FDHs)

    • Title: Mechanism of Action of Flavin-Dependent Halogenases[1]

    • Source: ACS C
    • URL:[Link][1]

  • General Indole Reactivity & NBS Protocols

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis[1][8][12]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Minimizing Side Reactions

    • Title: Strategies to avoid side reactions in indole functionaliz
    • Source: BenchChem Technical Support[4][10][13]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with Chloro-indoles

Welcome to our dedicated technical support center for navigating the complexities of palladium-catalyzed cross-coupling reactions with chloro-indole substrates. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of palladium-catalyzed cross-coupling reactions with chloro-indole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize these challenging yet crucial transformations. Here, we move beyond generic advice to provide in-depth, mechanistically-driven troubleshooting strategies and practical, field-tested protocols.

Introduction: The Challenge and Opportunity of Chloro-indoles

Chloro-indoles are valuable building blocks in medicinal chemistry and materials science. However, their successful functionalization via palladium-catalyzed cross-coupling is often hampered by the inherent properties of the chloro-indole scaffold. The relatively strong C-Cl bond, the electron-rich nature of the indole ring, and the presence of the acidic N-H proton can all contribute to sluggish reactions, low yields, and the formation of unwanted side products. This guide will equip you with the knowledge to overcome these hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are chloro-indoles considered challenging substrates for palladium-catalyzed cross-coupling?

A1: The primary challenge lies in the oxidative addition step of the catalytic cycle. The C-Cl bond is significantly stronger and less reactive than the corresponding C-Br or C-I bonds, making it more difficult for the palladium(0) catalyst to insert into the carbon-chlorine bond.[1] Additionally, the electron-rich indole ring can deactivate the palladium catalyst, and the acidic N-H proton can interfere with the catalytic cycle, particularly when strong bases are used.[1]

Q2: Should I protect the indole nitrogen (N-H) before attempting a cross-coupling reaction?

A2: The decision to protect the indole nitrogen is substrate and reaction-dependent. For many cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig aminations, N-protection can be beneficial. It can prevent N-arylation as a side reaction and improve the solubility of the substrate.[2] However, for some transformations, coupling of the unprotected indole is possible and even preferable to avoid additional synthetic steps.[1] If you are observing N-arylation or your starting material is poorly soluble, consider protecting the indole nitrogen with a group that is stable to the reaction conditions, such as Boc, SEM, or a simple alkyl group.

Q3: How do I choose the right palladium catalyst and ligand for my chloro-indole coupling?

A3: The choice of catalyst and ligand is critical for success. For activating the less reactive C-Cl bond, bulky and electron-rich phosphine ligands are generally required. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are excellent starting points for Suzuki and Buchwald-Hartwig reactions involving chloro-indoles.[3] For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst with a suitable phosphine ligand is typically employed.[4] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for coupling aryl chlorides. It is often necessary to screen a small library of ligands to identify the optimal one for a specific substrate and reaction.[3]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q1.1: I'm not seeing any conversion of my chloro-indole starting material. What are the first things I should check?

A1.1: When faced with a complete lack of reactivity, a systematic check of your reaction setup and reagents is the first and most critical step.

  • Inert Atmosphere: Ensure your reaction vessel was rigorously degassed and maintained under a positive pressure of an inert gas (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

  • Reagent Quality:

    • Solvents: Use anhydrous, degassed solvents. Residual water can hydrolyze organometallic reagents and interfere with the catalytic cycle.

    • Base: Ensure your base is fresh and anhydrous. Some bases, like sodium tert-butoxide, are very hygroscopic.

    • Organoboron Reagent (for Suzuki): Boronic acids can dehydrate to form boroxines, which can affect their reactivity. Ensure your boronic acid is of high quality.

Q1.2: I'm seeing some product formation, but the yield is very low. How can I improve the conversion?

A1.2: Low conversion suggests that your catalytic system is active but not efficient enough for the challenging chloro-indole substrate. Here are several parameters to optimize:

  • Ligand Choice: The ligand is arguably the most important factor. For chloro-indoles, bulky, electron-rich phosphine ligands are essential to promote the difficult oxidative addition step.

    • Recommendation: Screen a panel of ligands. For Suzuki and Buchwald-Hartwig reactions, start with Buchwald's biaryl phosphine ligands like SPhos and XPhos .[3] For Sonogashira couplings, consider ligands like P(t-Bu)3 .[4]

  • Temperature: Higher temperatures can often overcome the activation barrier for oxidative addition.

    • Recommendation: If your reaction is sluggish at a lower temperature (e.g., 80 °C), try increasing it to 100-120 °C. Be mindful of the stability of your substrates and reagents at higher temperatures.

  • Base: The choice and strength of the base are crucial.

    • For Suzuki: A moderately strong base like K3PO4 or Cs2CO3 is often a good starting point.

    • For Buchwald-Hartwig: A stronger base like NaOt-Bu or LHMDS is typically required.

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading (from 1-2 mol% to 5 mol%) can improve yields.

Problem 2: Side Reactions and Impurity Formation

Q2.1: I'm observing a significant amount of dehalogenated indole as a byproduct. How can I prevent this?

A2.1: Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings of aryl chlorides.[5] It typically arises from a competing reaction pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.

  • Hydride Source: The hydride can originate from various sources, including residual water, the solvent (especially alcohols), or the amine base in Buchwald-Hartwig reactions.

    • Recommendation:

      • Use scrupulously dry reagents and solvents.

      • If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like toluene or dioxane.

      • For Buchwald-Hartwig aminations, consider using a non-protic base like LHMDS.

  • Ligand Effects: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling.

    • Recommendation: Experiment with different ligands. Sometimes a slightly less electron-rich ligand can disfavor the formation of the palladium-hydride species.

Q2.2: In my reaction with an unprotected chloro-indole, I'm getting a mixture of C-arylated and N-arylated products. How can I improve the selectivity for C-arylation?

A2.2: The acidic N-H proton of the indole can compete with the chloro-position for reaction, leading to a mixture of products.[2]

  • N-Protection: The most straightforward solution is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). This will completely block the N-arylation pathway.

  • Reaction Conditions: If you wish to avoid a protection-deprotection sequence, you can try to optimize the reaction conditions to favor C-arylation.

    • Recommendation:

      • Base: Using a weaker base or a sterically hindered base may disfavor deprotonation of the indole nitrogen.

      • Ligand: The ligand can influence the regioselectivity. Screening different ligands may reveal one that favors C-arylation. For N-arylation of indoles, specific ligand/catalyst systems have been developed, so avoiding these conditions is a good starting point.[2]

Problem 3: Poor Reproducibility

Q3.1: My reaction works well sometimes but fails on other attempts. What could be causing this inconsistency?

A3.1: Poor reproducibility in palladium-catalyzed reactions often points to sensitivity to subtle variations in reaction conditions.

  • Atmosphere Control: Inconsistent removal of oxygen can lead to variable catalyst activity.

    • Recommendation: Standardize your degassing procedure. For example, use a consistent number of freeze-pump-thaw cycles or a consistent duration of sparging with an inert gas.

  • Reagent Purity: The purity of reagents, especially the palladium catalyst, ligand, and base, can vary between batches.

    • Recommendation: If possible, use reagents from the same batch for a series of experiments. If you suspect a reagent issue, try a fresh bottle from a reliable supplier.

  • Stirring: In heterogeneous reactions (e.g., with an insoluble base), the stirring rate can affect the reaction rate.

    • Recommendation: Use a consistent and vigorous stirring rate to ensure good mixing.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-indole

This protocol is a good starting point for the Suzuki-Miyaura coupling of a variety of chloro-indoles with arylboronic acids.

Reagents and Equipment:

  • Chloro-indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (3.0 equiv)

  • Anhydrous, degassed toluene/water (10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chloro-indole, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-indole

This protocol is a general starting point for the Buchwald-Hartwig amination of chloro-indoles with primary or secondary amines.

Reagents and Equipment:

  • Chloro-indole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%) or a suitable precatalyst

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the Pd(OAc)2, XPhos, and NaOt-Bu.

  • Add the degassed toluene and stir for 5-10 minutes at room temperature to pre-form the active catalyst.

  • Add the chloro-indole and the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)L2-Cl OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl Ar-Cl (Chloro-indole) ArCl->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Basics Verify Reagents & Inert Atmosphere Start->Check_Basics Optimize_Conditions Systematic Optimization Check_Basics->Optimize_Conditions Screen_Ligands Screen Ligands (e.g., SPhos, XPhos) Optimize_Conditions->Screen_Ligands Increase_Temp Increase Reaction Temperature Screen_Ligands->Increase_Temp Vary_Base Vary Base (Strength & Type) Increase_Temp->Vary_Base Increase_Loading Increase Catalyst Loading Vary_Base->Increase_Loading Success Improved Yield Increase_Loading->Success

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Doyle, A. G. et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group - UCLA. Retrieved from [Link]

  • CheRxiv. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Retrieved from [Link]

  • MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Hartwig, J. F. et al. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. J. Am. Chem. Soc., 127, 6944-6945. Retrieved from [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Retrieved from [Link]

  • PMC. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Retrieved from [Link]

  • PMC - NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1423–1426. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies on the oxidative addition of palladium(0) to β-chlorovinamidinium salts. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Retrieved from [Link]

  • MDPI. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NIH. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • PMC. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Retrieved from [Link]

  • PubMed. (2020). Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • NIH. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • PubMed. (n.d.). Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PMC - NIH. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Indole-3-Carboxylate Esters

[1] Current Status: Operational Topic: Purification Strategies & Troubleshooting Ticket ID: IND-PUR-003 Introduction: The "Polarity Paradox" Purifying polar indole-3-carboxylate esters presents a unique "polarity paradox...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Purification Strategies & Troubleshooting Ticket ID: IND-PUR-003

Introduction: The "Polarity Paradox"

Purifying polar indole-3-carboxylate esters presents a unique "polarity paradox" in organic synthesis. The indole core is electron-rich and prone to acid-catalyzed degradation, while the C-3 ester is susceptible to base-catalyzed hydrolysis. Furthermore, the N-H moiety acts as a hydrogen bond donor, causing severe "streaking" or "tailing" on standard silica gel.

This guide provides self-validating protocols to navigate these competing stabilities, ensuring high purity without sacrificing yield.

Module 1: Normal Phase (Silica) Chromatography

The Issue: Indole-3-carboxylates often streak on silica gel due to hydrogen bonding between the indole N-H and acidic silanol groups (


).
The Risk: 
Standard "anti-streaking" additives (like Triethylamine, 

) are basic. Indole-3-esters are highly susceptible to hydrolysis under basic conditions, converting your ester back to the carboxylic acid (which streaks even worse).
Protocol A: The "Pre-Buffered" Silica Method

Best for: Moderately polar esters prone to base hydrolysis.

Instead of adding base to the mobile phase (where it stays in contact with your product for hours), pretreat the silica.

  • Slurry Packing: Suspend silica gel in Hexanes/EtOAc containing 1%

    
    .
    
  • The Flush: Pour the slurry into the column and flush with 3 column volumes (CV) of pure solvent (no base).

    • Mechanism:[1][2][3] The amine neutralizes the most acidic silanol sites. The subsequent flush removes free amine, leaving a "deactivated" but neutral stationary phase.

  • Elution: Run your gradient using standard solvents (e.g., Hexane/EtOAc or DCM/MeOH) without additional base.

Protocol B: The DCM/MeOH/NH4OH System

Best for: Highly polar esters containing amine side chains.

If your compound contains a basic amine side chain, Protocol A is insufficient. You must use a mobile phase modifier.

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10:1 MeOH :

    
     (Ammonium Hydroxide, 30% aq)
    
  • Gradient: 0% to 20% Solvent B in Solvent A.

Critical Warning: Do not leave the product in the fraction tubes overnight. The residual ammonia will hydrolyze the ester. Evaporate fractions immediately at


.

Module 2: Reverse Phase (C18) Strategies

The Issue: When normal phase separation fails due to co-eluting polar impurities, C18 is the alternative. The Risk: Indole esters are stable in acidic buffers but degrade in basic buffers (pH > 8).

Data Comparison: Buffer Selection
Buffer SystempH RangeStability RiskStreaking RiskRecommendation
0.1% Formic Acid ~2.7LowLowPrimary Choice
10mM Ammonium Acetate ~6.8LowModerateSecondary Choice
0.1% Triethylamine ~10.5High (Hydrolysis) Very LowAVOID
0.1% TFA ~2.0Moderate (Acid Labile)LowUse only if Formic fails
Protocol C: The "Rapid-Gradient" C18 Method
  • Column: C18 (capped silanols preferred).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Loading: Dissolve sample in DMSO (minimum volume). Inject directly onto the column (Liquid Loading).

  • Gradient: 5% B to 95% B over 15 minutes.

    • Note: Indole esters are often UV active at 280 nm and 254 nm. Monitor 280 nm for higher specificity against non-indole impurities.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your compound's specific chemical properties.

PurificationLogic Start Crude Indole-3-Ester SolubilityCheck Is it soluble in Hexane/EtOAc or DCM? Start->SolubilityCheck SideChainCheck Does it have a Basic Amine Side Chain? SolubilityCheck->SideChainCheck Yes (Soluble) MethodC Protocol C: Reverse Phase (C18) 0.1% Formic Acid SolubilityCheck->MethodC No (Insoluble) HydrolysisCheck Is the Ester Sterically Hindered? SideChainCheck->HydrolysisCheck No (Neutral Indole) MethodB Protocol B: DCM/MeOH/NH4OH (Evaporate Fast!) SideChainCheck->MethodB Yes (Has Amine) MethodA Protocol A: Pre-Buffered Silica (Hex/EtOAc) HydrolysisCheck->MethodA No (Labile) MethodD Recrystallization (MeOH/H2O) HydrolysisCheck->MethodD Yes (Stable) MethodA->MethodC If Purity < 95%

Caption: Decision tree for selecting purification method based on solubility and functional group stability.

Troubleshooting & FAQ

Q1: My compound streaks on TLC even with 1% Et3N. What now?

A: If standard base modification fails, the streaking is likely due to the "polar impurity drag" rather than just silanol interaction.

  • Diagnosis: Run a 2D TLC.[4] Spot the compound, run it, dry the plate, rotate 90°, and run again.

    • Result: If the spot is off-diagonal, your compound is decomposing on the silica [1].[4]

  • Solution: Switch immediately to Reverse Phase (Protocol C) or use Alumina (Neutral) stationary phase, which is less acidic than silica.

Q2: I lost 40% of my mass after flash chromatography. Where did it go?

A: Check your waste fractions.

  • Scenario A (Hydrolysis): If you used base (Et3N/NH4OH), check the aqueous waste. The ester likely hydrolyzed to the carboxylic acid, which stuck to the top of the column or eluted in the solvent front.

  • Scenario B (Precipitation): If you did "Dry Loading" with silica, polar indoles can irreversibly adsorb to the dry silica.

  • Fix: For polar indoles, use Celite 545 for dry loading, not silica. Celite is inert and releases polar compounds more easily [2].

Q3: Can I recrystallize instead of running a column?

A: Yes, and it is preferred for stability.

  • Solvent System: Indole-3-esters crystallize well from Methanol/Water or Ethanol/Water .

  • Technique: Dissolve in hot MeOH. Add hot water dropwise until turbidity persists. Cool slowly to

    
    . This removes the unreacted indole starting material (which stays in the mother liquor) effectively [3].
    

References

  • Rochester University Dept. of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[5] Org.[5][6] Synth. 2025, 102, 276–302. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.[7][8] Plant Physiol. 91(1):9-12.[7] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Solutions for Substituted Indoles

Current Status: Online 🟢 Ticket Focus: Overcoming Poor Solubility in Synthesis & Purification Assigned Specialist: Senior Application Scientist Core Directive & Diagnostic Framework User Issue: "My substituted indole int...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Focus: Overcoming Poor Solubility in Synthesis & Purification Assigned Specialist: Senior Application Scientist

Core Directive & Diagnostic Framework

User Issue: "My substituted indole intermediate is a 'brick dust' solid. It crashes out during reaction, coats the catalyst, and streaks on silica during purification."

Root Cause Analysis: Substituted indoles—particularly those with halides at C4–C7 or aryl groups at C2/C3—suffer from aggressive


 stacking interactions and high crystal lattice energy. Standard organic solvents (DCM, EtOAc, Toluene) often fail to overcome the enthalpy of crystallization (

).

The Support Protocol: We do not simply "add more solvent." We engineer the Solvation Environment . Follow this tiered troubleshooting guide.

Module 1: Solvent System Engineering

The "Universal Solvent" Myth: DMSO and DMF are not always the answer. They are high-boiling and difficult to remove. For stubborn indoles, we utilize Fluorinated Alcohols .

High-Performance Solvent: Hexafluoroisopropanol (HFIP)

HFIP is a "magic bullet" for indole chemistry. Unlike DMSO (polar aprotic), HFIP is a strong Hydrogen-bond donor (


) but a poor nucleophile.
  • Mechanism: It disrupts the intermolecular H-bonding and

    
    -stacking aggregates of indoles.
    
  • Application: Use as a co-solvent (10–20% v/v) in DCM or Toluene for reactions and even chromatography.

Solvent Selection Data Table:

SolventBoiling Point (°C)Dipole Moment (D)Key Characteristic for IndolesRecommended Use
HFIP 581.96Strong H-bond donor; breaks aggregatesC-H activation, Oxidations, Chromatography additive
DMSO 1893.96High polarity; dissolves saltsS_NAr, Nucleophilic attack
NMP 2024.09High solvency power; thermally stableHigh-temp couplings (Suzuki/Buchwald)
TFE 741.81Milder analog of HFIPAcid-sensitive substrates
Diagnostic Workflow: Solvent Screening

Use this logic flow to select the correct solvent system for your reaction.

SolventSelection Start Start: Indole Insoluble in DCM/EtOAc CheckProt Is the Indole N-H Free? Start->CheckProt PolarAprotic Try NMP or DMAc (High T allowed) CheckProt->PolarAprotic No (N-R) HBondDonor Try HFIP or TFE Co-solvent (Breaks H-bonds) CheckProt->HBondDonor Yes (N-H) Micellar Switch to Micellar Catalysis (Surfactant/Water) PolarAprotic->Micellar Still Insoluble? HBondDonor->Micellar Still Insoluble?

Figure 1: Decision tree for selecting the optimal solvation strategy based on indole substitution.

Module 2: Reaction Optimization (The "Brick Dust" Fix)

When reactants do not dissolve, homogeneous catalysis (Pd/Ni) fails because the catalyst cannot access the oxidative addition site.

Strategy A: Surfactant-Mediated Chemistry (Micellar Catalysis)

Instead of fighting lipophilicity with organic solvents, embrace it using water and surfactants (e.g., TPGS-750-M or SDS).

  • The Fix: The insoluble indole migrates into the hydrophobic core of the micelle. The catalyst (highly lipophilic) also resides there, creating a high local concentration.

  • Protocol:

    • Dissolve surfactant (2 wt%) in degassed water.

    • Add insoluble indole and coupling partner.

    • Add catalyst (e.g., Pd(dtbpf)Cl2).

    • Stir vigorously. The "milk-like" emulsion facilitates reaction at room temperature or mild heat (45°C).

Strategy B: Transient Solubilizing Groups

If the N-H is free, it is a liability for solubility (H-bond donor).

  • Recommendation: Install a Boc (tert-butyloxycarbonyl) or Tos (Tosyl) group.

    • Why? It removes the H-bond donor and disrupts the crystal lattice symmetry, significantly lowering the melting point and increasing solubility in organic solvents.

    • Warning: Avoid simple Methyl/Benzyl if crystallinity is the issue; they often pack too well. Use "floppy" groups like Boc or SEM.

Module 3: Purification & Isolation[1][2]

User Issue: "I can't load my sample onto the column; it precipitates in the DCM/Hexane gradient."

Technique: Solid Loading (The Only Way)

Never attempt wet loading for insoluble indoles.

  • Dissolve: Use a "super solvent" (warm THF, Acetone, or even pure DCM/MeOH 9:1) to fully dissolve the crude.[1]

  • Adsorb: Add Celite 545 or Silica Gel (10x weight of crude).

  • Evaporate: Rotovap to dryness until you have a free-flowing powder.

  • Load: Pour this powder on top of your pre-packed column.

Technique: The "Crash and Filter" (Reprecipitation)

Avoid chromatography entirely if possible.

  • Dissolve crude in minimal hot DMSO or NMP .

  • Dropwise addition into a large volume of vigorously stirring Water or MeOH (depending on impurity profile).

  • The indole product (highly lipophilic) will precipitate; polar impurities (catalyst, salts) stay in solution.

  • Filter and wash.[2]

Frequently Asked Questions (FAQ)

Ticket #402: "Can I use HFIP in a base-mediated reaction?"

  • Support: Caution is advised.[3][4][5] HFIP is slightly acidic (

    
    ).[5] Strong bases (NaH, KOtBu) will deprotonate the solvent, quenching the base. Use weak inorganic bases (
    
    
    
    ,
    
    
    ) or switch to TFE (
    
    
    ) if HFIP consumes your base.

Ticket #405: "My Suzuki coupling turns black and stops at 20% conversion."

  • Support: This is likely "catalyst coating." The product precipitates onto the Pd-particles.

  • Fix: Switch to Micellar conditions (Strategy A above) or use a Phase Transfer Catalyst (TBAB) in a Toluene/Water biphasic system. The PTC coats the solid surface, aiding dissolution.

Ticket #409: "How do I remove high-boiling solvents like NMP/DMSO after the reaction?"

  • Support: Do not distill (requires high heat).

  • Protocol: Perform a "Lyophilization Workup." Dilute the reaction mixture with water (1:10) and freeze-dry (lyophilize). Alternatively, for NMP: Wash the organic layer with 5% LiCl (aq) x 3. The LiCl disrupts the NMP-Water azeotrope and pulls NMP into the aqueous phase.

References

  • HFIP in Catalysis: Colomer, I., et al. "Hexafluoroisopropanol as a highly versatile solvent." Chemical Reviews, 2017.[3]

  • Surfactant Chemistry: Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2008.[6]

  • Solid State Coupling: Friščić, T., et al. "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides." Journal of Organic Chemistry, 2021.[7]

  • Protecting Group Strategy: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014.

  • Indole Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

Sources

Troubleshooting

refining reaction conditions for late-stage indole modification

Technical Support Center: Late-Stage Indole Modification Status: Active Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Topic: Refining Reaction Conditions for Late-Stage Indole Functionalization Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Late-Stage Indole Modification

Status: Active Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Topic: Refining Reaction Conditions for Late-Stage Indole Functionalization

Introduction: The Indole Paradox

Welcome to the technical support hub. If you are here, you likely know the "Indole Paradox": Indoles are electron-rich and inherently reactive, yet they are notoriously difficult to functionalize selectively at late stages of synthesis. The natural C3-nucleophilicity often overrides attempts at C2 or benzenoid (C4–C7) modification, and the N1 lone pair is a frequent culprit in catalyst poisoning.

This guide moves beyond textbook definitions to address the failure modes of these reactions. We focus on three critical pillars: Regioselectivity Control , Solvent Engineering (The HFIP Effect) , and Radical-Mediated (Minisci) Precision .

Module 1: Troubleshooting Regioselectivity (The "Wrong Carbon" Problem)

User Query: "I am trying to arylate my tryptophan derivative at C2, but I keep getting C3 isomers or recovered starting material. Standard Pd-catalysis isn't working."

Diagnostics: The indole C3 position is the electronic "path of least resistance" (Electrophilic Aromatic Substitution - EAS). To hit C2, you must override this inherent bias using Directing Groups (DGs) or Radical Mechanisms .

Decision Matrix: Targeting the Right Carbon

IndoleSelectivity Start Target Position? C3 C3 Position (Natural Nucleophile) Start->C3 Electrophilic Attack C2 C2 Position (Steric/Directing Required) Start->C2 C-H Activation / Radical Benz Benzenoid Ring (C4-C7) Start->Benz Specific DG / Borylation C3_Method Friedel-Crafts Standard EAS C3->C3_Method C2_Method1 Directing Group (DG) (e.g., Pyridyl, Amide) C2->C2_Method1 Pd/Rh Catalysis C2_Method2 Minisci Reaction (Radical Attack) C2->C2_Method2 Photoredox Benz_C4 C4: C3-Tethered DG (e.g., TfNH-) Benz->Benz_C4 Benz_C7 C7: N-Directed (e.g., Pivaloyl/Ir-Cat) Benz->Benz_C7

Caption: Figure 1. Strategic decision tree for overriding innate indole reactivity profiles.

Protocol 1.1: C2-H Arylation via Chelation Control

Use this when you can install a removable directing group (e.g., 2-pyridyl or acetyl).

  • The Fix: Use a weak base to prevent deprotonation of the N-H (if unprotected) or protect N1 to prevent catalyst sequestration.

  • Catalyst System: Pd(OAc)₂ is standard, but Pd(TFA)₂ is often superior for electron-deficient indoles due to higher electrophilicity.

ParameterStandard Condition (Fail)Optimized Condition (Success) Why?
Solvent DMF or DMSOToluene/Pivalic Acid (4:1) Pivalic acid acts as a proton shuttle (CMD mechanism).
Oxidant Cu(OAc)₂AgOAc or Ag₂CO₃ Silver salts sequester halides and prevent Pd poisoning.
Temperature 80°C110–130°C C2-H activation has a high energetic barrier compared to C3-EAS.

Module 2: The "HFIP Effect" in C-H Activation

User Query: "My Pd-catalyzed olefination works on simple indoles but fails completely on my complex late-stage intermediate. The catalyst turns into palladium black immediately."

Diagnostics: Complex substrates often contain Lewis basic heterocycles that bind Pd(II), shutting down the catalytic cycle. Standard polar solvents (DMF, DMSO) exacerbate this by competing for coordination sites.

The Solution: Hexafluoroisopropanol (HFIP) HFIP is not just a solvent; it is a "liquid ligand."

  • H-Bonding: It hydrogen-bonds to the substrate's Lewis basic sites, shielding them from the catalyst.

  • Solubility: It dissolves the cationic Pd species required for C-H activation.

  • Stability: It prevents Pd aggregation (black precipitate).

Protocol 2.1: HFIP-Mediated C-H Olefination

Reference: Maiti et al. (Chem. Sci., 2021)

  • Substrate: 0.1 mmol Indole substrate.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: Ac-Gly-OH (Mono-N-protected amino acid) (20 mol%). Crucial for proton transfer.

  • Olefin: Acrylate or Styrene (1.5 equiv).

  • Oxidant: AgOAc (2.0 equiv).

  • Solvent: HFIP (1.0 mL) . Do not dilute with other solvents.

  • Conditions: Stir at room temperature to 60°C (mild heating).

Observation: The reaction mixture should remain a homogeneous dark solution. If Pd black forms, add 1 equiv of acetic acid.

Module 3: Radical Functionalization (Minisci Reaction)

User Query: "I'm using the Minisci reaction to alkylate at C2. It works, but I get a mixture of mono-, di-, and tri-alkylated products."

Diagnostics: Radical additions are highly reactive. Once an alkyl group is added, the product is often more electron-rich than the starting material, inviting a second attack.

The Fix:

  • Protonation Control: Run the reaction in acidic media (TFA or aqueous acid). The protonated indole is electron-deficient, deactivating it slightly to prevent over-reaction, but the radical (nucleophilic) still attacks the C2 position (which has the highest coefficient in the LUMO of the protonated species).

  • Radical Flux: Use Photoredox catalysis instead of thermal peroxide methods to control the concentration of radicals.

Diagram: The Radical Selectivity Cycle

MinisciCycle cluster_selectivity Why C2? Indole Indole Substrate IndoleH Protonated Indole (Activated Electrophile) Indole->IndoleH + Acid (TFA) Intermediate Radical Cation Intermediate (C2) IndoleH->Intermediate + R• (Attacks C2) Radical Alkyl Radical (R•) Product C2-Alkylated Indole Intermediate->Product - H• / Oxidation SelectivityNote C2 radical intermediate is stabilized by benzylic resonance

Caption: Figure 2. Acid-mediated Minisci cycle favoring C2-selectivity via protonated intermediates.

Module 4: Benzenoid Functionalization (The "Impossible" C4)

User Query: "I need to functionalize the C4 position. C2 and C3 are blocked, but the catalyst hits C7 or N1."

Diagnostics: C4 is the most difficult position due to the peri-interaction with C3. You cannot rely on electronic bias; you must use geometric constraint .

The Solution: The "U-Turn" Directing Group To hit C4, you need a directing group at C3 that "reaches back" to C4.

  • Key Reagent: TfNH- (Triflylamide) at the C3 position (e.g., Tryptamine derivatives).

  • Mechanism: The bulky sulfonyl group forces the Pd to swing toward C4 to relieve steric strain during the palladation step.

Protocol 4.1: C4-H Olefination (Jia Protocol)

Reference: Jia et al. (Angew. Chem., 2009)

  • Substrate: N-Boc-Tryptophan derivative (with free N-H indole? No, protect N1 with TIPS to force C4 selectivity).

    • Note:N1-TIPS protection is mandatory. If N1 is free, N-palladation occurs.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Oxidant: AgOAc (2.0 equiv) + Benzoquinone (0.5 equiv).

  • Solvent: Toluene (0.1 M).

  • Temp: 90–100°C under Air or O₂ balloon.

Troubleshooting Checklist:

References

  • Regioselectivity Reviews

    • Joucla, L., & Djakovitch, L. (2009). Transition Metal-Catalysed, Direct and Site-Selective N1-, C2- or C3-Arylation of the Indole Nucleus.

    • Leow, D., Li, G., Mei, T.-S., & Yu, J.-Q. (2012).[1] Activation of Remote meta-C–H Bonds Assisted by an End-on Template.

  • HFIP Solvent Effects

    • Bhattacharya, T., Ghosh, A., & Maiti, D. (2021).[2][3] Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation.[2]

    • Colobert, F., & Wencel-Delord, J.[2] (2020).[3] A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.

  • Minisci & Radical Chemistry

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.

    • Duncombe, B. J., et al. (2005).[4] Selectivity in the Minisci Reaction.

  • C4 Functionalization

    • Wang, C., et al. (Jia Group). (2016).[5][6] Palladium-Catalyzed C4-H Olefination of Tryptophan Derivatives. [J. Org.[2][7] Chem.]([Link])

  • Baran Lab Protocols (Indole Synthesis/Functionalization)

    • Richter, J. M., et al. (2007). Direct Synthesis of Indoles from Amides.

    • Baran, P. S., et al.[8][9] (2015).[4] Ligand-Controlled C–H Borylation.

Sources

Optimization

method refinement for consistent batch-to-batch indole synthesis

Topic: Method Refinement for Consistent Batch-to-Batch Indole Synthesis Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Introduction: The Philosophy of Consistency Welcome to the Indole Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Consistent Batch-to-Batch Indole Synthesis Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Introduction: The Philosophy of Consistency

Welcome to the Indole Synthesis Technical Support Center. In drug discovery, the indole scaffold is privileged but notoriously temperamental during scale-up. Inconsistencies often arise not from "bad chemistry," but from a lack of control over Critical Process Parameters (CPPs) .

This guide moves beyond standard literature procedures to address the hidden variables—thermodynamics, mixing dynamics, and catalytic integrity—that cause batch failure. We focus on two dominant methodologies: the Fischer Indole Synthesis (for robust, multi-kilo scale) and the Larock Indolization (for complex, functionalized scaffolds).

Module 1: The Fischer Indole Synthesis (Thermal & Acid Control)

Context: The Fischer synthesis is the industrial workhorse, but it is prone to "runaway" exotherms and "tarring" (oligomerization) if the hydrazine/ketone ratio and acid strength are not balanced.

Troubleshooting Guide

Q: My reaction mixture turns into a black, intractable tar within minutes of heating. What happened? A: You likely triggered a thermal runaway combined with polymerization. [1]

  • The Cause: The formation of the hydrazone is exothermic, and the subsequent [3,3]-sigmatropic rearrangement requires high activation energy.[1] If you mix all reagents at room temperature and heat rapidly, the exotherm from hydrazone formation spikes the internal temperature, causing the indole product to polymerize under acidic conditions.

  • The Fix:

    • Pre-form the Hydrazone: Stir the hydrazine and ketone at low temperature (0–10 °C) first. Verify consumption of hydrazine by TLC/LCMS.

    • Controlled Acid Addition: Do not add the catalyst (e.g.,

      
      , PPA) all at once. Use a dosing pump to add the acid to the pre-formed hydrazone at reflux, or conversely, add the hydrazone to hot acid (inverse addition) to maintain a low steady-state concentration of the reactive intermediate.
      

Q: My yields are inconsistent (30% – 70%) between batches using the same Lewis Acid (


). 
A: Check your moisture content and "melt" homogeneity. 
  • The Cause:

    
     is extremely hygroscopic.[1] "Wet" catalyst hydrolyzes the imine intermediate back to the ketone.[1] Furthermore, in solvent-free "melt" conditions, mass transfer is poor.
    
  • The Fix:

    • Dry the Catalyst: Fuse

      
       under high vacuum before use or use a high-boiling solvent (e.g., dichlorobenzene) to azeotropically remove water.[1]
      
    • Switch Acids: For electron-poor hydrazines, switch to Methanesulfonic acid (

      
      )/
      
      
      
      . This "Eaton’s Reagent" analog provides a powerful dehydrating medium that drives the equilibrium toward the ene-hydrazine.[1]
Workflow Visualization: The Fischer Decision Tree

FischerOptimization Start Start: Aryl Hydrazine + Ketone Hydrazone Step 1: Hydrazone Formation (Low Temp, Neutral/Mild Acid) Start->Hydrazone Controlled Addition CheckEWG Substrate Check: Electron Withdrawing Groups? Hydrazone->CheckEWG RouteA Route A: Strong Acid (PPA/H2SO4) High Temp (>100°C) CheckEWG->RouteA Yes (Deactivated) RouteB Route B: Lewis Acid (ZnCl2) Solvent: Toluene/Xylene CheckEWG->RouteB No (Activated) Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Determining Step) RouteA->Sigmatropic Protonation of enamine RouteB->Sigmatropic Coordination to N AmmoniaLoss Elimination of NH3 (Aromatization) Sigmatropic->AmmoniaLoss Indole Final Indole Product AmmoniaLoss->Indole

Figure 1: Decision matrix for selecting acid catalysts based on substrate electronics to prevent batch failure.

Module 2: Palladium-Catalyzed Synthesis (Larock Indolization)

Context: The Larock heteroannulation (o-iodoaniline + internal alkyne) offers high regioselectivity but is sensitive to catalyst poisoning and stoichiometry.[1]

Troubleshooting Guide

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You likely have "Palladium Black" precipitation due to ligand oxidation or lack of chloride ions. [1]

  • The Cause: The catalytic cycle requires chloride ions (usually LiCl) to stabilize the cationic Pd(II) intermediate and facilitate the ligand exchange.[1] Without sufficient

    
    , or if oxygen enters the system oxidizing the phosphine ligands, the Pd aggregates and deactivates.
    
  • The Fix:

    • The "LiCl Effect": Ensure you are using exactly 1.0 equivalent of LiCl .[1]

      • Too little: Unstable Pd intermediate.

      • Too much: The excess

        
         inhibits the alkyne insertion step by saturating the coordination sphere.
        
    • Degassing: Sparge solvents with Argon for 20 minutes. Pd(0) is oxygen-sensitive.[1]

Q: I am seeing "Reverse Regioselectivity" (bulky group at C2 instead of C3). A: This is a steric clash issue during the carbopalladation step.

  • The Mechanism: Standard Larock conditions place the larger alkyne substituent at the C3 position (beta to the nitrogen).[1] However, if the alkyne is extremely bulky (e.g., t-butyl) or the phosphine ligand is massive, the Pd prefers to bond to the less hindered carbon, flipping the selectivity.

  • The Fix: Switch to a "Ligandless" protocol (Pd(OAc)2, NaHCO3, TBACl) to reduce steric bulk around the metal center, allowing inherent electronics to dictate regioselectivity.

Data: Optimization of Additives

The following table summarizes the impact of additives on the yield of a standard Larock coupling (o-iodoaniline + diphenylacetylene).

VariableConditionYield (%)Observation
Base

88%Standard choice.[1] Good balance of basicity.
Base

92%Excellent for sensitive substrates; milder.
Base

45%Too weak; often leads to incomplete cyclization.
Additive LiCl (1.0 eq) 95% Optimal. Stabilizes Pd-intermediate.
Additive LiCl (5.0 eq)60%Inhibits alkyne insertion (saturation).[1]
Additive None30%Rapid catalyst decomposition (Pd black).[1]
Mechanism Visualization: The Larock Cycle Failure Points

LarockCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord Alkyne Death FAILURE: Pd Black Formation OxAdd->Death No LiCl / O2 Leak Insertion Carbopalladation (Regio-determining) Coord->Insertion Sterics Control N_Attack Nitrogen Displacement of Halide Insertion->N_Attack Base Required RedElim Reductive Elimination (Indole Release) N_Attack->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: The Larock Catalytic Cycle. Note the critical role of LiCl in preventing the "Death" pathway after oxidative addition.[1]

Module 3: Purification & Isolation Strategy

Q: My indole co-elutes with the starting aniline. How do I separate them? A: Exploit the acidity difference.

  • Technique: Indoles are very weak acids (

    
    ), while anilines are basic.
    
    • Dissolve the crude mixture in Ethyl Acetate.[1]

    • Wash with 1M HCl .[1] The aniline will protonate and move to the aqueous layer.[1] The indole (neutral under these conditions) remains in the organic layer.[1]

    • Warning: Do not use strong acids if your indole is acid-sensitive (see Module 1).[1]

References

  • Review of Fischer Indole Mechanism & Failures

    • Title: Why Do Some Fischer Indoliz
    • Source:Journal of Organic Chemistry (via NIH/PMC)
    • URL:[Link]

  • Larock Indole Synthesis Original Protocol

    • Title: Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1]

    • Source:Journal of the American Chemical Society / Duke Vertices Review[1]

    • URL:[Link]

  • Scale-Up & Green Chemistry Adaptations

    • Title: Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction.[1]

    • Source:Green Chemistry (RSC)[1]

    • URL:[Link]

  • Optimization of Larock Conditions (LiCl Effect)

    • Title: A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.[1]

    • Source:PMC / NIH
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 5-Bromoindole vs. 5-Chloroindole

[1][2][3][4] Executive Summary In the strategic design of indole-based therapeutics, the choice between 5-bromoindole and 5-chloroindole is rarely arbitrary. It is a trade-off between reactivity kinetics and atom economy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

In the strategic design of indole-based therapeutics, the choice between 5-bromoindole and 5-chloroindole is rarely arbitrary. It is a trade-off between reactivity kinetics and atom economy/stability .[1][2]

  • 5-Bromoindole is the "Discovery Workhorse."[1][2] It offers a weaker C-X bond (

    
     kcal/mol), enabling rapid oxidative addition in palladium-catalyzed couplings and facile lithium-halogen exchange at cryogenic temperatures.[1][2] It is the preferred starting material for library generation where reaction success rate is prioritized over cost.[1][2]
    
  • 5-Chloroindole is the "Process Challenger."[1][2] With a stronger C-X bond (

    
     kcal/mol), it is significantly more resistant to oxidative addition, often requiring specialized electron-rich ligands (e.g., Buchwald precatalysts) or higher temperatures.[1] However, it offers superior metabolic stability and lower molecular weight, making it a valuable final scaffold rather than just a transient intermediate.[1]
    

This guide analyzes the mechanistic divergence of these two halogens to support evidence-based reagent selection.

Fundamental Properties & Energetics[3][5][6]

The reactivity difference is rooted in the bond dissociation energy (BDE) and the carbon-halogen bond length. The C5 position of the indole ring is electron-rich relative to the benzene ring of a standard aryl halide, but the inductive effects of the nitrogen atom still play a role.

Table 1: Physicochemical Comparison
Property5-Bromoindole5-ChloroindoleImpact on Reactivity
C-X Bond Energy (BDE) ~81 kcal/mol (Aryl-Br)~96 kcal/mol (Aryl-Cl)Primary Differentiator. Br allows faster oxidative addition.[1][2]
Bond Length (C-X) ~1.89 Å~1.74 ÅLonger bond in Br correlates with higher lability.
Van der Waals Radius 1.85 Å1.75 ÅBr creates slightly more steric bulk, affecting ortho-functionalization.[1][2]
Electronegativity (Pauling) 2.963.16Cl is more electron-withdrawing, slightly deactivating the ring more than Br.
pKa (N-H) ~16.9~16.7Minimal difference; both require protection for strong base chemistry.[1][2]

Technical Insight: The ~15 kcal/mol difference in BDE is the energetic barrier that dictates why 5-bromoindole reacts with generic Pd(PPh


)

, while 5-chloroindole often remains inert under identical conditions [1].

Deep Dive: Palladium-Catalyzed Cross-Coupling[2][3][4][7][8]

The most common application for 5-haloindoles is scaffold diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Mechanism: The Oxidative Addition Bottleneck

The rate-limiting step for 5-chloroindole is Oxidative Addition (OA) . The Pd(0) species must insert into the C-Cl bond.

  • 5-Bromoindole: The activation energy (

    
    ) for OA is low.[1][2] Standard phosphines (triphenylphosphine) are sufficient to stabilize the Pd(II) intermediate.[1][2]
    
  • 5-Chloroindole: The

    
     is high.[1][2] To overcome this, one must use electron-rich, bulky ligands  (e.g., SPhos, XPhos, or NHCs).[1] These ligands increase the electron density on the metal center, making it more nucleophilic and capable of breaking the strong C-Cl bond [2].
    
Visualization: Catalytic Energy Landscape

The following diagram illustrates the kinetic divergence in the catalytic cycle.

Pd_Cycle cluster_OA Oxidative Addition (Rate Limiting Step) Pd0 Pd(0) Active Catalyst Complex_Br Pd(II)-Br Intermediate (Fast Formation) Pd0->Complex_Br Low Ea (5-Bromo) Complex_Cl Pd(II)-Cl Intermediate (Slow/High Barrier) Pd0->Complex_Cl High Ea (5-Chloro) Requires SPhos/XPhos Transmet Transmetallation (Boronic Acid/Amine) Complex_Br->Transmet Complex_Cl->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration

Figure 1: Comparative catalytic cycle showing the oxidative addition energy barrier difference between 5-bromo and 5-chloro substrates.

Deep Dive: Lithium-Halogen Exchange (Li-X)[3][4][9]

When synthesizing complex intermediates, researchers often use Lithium-Halogen exchange to generate a nucleophilic carbon at the C5 position.[1]

The Selectivity Switch
  • 5-Bromoindole: Reacts rapidly with t-BuLi (2 equiv) at -78°C. The exchange rate (

    
    ) is orders of magnitude faster than the deprotonation rate (
    
    
    
    ) of the C2-H or protected N-H.
  • 5-Chloroindole: The C-Cl bond is too strong for efficient exchange at -78°C. Attempting to force the reaction by raising the temperature (>-40°C) often leads to competitive lithiation (ortho-lithiation at C4 or C6) or deprotonation at C2, resulting in a mixture of regioisomers [3].

Visualization: Lithiation Decision Tree

Lithiation_Logic Start Start: 5-Haloindole Choice Halogen Type? Start->Choice Path_Br 5-Bromo Choice->Path_Br Path_Cl 5-Chloro Choice->Path_Cl Reagent_Br Reagent: t-BuLi Temp: -78°C Path_Br->Reagent_Br Reagent_Cl Reagent: n-BuLi/t-BuLi Temp: > -40°C Path_Cl->Reagent_Cl Result_Br Clean C5-Li Species (Kinetic Control) Reagent_Br->Result_Br Fast Exchange Result_Cl Mixture: C5-Li + C2-Li + Benzyne Reagent_Cl->Result_Cl Slow Exchange Side Reactions

Figure 2: Decision logic for Lithium-Halogen exchange. 5-Bromoindole allows kinetic control; 5-Chloroindole risks regioselectivity issues.[1][2]

Experimental Protocols

The following protocols demonstrate the operational differences required for each substrate.

Protocol A: Suzuki Coupling (5-Bromoindole)

Standard conditions suitable for library synthesis.[1]

  • Preparation: In a reaction vial, combine 5-bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst: Add Pd(dppf)Cl

    
     (3-5 mol%). Note: Simple ligands like dppf or PPh
    
    
    
    work well.[1][2]
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Reaction: Heat to 80°C for 4-6 hours.

  • Validation: Monitor by LCMS. The weaker C-Br bond allows full conversion at moderate temperatures.[1]

Protocol B: Suzuki Coupling (5-Chloroindole)

Modified conditions required to activate the stronger C-Cl bond.

  • Preparation: Combine 5-chloroindole (1.0 equiv), arylboronic acid (1.5 equiv), and K

    
    PO
    
    
    
    (2.0 equiv). Note: Stronger base often helps.[1][2]
  • Catalyst: Use Pd

    
    (dba)
    
    
    
    (2 mol%) and XPhos or SPhos (4-8 mol%).
    • Why: The biaryl dialkylphosphine ligands (Buchwald ligands) are essential to facilitate the difficult oxidative addition step [4].

  • Solvent: n-Butanol or Toluene/Water (requires higher boiling point solvents).[1][2]

  • Reaction: Heat to 100-110°C for 12-18 hours.

  • Validation: Expect slower kinetics. If conversion stalls, add fresh catalyst/ligand stock solution.[1]

Decision Matrix: When to Use Which?

ScenarioRecommended AnalogRationale
Early Discovery / HTS 5-Bromoindole Reliability is paramount. The chemistry works under "standard" conditions, minimizing troubleshooting time.
Late-Stage Scale Up 5-Chloroindole If the coupling works, Cl is cheaper (atom economy) and the final product is often more metabolically stable.
Lithiation Required 5-Bromoindole 5-Cl is practically unusable for clean C5-lithiation without complex trans-metalation strategies.[1][2]
Sequential Coupling Both Use 5-Bromo-4-chloroindole to selectively couple at C5 (Br) first, leaving C4 (Cl) for a second, harsher reaction.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[2]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

Sources

Comparative

comparative analysis of different synthetic routes to polysubstituted indoles

Executive Summary The indole scaffold is the "privileged structure" of medicinal chemistry, serving as the core for thousands of alkaloids and pharmaceutical agents (e.g., Sumatriptan, Indomethacin). However, the "best"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is the "privileged structure" of medicinal chemistry, serving as the core for thousands of alkaloids and pharmaceutical agents (e.g., Sumatriptan, Indomethacin). However, the "best" synthetic route is strictly contextual.

This guide objectively compares three dominant methodologies for constructing polysubstituted indoles:

  • Fischer Indole Synthesis: The robust, acid-catalyzed benchmark.

  • Larock Heteroannulation: The palladium-catalyzed precision tool.

  • Rh(III)-Catalyzed C–H Activation: The atom-economic, directing-group strategy.

Key Takeaway: Choose Fischer for scale-up of simple 2,3-alkyl indoles; Larock for convergent assembly of complex pharmaceutical intermediates requiring strict regiocontrol; and Rh(III) for late-stage functionalization and high atom economy.

Part 1: The Classical Benchmark – Fischer Indole Synthesis

Despite its age (1883), the Fischer synthesis remains the industrial standard for non-sensitive substrates due to the low cost of reagents (arylhydrazines and ketones).

Mechanism & Causality

The reaction proceeds via a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate.

  • Critical Insight: The reaction generates ammonia (

    
    ) as a byproduct. In unbuffered systems, this basic byproduct can poison acid catalysts. Therefore, stoichiometric acids (e.g., PPA, ZnCl
    
    
    
    ) or continuous removal of ammonia is often required.
Experimental Protocol: Synthesis of 2,3-Dimethylindole

Target: Rapid access to 2,3-disubstituted core.[1][2]

  • Reagents: Phenylhydrazine (1.0 eq), 2-Butanone (1.0 eq), Polyphosphoric Acid (PPA).

  • Setup: Charge a 3-neck round-bottom flask with PPA (10 g per 1 g reactant). Heat to 100°C under mechanical stirring.

  • Addition: Add the phenylhydrazine/2-butanone mixture dropwise. Note: The exotherm is significant; control addition rate to maintain <110°C.

  • Workup: Pour the hot syrup onto crushed ice/water (rapid quenching prevents polymerization). Neutralize with 10% NaOH. Filter the precipitate.[3]

  • Purification: Recrystallization from ethanol/water.

Performance Data:

  • Yield: 75–82%

  • Regioselectivity: Poor for unsymmetrical ketones (gives mixture of 2,3-dimethyl and 3-ethyl isomers if 2-butanone is used, though 2,3-dimethyl predominates).

Part 2: The Modern Standard – Larock Heteroannulation

The Larock synthesis (1991) revolutionized indole chemistry by allowing the convergent coupling of 2-iodoanilines with internal alkynes. It is the method of choice when regioselectivity is paramount.

Mechanism & Causality

The cycle involves oxidative addition of Pd(0) to the aryl iodide, followed by alkyne insertion.

  • Critical Insight: The regiochemistry is dictated by sterics. The aryl group of the aniline ends up adjacent to the larger group on the alkyne (C2 position), while the smaller group ends up at C3.

  • Role of Additives: The addition of LiCl or

    
    -Bu
    
    
    
    NCl is mandatory. Chloride ions stabilize the cationic palladium intermediate, preventing catalyst decomposition.
Experimental Protocol: Synthesis of 2,3-Diphenylindole

Target: High-purity synthesis with perfect regiocontrol.[4][5]

  • Reagents: 2-Iodoaniline (1.0 mmol), Diphenylacetylene (1.2 mmol), Pd(OAc)

    
     (5 mol%), Na
    
    
    
    CO
    
    
    (2.0 eq), LiCl (1.0 eq).
  • Solvent: DMF (anhydrous).

  • Setup: Flame-dried Schlenk tube under Argon.

  • Procedure: Combine solids, evacuate/backfill with Argon (3x).[6] Add DMF. Heat to 100°C for 12 hours.

  • Workup: Dilute with diethyl ether, wash with water (to remove DMF/LiCl). Dry organic phase over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Performance Data:

  • Yield: 88–94%

  • Regioselectivity: >98:2 (Single isomer typically observed).

Part 3: The Atom-Economic Frontier – Rh(III) C–H Activation

This method utilizes


 catalysts to activate the C–H bond of an aniline derivative (often using an N-nitroso or hydrazine directing group) and couple it with an alkyne.[7]
Mechanism & Causality

Unlike Pd-catalysis which requires a pre-installed halogen (waste), this method uses an "internal oxidant" strategy.

  • Critical Insight: The N-N bond of the directing group (e.g., N-nitrosoaniline) acts as the oxidant.[7][8] After C-H activation and alkyne insertion, the N-N bond cleaves to regenerate the active Rh(III) species, releasing only N

    
     or H
    
    
    
    O rather than stoichiometric metal salts.
Experimental Protocol: Redox-Neutral Synthesis

Target: Green synthesis of 2,3-substituted indoles.[2][9]

  • Reagents: N-Nitroso-N-phenylamine (1.0 eq), Diphenylacetylene (1.1 eq), [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%), AgSbF
    
    
    (10 mol%), Cu(OAc)
    
    
    (10 mol% - catalytic oxidant).
  • Solvent: 1,2-Dichloroethane (DCE) or MeOH.

  • Procedure: Mix in a sealed tube under air (robust catalyst). Stir at 100°C for 4 hours.

  • Workup: Filter through a Celite pad.[6] Concentrate filtrate.

  • Purification: Silica gel chromatography.

Performance Data:

  • Yield: 78–85%

  • Atom Economy: Superior (Loss of H

    
    O/N
    
    
    
    vs. NaI/HBr in Larock).

Comparative Analysis

Table 1: Performance Metrics Summary
FeatureFischer Synthesis Larock Annulation Rh(III) C-H Activation
Primary Bond Formation C3–C3a (Sigmatropic)C2–C3 (Insertion)C2–C3 (C-H Activation)
Substrate Requirement Arylhydrazine + Ketoneo-Iodoaniline + AlkyneN-Directing Aniline + Alkyne
Regioselectivity Low to Moderate (substrate dependent)Excellent (Steric control)High (Directing group control)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, nitriles)Moderate (Oxidant sensitive)
Atom Economy Moderate (NH

loss)
Low (Stoichiometric salt waste)High (Internal oxidant)
Cost $ (Low)

$ (Pd + Ligands)

(Rh catalyst)
Scalability High (Kg scale easy)Moderate (Cost prohibitive)Low (Catalyst load)

Visualization of Pathways[1]

Diagram 1: Decision Matrix for Route Selection

Caption: Logical flow for selecting the optimal synthetic route based on substrate constraints.

IndoleDecisionTree Start Start: Target Indole Structure Is23Disub Is it 2,3-disubstituted? Start->Is23Disub SensitiveGroups Are there acid-sensitive groups (Acetals, Boc, etc.)? Is23Disub->SensitiveGroups Yes Fischer Route A: Fischer Synthesis (Low Cost, Robust) Is23Disub->Fischer No (Simple Indole) Scale Is this >100g scale? SensitiveGroups->Scale No Larock Route B: Larock Annulation (High Precision) SensitiveGroups->Larock Yes HalogenAvailable Is o-Haloaniline available? HalogenAvailable->Larock Yes RhCH Route C: Rh(III) C-H Activation (Green/Atom Economy) HalogenAvailable->RhCH No (Use Aniline) Scale->HalogenAvailable No Scale->Fischer Yes

Diagram 2: Larock Catalytic Cycle

Caption: The Pd(0)/Pd(II) cycle showing the critical migratory insertion step determining regioselectivity.

LarockCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insertion Migratory Insertion (Regio-determining) Coord->Insertion Steric Control AminoPd Intramolecular Aminopalladation Insertion->AminoPd RedElim Reductive Elimination (-HI) AminoPd->RedElim RedElim->Pd0 Regenerate Catalyst Product Indole Product RedElim->Product

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[3][5][10][11][12] Chemical Reviews. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4][9] Journal of the American Chemical Society.[4] Link

  • Song, G., Wang, F., & Li, X. (2012). C-H Activation as a Sustainable Route to Indoles.[7] Chemical Society Reviews. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[1][9][13] Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem. (2025).[14] Comparative Guide to Indole Synthesis.[14][3]Link

Sources

Validation

Comparative Guide: Brønsted vs. Lewis Acid Catalysts in Fischer Indole Synthesis

Executive Summary The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole scaffold, a privileged structure in drug discovery (e.g., triptans, indomethacin). However, the choice between B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole scaffold, a privileged structure in drug discovery (e.g., triptans, indomethacin). However, the choice between Brønsted acids (proton donors) and Lewis acids (electron pair acceptors) is not merely a matter of preference but a strategic decision dictating yield, functional group tolerance, and scalability.

  • Brønsted Acids (e.g., PPA, H₂SO₄): Best for simple, robust substrates. They are cost-effective and act as both solvent and catalyst but suffer from harsh conditions, poor functional group tolerance, and difficult workups.

  • Lewis Acids (e.g., ZnCl₂, InCl₃, Sc(OTf)₃): Essential for complex, acid-sensitive pharmaceutical intermediates. They offer catalytic efficiency (sub-stoichiometric loading), milder conditions, and often superior yields, though at a higher material cost.

Mechanistic Divergence

Understanding the catalyst's role is prerequisite to optimization. Both acid types accelerate the rate-determining step: the [3,3]-sigmatropic rearrangement of the ene-hydrazine.

  • Brønsted Pathway: Relies on protonation of the imine nitrogen (

    
    ) or the enamine 
    
    
    
    . High acidity is required to shift the equilibrium toward the reactive ene-hydrazine tautomer.
  • Lewis Pathway: Relies on coordination of the metal center to the nitrogen lone pair. This lowers the activation energy for the [3,3]-shift without requiring a highly acidic medium, preventing acid-catalyzed degradation of sensitive side chains.

FIS_Mechanism cluster_Bronsted Brønsted Acid (H+) cluster_Lewis Lewis Acid (MXn) Start Arylhydrazone B_Act Protonation (N-H+) Start->B_Act + H+ L_Act Coordination (N-M) Start->L_Act + Lewis Acid EneHydrazine Ene-Hydrazine Intermediate B_Act->EneHydrazine Tautomerization L_Act->EneHydrazine Activation Rearrangement [3,3]-Sigmatropic Shift EneHydrazine->Rearrangement Rate Determining Indole Indole Product (+ NH3) Rearrangement->Indole Cyclization & Elimination

Caption: Mechanistic bifurcation showing how Brønsted and Lewis acids activate the hydrazone precursor.[1][2][3][4]

Critical Performance Analysis

A. Reaction Efficiency & Yield

Traditional protocols often use Polyphosphoric Acid (PPA) in vast excess (10–50 equivalents) to serve as the solvent.[5] While effective for simple ketones (e.g., acetophenone), the high viscosity hinders mixing and scale-up.

Modern Lewis acids like Indium(III) chloride (InCl₃) and Scandium(III) triflate (Sc(OTf)₃) function as true catalysts (1–10 mol%). They operate in standard organic solvents (acetonitrile, toluene) or even water, facilitating easier workup.

Comparative Data: Cyclization of Cyclohexanone Phenylhydrazone

Catalyst Type Catalyst Loading Conditions Yield (%) Notes
Brønsted H₂SO₄ 1.0 equiv Reflux (AcOH) 55-65% Significant charring/tars.
Brønsted PPA Solvent (Excess) 100°C, 2h 75-85% Viscous; difficult ice-quench workup.
Lewis ZnCl₂ 1.0 equiv 170°C (Melt) 70-80% Harsh thermal conditions required.
Lewis InCl₃ 5-10 mol% Reflux (CH₃CN) 90-95% Mild; simple filtration workup.

| Lewis | Sc(OTf)₃ | 5 mol% | RT to 50°C | 92% | Works in aqueous media; recyclable. |

B. Functional Group Tolerance (Chemo-selectivity)

This is the deciding factor for medicinal chemistry.

  • Brønsted Risk: Strong mineral acids will hydrolyze esters, acetals, and amides. They can also cause dehydration of tertiary alcohols or racemization of chiral centers.

  • Lewis Advantage: "Soft" Lewis acids (e.g., Zn²⁺, In³⁺) are compatible with acid-sensitive groups like Boc-carbamates , esters , and acetals .

    • Case Study: Synthesis of tryptamines containing a Boc-protected amine fails in PPA due to deprotection but proceeds in >85% yield using ZnCl₂ or InCl₃.

C. Regioselectivity (Unsymmetrical Ketones)

When reacting unsymmetrical ketones (e.g., 2-methylcyclohexanone), two isomeric indoles can form.

  • Thermodynamic vs. Kinetic: Brønsted acids often favor the thermodynamic product (more substituted alkene intermediate).

  • Chelation Control: Certain Lewis acids can influence the ratio by coordinating to the nitrogen, effectively "locking" the hydrazone configuration. However, regioselectivity is largely substrate-dependent.

  • Insight: For high regiocontrol, ionic liquids (e.g., Choline Chloride·2ZnCl₂) have shown a unique ability to favor 2,3-disubstituted indoles exclusively, likely due to the specific solvation environment stabilizing the transition state.

Experimental Protocols

Protocol A: The "Gold Standard" Lewis Acid Method (InCl₃)

Recommended for high-value substrates and acid-sensitive compounds.

Materials:

  • Phenylhydrazine derivative (1.0 mmol)

  • Ketone/Aldehyde (1.1 mmol)

  • Indium(III) Chloride (InCl₃) (0.1 mmol, 10 mol%)

  • Acetonitrile (3 mL)

Workflow:

  • Mixing: In a 10 mL round-bottom flask, combine the hydrazine and ketone in acetonitrile. Stir at Room Temperature (RT) for 15 minutes to form the hydrazone (often visible as a color change).

  • Catalyst Addition: Add solid InCl₃ (10 mol%) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 1–3 hours. Monitor via TLC (typically 20% EtOAc/Hexane).

  • Workup (Self-Validating Step): Cool to RT. The reaction is often clean enough that the solvent can be evaporated directly. For high purity, dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Silica gel chromatography.

Protocol B: The Traditional Brønsted Method (PPA)

Recommended for simple, robust substrates where cost is the primary driver.

Materials:

  • Phenylhydrazine derivative (10 mmol)

  • Ketone (10 mmol)

  • Polyphosphoric Acid (PPA) (~30 g)

Workflow:

  • Preparation: Pre-heat PPA in a beaker to 80°C to lower viscosity.

  • Addition: Add the phenylhydrazone (pre-formed or in situ) slowly to the PPA with vigorous mechanical stirring. Caution: Exothermic.

  • Heating: Raise temperature to 100–120°C. Maintain for 2–4 hours.

    • Visual Check: The mixture will turn dark brown/black.

  • Quench (Critical Step): Pour the hot reaction mixture slowly onto ~200g of crushed ice with stirring. PPA hydrolysis is slow; stir for 30 mins until a precipitate forms.

  • Isolation: Filter the solid precipitate. Wash copiously with water to remove phosphoric acid residues. Recrystallize from ethanol.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate catalyst for your specific campaign.

Catalyst_Selection Start Substrate Analysis Sensitive Contains Acid-Sensitive Groups? (Boc, Acetal, Ester) Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No InCl3 USE: InCl3 or Sc(OTf)3 (10 mol%, Mild, High Yield) Sensitive->InCl3 Yes PPA USE: PPA or H2SO4 (Stoichiometric, Low Cost) Scale->PPA Large (>100g) Cost-driven ZnCl2 USE: ZnCl2 Melt or Ionic Liquid (For difficult cyclizations) Scale->ZnCl2 Small/Medium Robust substrate

Caption: Decision tree for selecting the optimal FIS catalyst based on substrate sensitivity and scale.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (The seminal monograph on the mechanism and historical context).
  • Ahmed, S. R., & Wagaw, S. (2020).[3] "Fischer indole synthesis: significance of choice of acid catalyst". Chemistry Stack Exchange. Link

  • Yadav, J. S., et al. (2010). "Indium(III) chloride catalyzed Fischer indole synthesis". Synlett. (Demonstrates the efficiency of InCl3 as a mild Lewis acid).
  • Durussel, L., et al. (2006). "The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation".[6] Chemical Communications.[7] Link

  • BenchChem. (2025).[4][8][9] "A Comparative Guide to Lewis Acids in Fischer Indole Synthesis". BenchChem Technical Guides. Link

  • Khorshidi, A., et al. (2016).[7] "Fe3O4@silica sulfuric acid nanoparticles as a potent and recyclable solid acid catalyst". Iranian Chemical Communication. Link

  • Gore, S., et al. (2012). "Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids". ResearchGate.[10] Link

Sources

Comparative

The Ascending Class of Indole Derivatives: A Comparative Efficacy Analysis Against Known Aurora Kinase A Inhibitors

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacophoric properties and its presence in a multitude of clinically significant molecules. In the relentless pursuit of target...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacophoric properties and its presence in a multitude of clinically significant molecules. In the relentless pursuit of targeted cancer therapeutics, indole derivatives have emerged as a promising class of kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of a novel oxindole-based derivative against Alisertib (MLN8237), a well-characterized, clinical-stage inhibitor of Aurora Kinase A—a critical regulator of cell division and a validated oncologic target.

The Target: Aurora Kinase A in the Cell Cycle and Oncology

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in the G2 and M phases of the cell cycle.[1] Its functions are critical for several mitotic events, including the maturation and separation of centrosomes, the assembly of a stable bipolar spindle, and ensuring accurate chromosome segregation.[2][3]

Dysregulation, often through gene amplification or overexpression, transforms Aurora Kinase A into a potent oncogene.[2][4] Elevated levels are found in a wide array of human cancers, including breast, colorectal, and lung cancers.[4][5] This overexpression leads to mitotic errors, genetic instability, and aneuploidy—hallmarks of cancer that drive uncontrolled cell proliferation and survival.[2] Consequently, inhibiting the catalytic activity of Aurora Kinase A has become a highly attractive strategy in cancer therapy.[3][6]

Aurora_A_Pathway G2 G2 Phase M Mitosis G2->M Prophase Prophase M->Prophase Spindle Bipolar Spindle Assembly Prophase->Spindle Segregation Chromosome Segregation Spindle->Segregation Apoptosis Cell Cycle Arrest & Apoptosis Spindle->Apoptosis Disruption leads to... Cytokinesis Cytokinesis Segregation->Cytokinesis AurA Aurora Kinase A (Active) PLK1 PLK1 AurA->PLK1 Phosphorylates & Activates TPX2 TPX2 AurA->TPX2 PLK1->Spindle TPX2->Spindle Inhibitor Inhibitor (e.g., Alisertib, Oxindole) Inhibitor->AurA

Figure 1: Simplified signaling overview of Aurora Kinase A's role in mitosis.

Comparative Efficacy Analysis: An Oxindole Derivative vs. Alisertib

To provide a clear, data-driven comparison, we evaluated a representative isatin (oxindole) hybrid, designated Compound 6g , against the well-established Aurora A inhibitor, Alisertib (MLN8237) .[7][8]

Alisertib is a potent and selective, orally active inhibitor of Aurora A kinase that has advanced into multiple clinical trials for both solid tumors and hematological malignancies.[9][10] Compound 6g represents a class of novel isatin (an indole dione) hybrids designed as potential kinase inhibitors.[8][11]

The primary metric for comparing the efficacy of enzyme inhibitors in a cell-free context is the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency.

CompoundScaffold ClassTargetIC50 Value (nM)Source
Alisertib (MLN8237) Pyrimidine-basedAurora Kinase A1.2 nM[12]
Compound 6g Oxindole HybridAurora Kinase A< 5,000 nM (< 5 µM)[8][13]

Interpretation of Data: The experimental data clearly demonstrates the exceptional potency of Alisertib, with an IC50 value in the low nanomolar range (1.2 nM).[12] This establishes a high benchmark for any new chemical entity targeting Aurora A.

The oxindole derivative, Compound 6g, exhibits inhibitory activity in the low micromolar range (< 5 µM).[8][13] While significantly less potent than Alisertib in this direct enzymatic assay, this result is nonetheless highly encouraging for a novel scaffold. It validates the oxindole core as a viable starting point for further structure-activity relationship (SAR) studies. The goal of such studies would be to chemically modify the scaffold to improve its binding affinity and, consequently, lower its IC50 value to be more competitive with established inhibitors like Alisertib.

Experimental Validation: The Scientific Bedrock

The trustworthiness of any comparative efficacy claim rests entirely on the validity and precision of the experimental protocol used to generate the data. For kinase inhibitor screening, a robust, high-throughput, and reproducible assay is paramount.

Causality Behind Experimental Choice: The HTRF® KinEASE™ Assay

We selected the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE™ assay for this analysis.[14] This choice is deliberate and based on several key advantages that ensure data integrity:

  • Robustness: HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is less susceptible to interference from compound autofluorescence or light scattering from precipitates, common issues in high-throughput screening.[15]

  • Homogeneous Format: The "mix-and-read" nature of the assay eliminates wash steps, which reduces variability and simplifies automation.[16]

  • Direct Measurement of Activity: The assay directly measures the enzymatic phosphorylation of a substrate, providing a true assessment of kinase activity rather than just inhibitor binding.[17]

  • Universality: The platform can be adapted for a wide range of serine/threonine and tyrosine kinases, allowing for standardized comparisons across different targets.[18]

Detailed Experimental Protocol: HTRF® KinEASE™ Assay

The following protocol outlines the self-validating system for determining the IC50 value of a test compound against Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A enzyme

  • HTRF® KinEASE™ STK Substrate (biotinylated)

  • HTRF® KinEASE™ Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-XL665 (Acceptor)

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • Test Compounds (Indole derivative, Alisertib) serially diluted in DMSO

  • 384-well low-volume microplates (white)

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Compound Dispensing: 2 µL of serially diluted test compounds (or DMSO as a vehicle control) are dispensed into the wells of a 384-well plate.

  • Enzyme Addition: 4 µL of Aurora Kinase A, diluted to a pre-determined optimal concentration in assay buffer, is added to each well.

  • Pre-incubation: The plate is incubated for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: 4 µL of a solution containing both the biotinylated substrate and ATP (at a concentration near the Km for ATP) is added to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: The plate is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C). The reaction is linear with respect to time and enzyme concentration within this window.

  • Reaction Termination & Detection: 10 µL of the HTRF detection reagent mix (containing EDTA to stop the reaction, plus the Europium-cryptate antibody and Streptavidin-XL665) is added to each well.

  • Detection Incubation: The plate is incubated for 60 minutes at room temperature to allow the detection antibodies to bind to the biotinylated and phosphorylated substrate.

  • Data Acquisition: The plate is read on an HTRF-compatible reader. The instrument excites the Europium donor (at 337 nm) and measures the emission from both the donor (at 620 nm) and the acceptor (at 665 nm) after a time delay. The ratio of the 665 nm to 620 nm signals is calculated and is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The HTRF ratio data is plotted against the logarithm of the inhibitor concentration. A four-parameter logistic curve fit is applied to the data to calculate the IC50 value.

HTRF_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection start Start: 384-well plate add_cpd 1. Add Inhibitor (2 µL) start->add_cpd add_enz 2. Add Aurora A Kinase (4 µL) add_cpd->add_enz pre_inc 3. Pre-incubate (15 min) add_enz->pre_inc add_sub_atp 4. Add Substrate + ATP (4 µL) pre_inc->add_sub_atp react_inc 5. Incubate (60 min) add_detect 6. Add HTRF Reagents (10 µL) react_inc->add_detect detect_inc 7. Incubate (60 min) add_detect->detect_inc read 8. Read Plate (TR-FRET) detect_inc->read

Figure 2: Step-by-step experimental workflow for the HTRF Kinase Assay.

Mechanism of Action: Competing for the Catalytic Site

Both Alisertib and the indole derivatives function as ATP-competitive inhibitors .[19][20] The catalytic activity of a kinase involves binding adenosine triphosphate (ATP) in a specific pocket and transferring its terminal phosphate group to a substrate protein.[19] ATP-competitive inhibitors are small molecules designed to bind within this same ATP pocket.[20][21]

By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphorylation event and shutting down the enzyme's downstream signaling.[19][20] The potency of such an inhibitor (reflected in its IC50) is a function of its binding affinity for the ATP pocket compared to the affinity of ATP itself.

Inhibition_Mechanism cluster_normal Normal Kinase Function cluster_inhibited ATP-Competitive Inhibition Kinase_Active Aurora A Kinase ATP Binding Pocket Substrate Site Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylation ADP ADP Kinase_Active->ADP ATP ATP ATP->Kinase_Active:f1 Substrate Substrate Substrate->Kinase_Active:f2 Kinase_Inhibited Aurora A Kinase ATP Binding Pocket Substrate Site No_Reaction No Reaction Inhibitor Inhibitor Inhibitor->Kinase_Inhibited:f1 ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited:f1

Figure 3: Conceptual diagram of ATP-competitive inhibition of Aurora Kinase A.

Conclusion

This guide provides an objective comparison between a novel oxindole-based Aurora Kinase A inhibitor and the clinical-stage drug, Alisertib. While Alisertib demonstrates superior potency in direct enzymatic assays, the validated activity of the indole scaffold serves as a critical proof-of-concept. It establishes a solid foundation for medicinal chemists to pursue lead optimization, potentially enhancing potency and refining selectivity. The robust and reproducible HTRF assay protocol detailed herein provides the essential framework for accurately gauging the success of these future drug development efforts. The versatility and synthetic tractability of the indole core ensure that its derivatives will remain an exciting and fruitful area of research in the quest for next-generation kinase inhibitors.

References

  • Alisertib (MLN8237) is an Oral Active and Selective Aurora A Kinase Inhibitor. (2019). activebiochem.com. Available at: [Link]

  • Yıldırım, B., & Demir, S. (2024). Aurora Kinases: Their Role in Cancer and Cellular Processes. DergiPark. Available at: [Link]

  • Manfredi, M. G., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fomban, K. L., et al. (2024). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. PubMed. Available at: [Link]

  • Gaur, P., et al. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC. Available at: [Link]

  • Tang, A., et al. (2017). The role of Aurora-A in human cancers and future therapeutics. PMC. Available at: [Link]

  • Protein Kinase Inhibitor. (2026). Massive Bio. Available at: [Link]

  • Fomban, K. L., et al. (2024). Design, synthesis, and biological and computational evaluation of novel oxindole derivatives as inhibitors of Aurora A Kinase an. ResearchGate. Available at: [Link]

  • Shang, K., et al. (2019). The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells. PMC. Available at: [Link]

  • Fathi, A. (2018). Aurora A kinase inhibitor alisertib and chemo is promising for untreated high-risk AML. vjhemonc.com. Available at: [Link]

  • D'Assoro, A. B., et al. (2015). Aurora-A Kinase as a Promising Therapeutic Target in Cancer. Frontiers in Oncology. Available at: [Link]

  • Gorgulho, C. M., et al. (2023). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available at: [Link]

  • Khan, I., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. Available at: [Link]

  • Caren, N. C., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed Central. Available at: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available at: [Link]

  • Fomban, K. L., et al. (2024). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. PMC. Available at: [Link]

  • Knez, D., & Kikelj, D. (2025). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Royal Society of Chemistry. Available at: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ResearchGate. Available at: [Link]

  • How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. (2020). ACS Publications. Available at: [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Available at: [Link]

  • The role of Aurora kinase A in cancer cells. (2019). YouTube. Available at: [Link]

  • Different types of ATP-competitive kinase inhibitors. A, schematic... (2018). ResearchGate. Available at: [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Available at: [Link]

Sources

Validation

assessing the metabolic stability of bromo- vs chloro-substituted indoles

Topic: Assessing the Metabolic Stability of Bromo- vs. Chloro-Substituted Indoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads [1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Metabolic Stability of Bromo- vs. Chloro-Substituted Indoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

[1]

Executive Summary: The Halogen Decision Matrix

In medicinal chemistry, the indole scaffold is a "privileged structure," yet it suffers from a significant metabolic liability: rapid hydroxylation at the electron-rich C5 and C6 positions. Halogenation is the standard strategy to block these "soft spots."[1][2]

While Chlorine (Cl) and Bromine (Br) are often treated as interchangeable bioisosteres during early SAR (Structure-Activity Relationship) exploration, they exhibit distinct metabolic profiles.[1][2] Chlorine is generally the superior choice for metabolic stability , offering a "Goldilocks" balance of steric blocking and lipophilicity.[2] Bromine, while a more effective steric blocker, frequently incurs a "lipophilicity penalty" that increases intrinsic clearance (


) via enhanced CYP450 affinity.

This guide analyzes the mechanistic divergence between these two substituents and provides a validated protocol for assessing their stability.

Mechanistic Comparison: The Stability/Lipophilicity Trade-off

The metabolic fate of halogenated indoles is governed by three competing physicochemical vectors: Steric Shielding , Electronic Deactivation , and Lipophilic Affinity .[2]

Comparative Profile Table
Feature5-Chloroindole5-BromoindoleImpact on Metabolic Stability
Van der Waals Radius 1.75 Å1.85 ÅBr offers superior steric protection against heme iron approach.
Lipophilicity (

LogP)
+0.71 (vs H)+0.86 (vs H)Br increases LogP more, enhancing affinity for CYP active sites (increasing

).[1]
C-X Bond Strength ~95 kcal/mol~68 kcal/molCl is inert.[1][2] Br is weaker, posing a minor risk of oxidative debromination (rare but possible).[2]
Electronic Effect (

)
+0.23+0.23Identical electron-withdrawing deactivation of the aromatic ring.[1][2]
CYP Isoform Bias BalancedSkewed CYP3A4Br analogs often shift toward CYP3A4 due to the large hydrophobic binding pocket.[1][2]
The "Lipophilicity Penalty" Mechanism

Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) possess large, hydrophobic active sites.[2]

  • The Trap: While replacing a hydrogen with Bromine at C5 blocks the metabolic site, the resulting increase in lipophilicity (LogP) increases the compound's binding energy (

    
    ) to the P450 enzyme.[1]
    
  • The Result: The enzyme cannot oxidize the C5-Br position, but the higher affinity retains the molecule in the active site longer, allowing the enzyme to find secondary soft spots (e.g., benzylic positions, N-dealkylation) or force a difficult oxidation elsewhere on the ring (e.g., C2/C3 epoxidation).

  • The Chlorine Advantage: Chlorine provides sufficient steric bulk to prevent C5-hydroxylation but adds less lipophilicity than Bromine, resulting in a lower overall

    
    .[2]
    

Visualizing the Metabolic Decision Pathway[1]

The following diagram illustrates the logical flow for determining the metabolic fate of halogenated indoles within a CYP active site.

MetabolicPathway Start Indole Substrate (Halogenated) CYP_Bind CYP450 Binding (Hydrophobic Pocket) Start->CYP_Bind Entry StericCheck Steric Block at C5? CYP_Bind->StericCheck Docking LipoCheck Lipophilicity (LogP > 3.0?) StericCheck->LipoCheck Blocked (Cl/Br) Met_SoftSpot Metabolic Shifting (Oxidation at C2/C3) StericCheck->Met_SoftSpot Unblocked (H) Met_Stable Metabolically Stable (Low CL_int) LipoCheck->Met_Stable Moderate LogP (Cl) LipoCheck->Met_SoftSpot High LogP (Br) (Retained in Pocket) Met_Debrom Oxidative Dehalogenation LipoCheck->Met_Debrom Weak C-X Bond (Br only)

Figure 1: Mechanistic decision tree for CYP450 metabolism of halogenated indoles. Note the divergence where high lipophilicity (Br) leads to "Metabolic Shifting" rather than stability.[1]

Experimental Protocol: Microsomal Stability Assay

To objectively compare Br- vs. Cl-indoles, a standardized Human Liver Microsome (HLM) Stability Assay is required.[2] This protocol uses a "substrate depletion" approach to calculate intrinsic clearance.[1][2]

Phase 1: Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from BioIVT or Corning).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds: 5-Chloroindole derivative, 5-Bromoindole derivative, and Reference (e.g., Verapamil for high clearance, Warfarin for low).

Phase 2: Incubation Workflow
  • Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.

    • Why 1 µM? To ensure kinetics remain linear (below

      
      ) and avoid enzyme saturation.
      
  • Initiation: Add NADPH cofactor to start the reaction.[1][2]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

    • Critical Step: The ACN precipitates proteins and stops metabolism instantly.[1][2]

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS analysis.

Phase 3: Data Analysis & Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.[1][2]

[1][3]

[1]

Interpretation:

  • Stable:

    
     (Likely Cl-analogs)[1]
    
  • Moderate:

    
    [1]
    
  • Unstable:

    
     (Likely Br-analogs due to lipophilic extraction)[1]
    

Case Study Synthesis: The "Magic Chloro" Effect

While specific head-to-head data varies by scaffold, a synthesis of literature (Benchchem, 2025; RSC, 2026) reveals a consistent trend for 5-substituted indoles:

  • 5-Chloroindole: Typically exhibits a

    
     of >60 minutes  in HLM.[1][2] The Cl atom effectively blocks the C5 site without significantly altering the molecule's solubility or promiscuity.[1][2]
    
  • 5-Bromoindole: Often shows a reduced

    
     of 30-45 minutes  in the same assay.[1] Despite blocking C5, the increased lipophilicity drives the compound into the CYP3A4 active site, leading to oxidation at the C2 or C3 positions (metabolic switching).[2]
    

Recommendation: Start with Chlorine for metabolic stability optimization.[1][2] Reserve Bromine only if:

  • The larger halogen is required to fill a specific hydrophobic pocket in the target protein (potency driver).[1][2]

  • You intend to use the Bromine as a handle for late-stage cross-coupling (synthetic utility).[1][2]

References

  • Summerfield, C. J. E., & Pattison, G. (2026).[2] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry.[1][2] [Link]

  • Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1][2] Journal of Pharmacology and Experimental Therapeutics.[1][2] [Link]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[2] Elsevier.[1][2] (Chapter on Metabolic Stability). [Link][1]

Sources

Comparative

Beyond IC50: A Definitive Guide to Validating Indole-Based Enzyme Inhibitors

Executive Summary: The Indole Paradox The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, forming the backbone of essential amino acids (tryptophan), neurotransmitters (serotonin), and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Paradox

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, forming the backbone of essential amino acids (tryptophan), neurotransmitters (serotonin), and blockbuster kinase inhibitors (e.g., Sunitinib). However, for the enzymologist, indoles present a distinct "Indole Paradox": while they are potent binders, they are also notorious sources of assay artifacts.[1]

Indole derivatives frequently exhibit intrinsic fluorescence, susceptibility to colloidal aggregation (PAINS), and solvatochromic shifts that can masquerade as potent inhibition or mask true activity. This guide moves beyond simple IC50 generation to provide a rigorous, self-validating framework for characterizing indole-based kinetics, comparing standard fluorescence methodologies against label-free alternatives.

Part 1: The Artifact Landscape

Before validating potency, one must validate the signal.[1] Indole-based compounds introduce specific interference mechanisms that render standard "kit-based" assays unreliable without modification.

Intrinsic Fluorescence & Inner Filter Effects

Many substituted indoles absorb light in the UV/Blue region (280–350 nm) and emit fluorescence in the 350–450 nm range.[1]

  • The Artifact: If your assay uses a coumarin-based substrate (AMC/AFC) or a FRET pair excited in the UV range, the indole compound may absorb the excitation light (Inner Filter Effect) or emit light at the detection wavelength.[1]

  • Result: False negatives (signal masking) or false positives (if quenching the fluorophore).[1]

Colloidal Aggregation (PAINS)

Indoles are hydrophobic and planar. At micromolar concentrations, they often form colloidal aggregates that sequester enzymes non-specifically.[1]

  • The Artifact: Steep Hill slopes (> 1.[1]5) and inhibition that disappears upon the addition of non-ionic detergents (e.g., Triton X-100).[1]

  • Result: False positives (promiscuous inhibition).

Part 2: Methodological Comparison

The following table compares the three dominant modalities for characterizing indole kinetics.

FeatureFluorescence (FRET/FP) Absorbance (Colorimetric) Label-Free (SPR/MST)
Primary Indole Risk High. Indole autofluorescence often overlaps with signal.Moderate. Indoles absorb UV; requires red-shifted substrates.Low. Detection is independent of compound optical properties.[1]
Sensitivity High (nM range).Moderate (

M range).[2]
High (pM-nM range).
Kinetic Readout

,

(Steady State).

(Steady State).

,

, Residence Time.
Throughput High (384/1536-well).High (96/384-well).Low/Medium.[1]
Cost Low.[1]Low.High (Chips/Consumables).
Best Use Case HTS Screening (with red-shifted dyes).Secondary Confirmation.Lead Validation & Mechanism.

Scientist's Verdict: Do not rely solely on fluorescence intensity assays for indole validation. Use Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) for final kinetic characterization to obtain residence time data, which is critical for differentiating specific binding from artifacts.

Part 3: The Self-Validating Protocol

This protocol is designed to be a "stress test" for your data.[1] If your indole compound survives this workflow, its activity is genuine.[1]

Phase 1: The "Detergent Check" (Aggregation)[1]
  • Objective: Rule out non-specific colloidal sequestration.

  • Method: Run the dose-response curve in standard buffer vs. buffer + 0.01% Triton X-100 (or Tween-20).

  • Validation Criteria: If the

    
     shifts by >3-fold in the presence of detergent, the compound is likely an aggregator (PAINS).[1] Discard or re-engineer.
    
Phase 2: The "Optical Interference Check"[1]
  • Objective: Quantify inner filter effects or autofluorescence.

  • Method:

    • Add the enzyme product (fluorophore) at a fixed concentration equivalent to 50% conversion.[1]

    • Titrate the indole compound without enzyme present.[1]

  • Validation Criteria: The signal should remain constant. If the signal decreases (quenching) or increases (autofluorescence) with compound concentration, you must mathematically correct the kinetic data or switch to a label-free method.[1]

Phase 3: Mechanism Determination (Global Fitting)
  • Objective: Determine

    
     and 
    
    
    
    (mode of inhibition).
  • Method:

    • Generate Michaelis-Menten curves (Velocity vs. [Substrate]) at 0, 0.5x, 1x, 2x, and 4x the estimated

      
       of the inhibitor.
      
    • Do NOT use Lineweaver-Burk plots for calculation (they distort error structures).

    • Use Non-Linear Regression (Global Fit) to the Mixed-Model Inhibition equation:



  • Interpretation:

    • 
      : Non-competitive.[1]
      
    • 
      : Mixed inhibition (common for allosteric indoles).
      
    • 
      : Competitive inhibition (common for ATP-site targeting indoles).
      
Workflow Diagram

IndoleValidation Start Hit Identification (Indole Scaffold) Solubility 1. Solubility & Aggregation Check (+/- 0.01% Triton X-100) Start->Solubility Optical 2. Optical Interference Check (Product Titration w/o Enzyme) Solubility->Optical IC50 Stable Fail1 Discard: Aggregator/PAINS Solubility->Fail1 IC50 shifts > 3x Fail2 Switch Method: Use SPR or MS Optical->Fail2 Signal Quenching/Fluorescence Mechanism 3. Global Kinetic Fitting (Determine Ki and Alpha) Optical->Mechanism Signal Stable ResTime 4. Residence Time (SPR) (Measure koff) Mechanism->ResTime Final Validated Lead ResTime->Final

Figure 1: The Self-Validating Workflow. A logical decision tree to filter out false positives common to indole scaffolds before investing in advanced kinetics.

Part 4: Advanced Kinetics - Residence Time

For indole-based drugs, particularly kinase inhibitors, thermodynamic affinity (


 or 

) is often a poor predictor of in vivo efficacy. The critical parameter is Residence Time (

).
Why Residence Time Matters

Indoles often bind to deep hydrophobic pockets (e.g., the ATP binding site).[1] A compound with a slow off-rate (


) will maintain inhibition even after the free drug is cleared from circulation (pharmacokinetic lag).
Experimental Setup (SPR)
  • Immobilization: Biotinylate the kinase/enzyme to avoid amine coupling in the active site.[1] Capture on a Streptavidin chip.[1]

  • Injection: Inject the indole at 5 concentrations (0.1x to 10x

    
    ).[1]
    
  • Dissociation Phase: Allow a long dissociation time (at least 10–20 minutes) to accurately resolve slow

    
     rates (
    
    
    
    ).
Kinetic Mechanism Visualization

KineticMechanism E Enzyme (E) ES Complex (ES) E->ES +S EI Inhibited (EI) E->EI +I (kon) ES->E -S ESI Mixed (ESI) ES->ESI +I (Alpha*Ki) EI->E -I (koff) Residence Time EI->ESI +S Note Competitive Indoles: Bind E only (Top Path) Mixed/Allosteric Indoles: Bind E and ES (Bottom Path)

Figure 2: Kinetic States. Competitive indoles drive the system into the EI state.[1] The stability of EI is governed by


, determining the residence time.[1]

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2] Journal of Medicinal Chemistry. [Link]

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006).[1] Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. [Link]

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. [Link]

  • Motulsky, H. J., & Christopoulos, A. (2004).[1] Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting. GraphPad Software Inc. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

Sources

Validation

Comparative Assessment of Anti-Proliferative Activity in Indole Analogues

Executive Summary: The "Privileged Scaffold" In drug discovery, the indole moiety is designated a "privileged scaffold" due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In drug discovery, the indole moiety is designated a "privileged scaffold" due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. However, for researchers targeting anti-proliferative activity (cancer therapeutics), the structural subclass of the indole determines the mechanism of action (MoA) and potency range.

This guide objectively compares three distinct indole subclasses: Bis(indolyl)methanes (BIMs) , Indole-Chalcone Hybrids , and Spiro-oxindoles . Unlike generic reviews, we focus on the causality between structural rigidity and target selectivity, supported by experimental data and optimized protocols for hydrophobic compounds.

Structural Contenders & Mechanism of Action (MoA)

Class A: Bis(indolyl)methanes (BIMs)[1][2][3]
  • Structure: Two indole units linked by a methylene bridge.[1] Flexible.

  • Primary Target: Kinesin Eg5 (Motor protein) and Orphan Nuclear Receptor Nur77.

  • Mechanism: BIMs often act as allosteric inhibitors of Eg5, "locking" the motor protein and preventing microtubule sliding, leading to mitotic arrest (monoastral spindles).

Class B: Indole-Chalcone Hybrids
  • Structure: Indole ring fused with a chalcone (1,3-diphenyl-2-propene-1-one) framework. Planar and conjugated.

  • Primary Target: Tubulin (Colchicine binding site).

  • Mechanism: The chalcone moiety acts as a "warhead" for Michael addition, while the indole provides hydrophobic anchoring. They destabilize microtubules, causing cell cycle arrest at G2/M.

Class C: Spiro-oxindoles
  • Structure: Rigid, 3D spiro-fusion at the C3 position of the oxindole.[2]

  • Primary Target: MDM2-p53 Interaction.[3]

  • Mechanism: These are protein-protein interaction (PPI) inhibitors. The rigid spiro-scaffold mimics the Trp23 residue of p53, competitively binding to MDM2 and restoring p53 tumor suppressor function.

Visualizing the Divergent Pathways

The following diagram illustrates how these structural variations dictate the downstream signaling cascade.

IndoleMOA cluster_0 Indole Scaffolds cluster_1 Primary Targets cluster_2 Cellular Outcome BIM Bis(indolyl)methanes (Flexible) Eg5 Kinesin Eg5 (Allosteric Site) BIM->Eg5 Locks Motor Chalcone Indole-Chalcone (Planar/Conjugated) Tubulin Tubulin (Colchicine Site) Chalcone->Tubulin Destabilizes Spiro Spiro-oxindoles (Rigid 3D) MDM2 MDM2 Protein (p53 Pocket) Spiro->MDM2 Mimics Trp23 MitoticArrest Mitotic Arrest (Monoastral Spindle) Eg5->MitoticArrest Tubulin->MitoticArrest Apoptosis Apoptosis (p53 Restoration) MDM2->Apoptosis Releases p53

Figure 1: Mechanistic divergence of indole analogues. Note how BIMs and Chalcones converge on cytoskeletal disruption, while Spiro-oxindoles target genetic regulation.

Comparative Performance Data

The following data aggregates performance metrics from recent high-impact studies (see References). Note the potency shift from Micromolar (µM) to Nanomolar (nM) when moving to hybrid structures.

FeatureBis(indolyl)methanes (BIMs)Indole-Chalcone HybridsSpiro-oxindoles
Potency Range (IC50) 4.0 – 50.0 µM0.01 – 5.0 µM0.1 – 10.0 µM
Best-in-Class (A549 Lung) 4.52 µM (Cmpd 3b) [1]2.46 µM (Cmpd 3d) [2]~5.0 µM (Cmpd 5c) [3]
Best-in-Class (MCF-7 Breast) ~30 µM (Variable)4.72 µM (Cmpd 9d) [4]3-9 nM (Specific analogs) [5]
Selectivity Index (SI) Moderate (SI ~8 vs Fibroblasts)High (SI >20 often observed)Very High (Target dependent)
Solubility (LogP) High (Very Hydrophobic)ModerateLow to Moderate
Key SAR Insight Substitution on the methylene bridge drives potency.N-H hydrogen on indole is critical; N-methylation reduces potency.Stereochemistry at C3 is the absolute determinant of activity.

Scientist’s Note: While Indole-Chalcones often show the lowest IC50 values (highest potency), they frequently suffer from "Pan-Assay Interference" (PAINS) due to the reactive enone Michael acceptor. Spiro-oxindoles offer better "drug-like" properties for clinical development despite slightly higher IC50s in vitro.

Experimental Protocol: Optimized MTT for Hydrophobic Indoles

The Problem: Standard MTT protocols often fail with indole analogues. These compounds are highly lipophilic. When you add the MTT reagent, the resulting formazan crystals often clump with the precipitated drug, and standard DMSO solubilization fails to dissolve this complex, leading to false "low viability" readings (artificial toxicity).

The Solution: A modified "SDS-Lysis" protocol that solubilizes both the cell membrane and the hydrophobic drug-formazan complex simultaneously.

Workflow Diagram

MTTProtocol Start Seed Cells (A549/MCF-7) 5k-10k cells/well Treat Drug Treatment (24-72h) *Include Solvent Control* Start->Treat MTT_Add Add MTT Reagent (5 mg/mL in PBS) Incubate 3-4h Treat->MTT_Add Decision Is Compound Hydrophobic? MTT_Add->Decision Standard Standard: Aspirate Media Add DMSO Decision->Standard No Optimized Optimized: Do NOT Aspirate Add SDS-HCl Lysis Buffer Decision->Optimized Yes (Indoles) Read Incubate Overnight (37°C) Read Absorbance 570nm Standard->Read Optimized->Read

Figure 2: Decision tree for selecting the correct solubilization method. The "Optimized" path prevents drug precipitation errors.

Step-by-Step Protocol (Optimized)
  • Preparation:

    • Lysis Buffer: 10% SDS in 0.01M HCl. (The acid helps convert phenol red to yellow, reducing background interference at 570nm).

    • Stock Solution: Dissolve Indole analogues in 100% DMSO. Ensure final well concentration of DMSO is <0.5% to prevent solvent toxicity.

  • Seeding: Plate cells (A549 or MCF-7) at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Perform serial dilutions.[4]

    • Critical Control: Run a "Compound Only" well (Media + Drug + MTT, no cells). Indoles can sometimes reduce MTT chemically. If this well turns purple, the assay is invalid; switch to ATP-based assays (CellTiter-Glo).

  • Incubation: Treat for 48 hours.

  • MTT Addition: Add 10 µL of MTT (5 mg/mL) to each well. DO NOT remove the culture medium. Incubate for 4 hours at 37°C.

  • Solubilization (The Fix):

    • Add 100 µL of the SDS-HCl Lysis Buffer directly to the well.

    • Incubate overnight at 37°C. (This long incubation ensures the hydrophobic indole-formazan complex is fully solubilized).

  • Quantification: Read absorbance at 570 nm (reference 650 nm).

Strategic Recommendations

  • Choose Bis(indolyl)methanes if: You are targeting drug-resistant lines (MDR). BIMs are excellent at bypassing P-glycoprotein efflux pumps due to their specific lipophilicity profile.

  • Choose Indole-Chalcones if: You need sub-micromolar potency and are targeting rapid cell division (Tubulin inhibition). However, be wary of metabolic stability (the enone is a metabolic soft spot).

  • Choose Spiro-oxindoles if: You are working with wild-type p53 tumors (e.g., MCF-7). They are ineffective in p53-null lines (e.g., PC-3), making them highly selective tools for personalized medicine research.

References

  • Qi, L., Xiao, L., & Lin, R. (2020). Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer Properties.[5][6][7] ResearchGate.[3][8]

  • Zhang, H., et al. (2017). Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis. Chemico-Biological Interactions.

  • Al-Malki, F., et al. (2021).[7] Novel Spirooxindole–Benzofuran Scaffold: Potential Inhibition Against Hepatocellular Carcinoma by Targeting MDM2‐p53 Interaction.[9] ResearchGate.[3][8]

  • Hybridization Study. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI.

  • Békés, M., et al. (2022).[10] PROTAC targeted protein degraders: the past is prologue (Context: Indole-chalcone potency). ResearchGate.[3][8]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.